P7C3-A20
描述
属性
IUPAC Name |
N-[3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2FN2O/c1-28-18-4-2-3-17(11-18)26-12-16(25)13-27-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)27/h2-11,16,26H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLTWMQBJFWQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dawn of a Neuroprotective Era: A Technical Guide to the Discovery and Development of P7C3 Aminopropyl Carbazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of the P7C3 class of aminopropyl carbazoles represents a significant advancement in the quest for effective neuroprotective therapeutics. Identified through an innovative, unbiased in vivo screening approach, P7C3 and its subsequent analogs have demonstrated remarkable efficacy in preclinical models of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and age-related cognitive decline. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of P7C3 compounds. It details the key experimental methodologies that were pivotal in their characterization and presents a comprehensive summary of the quantitative data supporting their neuroprotective effects. Furthermore, this guide visualizes the core signaling pathways and experimental workflows, offering a complete resource for researchers and drug development professionals interested in this promising class of neuroprotective agents.
Introduction
Neurodegenerative diseases and acute neuronal injury represent a substantial and growing global health burden. A key challenge in developing effective treatments has been the translation of promising preclinical candidates into clinically successful therapies. The traditional target-based drug discovery approach has often fallen short in addressing the complex and multifactorial nature of neuronal cell death. In a paradigm shift, the discovery of P7C3 emerged from a target-agnostic in vivo screen designed to identify compounds that could enhance adult hippocampal neurogenesis.[1][2][3] This pioneering approach led to the identification of a novel class of aminopropyl carbazoles with potent neuroprotective properties.[2]
P7C3 was found to increase the survival of newborn neurons, rather than stimulating their proliferation.[1] Subsequent research elucidated that the mechanism of action of P7C3 compounds involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, P7C3 and its analogs increase intracellular NAD+ levels, a critical coenzyme for numerous cellular processes essential for neuronal survival and function. This discovery has opened new avenues for therapeutic intervention in a wide array of neurological conditions characterized by neuronal loss.
Discovery and Optimization
The identification of P7C3 was the result of an unbiased screen in live mice for small molecules capable of enhancing adult hippocampal neurogenesis. This was followed by a focused medicinal chemistry effort to optimize the potency, pharmacokinetic properties, and safety profile of the initial hit compound.
The P7C3 Series of Aminopropyl Carbazoles
The parent compound, P7C3, demonstrated oral bioavailability and the ability to cross the blood-brain barrier. Structure-activity relationship (SAR) studies led to the development of several more potent and drug-like analogs, most notably P7C3-A20 and (-)-P7C3-S243.
-
This compound: This analog, with a fluorine substitution for the hydroxyl group and a methoxy addition to the aniline ring, showed significantly enhanced neuroprotective activity.
-
(-)-P7C3-S243: This enantiomerically pure compound exhibited improved polarity and metabolic stability, making it a valuable lead for further drug development.
Experimental Workflow: From Discovery to Preclinical Candidate
The journey from the initial screening to the identification of optimized preclinical candidates followed a logical and rigorous workflow.
Mechanism of Action: The NAMPT-NAD+ Pathway
The neuroprotective effects of the P7C3 aminopropyl carbazoles are attributed to their unique mechanism of action, which centers on the modulation of cellular NAD+ metabolism.
Activation of NAMPT
Through a series of sophisticated experiments, including photo-crosslinking and click chemistry, NAMPT was identified as the direct intracellular target of P7C3 compounds. P7C3 and its active derivatives bind to and enhance the enzymatic activity of NAMPT.
Enhancement of NAD+ Levels
NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+. By activating NAMPT, P7C3 compounds lead to a significant increase in intracellular NAD+ levels. This is particularly crucial in neurons under stress, where NAD+ levels are often depleted.
Downstream Neuroprotective Effects
Elevated NAD+ levels have pleiotropic effects that contribute to neuroprotection. NAD+ is an essential cofactor for sirtuins, a class of enzymes involved in cellular stress resistance and longevity. For instance, the activation of SIRT1 is thought to play a role in the neuroprotective effects of P7C3. Furthermore, maintaining NAD+ pools is critical for mitochondrial function and cellular energy homeostasis, which are often compromised in neurodegenerative conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of P7C3 and its analogs.
Table 1: In Vivo Efficacy in Neuroprotection Models
| Compound | Model | Species | Dose | Route | Key Finding |
| P7C3 | Hippocampal Neurogenesis | Mouse | 5 mg/kg/day | Oral | Increased survival of newborn neurons. |
| P7C3 | Aged-Related Cognitive Decline | Rat | 10 mg/kg | IP | Improved performance in Morris water maze. |
| This compound | Parkinson's Disease (MPTP) | Mouse | 5 mg/kg/day | IP | Nearly complete rescue of TH+ neurons. |
| (-)-P7C3-S243 | Parkinson's Disease (MPTP) | Mouse | 1-5 mg/kg/day | IP | Dose-dependent rescue of TH+ cells. |
| This compound | Traumatic Brain Injury (FPI) | Mouse | 10 mg/kg | IP | Reduced contusion volume and improved neuronal survival. |
| (-)-P7C3-S243 | Traumatic Brain Injury (Blast) | Mouse | 3, 10, 30 mg/kg/day | IP | Complete protection of hippocampal-dependent spatial memory. |
| This compound | Ischemic Stroke | Rat | Not Specified | IP | Reduced cerebral infarction. |
FPI: Fluid Percussion Injury; IP: Intraperitoneal; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; TH+: Tyrosine Hydroxylase-positive.
Table 2: Pharmacokinetic and Safety Data
| Compound | Parameter | Value | Species |
| P7C3 | Bioavailability | Orally bioavailable | Mouse |
| This compound | Half-life (in vivo) | > 6 hours | Mouse |
| (-)-P7C3-S243 | Half-life (in vivo) | > 6 hours | Mouse |
| This compound | Brain/Plasma Ratio | Crosses BBB | Mouse |
| (-)-P7C3-S243 | Brain/Plasma Ratio | ~1 | Mouse |
| This compound | hERG Inhibition | IC50 > 10 µM | In vitro |
| (-)-P7C3-S243 | hERG Inhibition | IC50 > 10 µM | In vitro |
| This compound | Toxicity | No adverse effects up to 40 mg/kg/day for 30 days | Mouse |
| (-)-P7C3-S243 | Toxicity | No adverse effects up to 5 mg/kg/day for 21 days | Mouse |
BBB: Blood-Brain Barrier; hERG: human Ether-a-go-go-Related Gene.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the development of P7C3 are provided below.
In Vivo Hippocampal Neurogenesis Assay
Objective: To identify compounds that increase the net number of new neurons in the adult hippocampus.
Procedure:
-
Animal Model: Adult male mice are used.
-
Compound Administration: Test compounds are administered to mice, typically via intracerebroventricular (ICV) or intraperitoneal (IP) injection, for a specified period (e.g., 7 days).
-
BrdU Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that incorporates into newly synthesized DNA.
-
Tissue Processing: After a set period (e.g., 24 hours or several weeks for survival studies), mice are euthanized, and their brains are harvested, fixed, and sectioned.
-
Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify the labeled cells and co-stained with neuronal markers (e.g., NeuN) to confirm their neuronal phenotype.
-
Quantification: The number of BrdU-positive and double-labeled cells in the dentate gyrus of the hippocampus is quantified using stereological methods.
MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective efficacy of compounds against dopaminergic neuron loss.
Procedure:
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
MPTP Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the mice (e.g., via IP injection) to induce the selective degeneration of dopaminergic neurons in the substantia nigra.
-
Compound Treatment: The test compound is administered before, during, or after MPTP intoxication.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod or pole test.
-
Neurochemical Analysis: Striatal dopamine levels and its metabolites are measured using high-performance liquid chromatography (HPLC).
-
Histological Analysis: The number of surviving tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra is quantified by immunohistochemistry and stereology.
Morris Water Maze
Objective: To assess hippocampal-dependent spatial learning and memory.
Procedure:
-
Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface in one quadrant. Visual cues are placed around the room.
-
Acquisition Phase: Mice or rats are placed in the pool from different starting locations and must use the distal cues to find the hidden platform. The time taken to find the platform (escape latency) is recorded over several days of training.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Data Analysis: Escape latency during training and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.
NAMPT Activity Assay
Objective: To determine if a compound can directly activate the NAMPT enzyme.
Procedure:
-
Reagents: Purified recombinant human NAMPT enzyme, nicotinamide (NAM), ATP, and a coupled enzyme system (e.g., NMNAT and alcohol dehydrogenase) are required.
-
Reaction Setup: The reaction mixture containing NAMPT, NAM, ATP, and the test compound at various concentrations is prepared in a suitable buffer.
-
Coupled Reaction: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by NMNAT, and then NAD+ is reduced to NADH by alcohol dehydrogenase in the presence of ethanol.
-
Detection: The production of NADH is monitored by measuring the increase in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm over time.
-
Data Analysis: The rate of NADH production is calculated to determine the enzymatic activity of NAMPT in the presence of the test compound compared to a vehicle control.
Conclusion and Future Directions
The discovery and development of P7C3 aminopropyl carbazoles have provided a compelling case for the utility of unbiased, in vivo screening in identifying novel neuroprotective agents. Their unique mechanism of action, centered on the activation of the NAMPT-NAD+ pathway, offers a promising therapeutic strategy for a multitude of neurological disorders. The extensive preclinical data for this compound and (-)-P7C3-S243 highlight their potential as clinical candidates.
Future research should focus on several key areas. Further elucidation of the downstream effectors of the P7C3-mediated NAD+ increase will provide a more complete understanding of their neuroprotective mechanisms. The long-term safety and efficacy of these compounds in chronic disease models will be crucial for their translation to the clinic. Finally, the initiation of clinical trials will be the ultimate test of the therapeutic potential of this exciting new class of neuroprotective agents in human patients. The journey of the P7C3 aminopropyl carbazoles from a serendipitous discovery to a potential breakthrough therapy underscores the power of innovative approaches in the challenging field of neurotherapeutics.
References
P7C3-A20 as a NAMPT (nicotinamide phosphoribosyltransferase) activator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
P7C3-A20, an aminopropyl carbazole compound, has emerged as a significant activator of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. By enhancing NAMPT activity, this compound effectively elevates intracellular NAD+ levels, a critical coenzyme involved in a myriad of cellular processes, including energy metabolism, DNA repair, and cellular signaling. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used to characterize its function. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, drug discovery, and metabolic research.
Introduction
The depletion of NAD+ is increasingly recognized as a key factor in the pathophysiology of a wide range of age-related diseases and acute injuries, particularly those affecting the nervous system.[1] Strategies to augment NAD+ levels are therefore of significant therapeutic interest. The P7C3 series of compounds, and specifically its derivative this compound, represent a promising class of molecules that can enhance the endogenous synthesis of NAD+ through the activation of NAMPT.[2][3] This guide will explore the technical details of this compound's interaction with NAMPT and its downstream consequences.
Mechanism of Action: this compound and NAMPT Activation
This compound functions as a direct activator of NAMPT.[2][3] This activation enhances the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+. This leads to a replenishment of cellular NAD+ pools, particularly under conditions of cellular stress or injury where NAD+ levels are often depleted. The increased NAD+ levels then fuel the activity of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1 and SIRT3), which play crucial roles in cellular homeostasis, stress resistance, and mitochondrial function.
Quantitative Data on this compound Activity
The efficacy of this compound in activating NAMPT and its downstream neuroprotective effects have been quantified in numerous studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Dose-Dependent Activation of NAMPT by this compound
| This compound Concentration | Fold Increase in NAMPT Activity (Relative to Control) | Cell Type | Reference |
| 1 µM | ~1.5 | Purified human NAMPT | |
| 3 µM | ~2.0 | Purified human NAMPT | |
| 10 µM | ~2.5 | Purified human NAMPT |
Table 2: Effect of this compound on NAD+ Levels in Cellular Models
| Treatment Condition | This compound Concentration | % Increase in NAD+ Levels (Relative to Stressed Control) | Cell Type | Reference |
| Doxorubicin-induced stress | 1 µM | ~50% | U2OS | |
| Doxorubicin-induced stress | 10 µM | ~80% | U2OS | |
| Oxygen-glucose deprivation | 10 µM | Significant restoration towards baseline | Primary Cortical Neurons |
Table 3: In Vivo Neuroprotective Effects of this compound
| Animal Model | This compound Dose | Outcome Measure | % Improvement vs. Vehicle | Reference |
| Traumatic Brain Injury (rat) | 10 mg/kg, i.p. | Reduction in contusion volume | ~40% | |
| Traumatic Brain Injury (rat) | 10 mg/kg, i.p. | Improved cognitive function (Morris Water Maze) | Significant improvement | |
| Ischemic Stroke (rat) | 10 mg/kg, i.p. | Reduced infarct volume | ~50% | |
| Parkinson's Disease (mouse) | 10 mg/kg, i.p. | Protection of dopaminergic neurons | Significant protection |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a NAMPT activator.
In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from methodologies described in the literature for measuring the activity of purified NAMPT in the presence of activators.
Materials:
-
Purified recombinant human NAMPT
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
NAD+ Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing NAD+ Assay Buffer, NAM, PRPP, NMNAT, and ADH.
-
Add varying concentrations of this compound (or vehicle control - DMSO) to the wells of the microplate.
-
Initiate the reaction by adding purified NAMPT to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity (V0) for each concentration of this compound.
-
Plot the fold increase in NAMPT activity relative to the vehicle control.
Cellular NAD+/NADH Level Measurement (NAD/NADH-Glo™ Assay)
This protocol is based on the commercially available NAD/NADH-Glo™ Assay from Promega.
Materials:
-
Cells of interest (e.g., U2OS, primary neurons)
-
Cell culture medium and reagents
-
This compound
-
Agent to induce cellular stress (e.g., doxorubicin, H2O2)
-
NAD/NADH-Glo™ Assay Kit (Promega)
-
White-walled 96-well assay plates
-
Luminometer
Procedure:
-
Plate cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a predetermined time.
-
Induce cellular stress by adding the chosen agent (e.g., doxorubicin) and incubate for the desired duration.
-
Equilibrate the plate to room temperature.
-
Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add an equal volume of the detection reagent to each well.
-
Mix briefly on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
Measure luminescence using a plate-reading luminometer.
-
To measure the NAD+/NADH ratio, perform parallel acid and base extractions as described in the manufacturer's protocol to selectively degrade NADH and NAD+, respectively, before adding the detection reagent.
In Vivo Administration of this compound in a Mouse Model
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound in mice, based on common practices in preclinical studies.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, Kolliphor, and saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Experimental mice
-
Animal handling and restraint equipment
Procedure:
-
Prepare the this compound dosing solution by first dissolving it in a small volume of DMSO, followed by the addition of Kolliphor and then bringing it to the final volume with sterile saline. Ensure the final DMSO concentration is low (e.g., <5%).
-
Gently restrain the mouse using an appropriate technique to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn, confirming correct placement.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Signaling Pathways and Visualizations
The activation of NAMPT by this compound initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Conclusion
This compound is a potent and promising activator of NAMPT with significant therapeutic potential, particularly in the context of neurological disorders characterized by NAD+ depletion. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols necessary for its study. The continued investigation of this compound and similar NAMPT activators is crucial for the development of novel therapies for a range of debilitating conditions.
References
The Role of P7C3-A20 in the NAD+ Salvage Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key substrate for various signaling pathways. Its depletion is implicated in a range of age-related diseases and neurodegenerative disorders. The NAD+ salvage pathway provides a primary route for NAD+ biosynthesis, with nicotinamide phosphoribosyltransferase (NAMPT) serving as the rate-limiting enzyme. P7C3-A20, a potent aminopropyl carbazole compound, has emerged as a significant activator of this pathway, demonstrating neuroprotective and therapeutic potential in various preclinical models. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in activating NAMPT and modulating cellular NAD+ levels. We present a compilation of quantitative data from key studies, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
The maintenance of cellular NAD+ levels is crucial for a multitude of biological processes, including redox reactions, DNA repair, and the regulation of sirtuin activity.[1] The NAD+ salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the predominant source of cellular NAD+.[2] Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the first and rate-limiting step in this pathway, converting NAM to nicotinamide mononucleotide (NMN).[3] The P7C3 class of compounds, and specifically its potent analog this compound, have been identified as activators of NAMPT, thereby enhancing the efficiency of the NAD+ salvage pathway.[4][5] This activity underlies the neuroprotective effects observed for this compound in models of neurodegeneration, ischemic stroke, and traumatic brain injury. This guide will delve into the technical details of this compound's interaction with the NAD+ salvage pathway.
Mechanism of Action of this compound
This compound enhances the enzymatic activity of NAMPT, leading to increased intracellular NAD+ levels. This mechanism has been elucidated through a series of biochemical and cell-based assays.
Direct Activation of NAMPT
Studies have shown that this compound directly binds to and activates the NAMPT enzyme. An active derivative of P7C3 was utilized with a benzophenone for photocrosslinking and an alkyne for CLICK chemistry to identify its binding partner, which was confirmed to be NAMPT. The activation of purified, recombinant NAMPT by this compound has been demonstrated in a dose-dependent manner in vitro. However, some studies suggest that this compound may interact with NAMPT transiently or indirectly, rather than through direct, sustained binding. Further research using techniques like fluorescence polarization (FP) binding assays did not show binding activity for this compound to NAMPT, suggesting a more complex allosteric or indirect mechanism of activation may be at play.
Restoration of Cellular NAD+ Levels
In cellular models of NAD+ depletion, such as doxorubicin-induced toxicity, this compound treatment leads to a significant rebound in intracellular NAD+ concentrations. This restoration of NAD+ levels is associated with protection against cell death. For instance, in U2OS cells treated with doxorubicin, this compound enhanced the flux of nicotinamide through the salvage pathway, as demonstrated by the increased conversion of 14C-nicotinamide to NMN and NAD+. Similarly, in primary cortical neurons, this compound was able to partially rescue doxorubicin-induced NAD+ depletion.
The signaling pathway can be visualized as follows:
Caption: this compound activates NAMPT to enhance the NAD+ salvage pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
Table 1: Effect of this compound on NAMPT Activity and NAD+ Levels
| Cell/Tissue Type | Condition | This compound Conc. | Outcome Measure | Result | Reference |
| Purified human NAMPT | In vitro enzyme assay | Dose-dependent | Enzyme activity | Dose-dependent activation | |
| U2OS cells | Doxorubicin-induced toxicity | 5 µM | Intracellular NAD+ | Rebound in NAD+ levels | |
| U2OS cells | Doxorubicin (0.5µM) + 14C-nicotinamide | Indicated amounts | NAD and NMN levels | Increased NAD and NMN | |
| Rat cortical neurons | H2O2 (200 µM) | 0.03–3 μM | NAD levels | Dose-dependently restored NAD+ to baseline | |
| Primary cortical neurons | Doxorubicin (500 nM) | 100 nM | NAD levels | Partially rescued NAD+ depletion (from 66.8% reduction to a lesser reduction) | |
| Rat hindpaw and sciatic nerve | Paclitaxel-induced neuropathy | 20 mg/kg/day | NAD+ levels | Abolished paclitaxel-induced NAD+ reduction | |
| Rat cortex | Ischemic stroke (MCAO) | Twice daily injections | NAD levels | Restored NAD to sham levels | |
| BV2 microglial cells | OxyHb treatment | Not specified | NAD+ levels | Reversed OxyHb-induced NAD+ depletion |
Table 2: Neuroprotective and Functional Outcomes of this compound Treatment
| Animal Model | Disease/Injury Model | This compound Dosage | Outcome Measure | Result | Reference |
| Rat | Ischemic Stroke (MCAO) | Twice daily for 7 days | Sensorimotor and cognitive function | Significantly better performance than vehicle | |
| Mouse | Traumatic Brain Injury (TBI) | 10 mg/kg, twice daily for 7 days | Contusion volume and neuronal loss | Significantly reduced contusion volume and prevented cortical neuronal loss | |
| Mouse | Intracerebral Hemorrhage (ICH) | 10 mg/kg | Lesion volume, BBB damage, brain edema, neural apoptosis | Diminished lesion volume, reduced BBB damage, mitigated edema, and attenuated apoptosis | |
| Mouse | Chemotherapy-induced peripheral neuropathy (CIPN) | 20 mg/kg/day | Neuroprotection | Protected peripheral sensory neurons from toxicity | |
| db/db mice | Type 2 Diabetes | 10 mg/kg/day for 4 weeks | Fasting blood glucose | Significant decrease compared to vehicle |
Detailed Experimental Protocols
In Vitro NAMPT Enzyme Activity Assay
This protocol is adapted from studies demonstrating the direct activation of NAMPT by this compound.
Objective: To determine the effect of this compound on the enzymatic activity of purified recombinant human NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Initiate the reaction by adding the purified NAMPT enzyme to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
The coupled enzyme reaction proceeds as follows: NAMPT converts NAM to NMN, NMNAT converts NMN to NAD+, and ADH reduces NAD+ to NADH in the presence of ethanol.
-
Measure the fluorescence of the resulting NADH at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.
-
Plot the rate of NADH production against the concentration of this compound to determine the dose-response relationship.
Caption: Workflow for the in vitro NAMPT enzyme activity assay.
Cellular NAD+ Measurement in Doxorubicin-Treated Cells
This protocol is based on experiments assessing the ability of this compound to restore NAD+ levels in a cellular model of toxicity.
Objective: To quantify the effect of this compound on intracellular NAD+ levels in cells challenged with doxorubicin.
Materials:
-
U2OS cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Doxorubicin
-
This compound
-
PBS
-
NAD/NADH-Glo™ Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Plate U2OS cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a specific concentration of doxorubicin (e.g., 0.5 µM or 500 nM) for a designated period (e.g., 48 hours) to induce NAD+ depletion.
-
Following doxorubicin treatment, add this compound (e.g., 100 nM or 5 µM) or vehicle to the cells and incubate for an additional period (e.g., 6 hours or for the duration of doxorubicin treatment).
-
Wash the cells with PBS.
-
Lyse the cells and measure the total NAD+ and NADH levels using a commercial bioluminescent assay kit according to the manufacturer's instructions.
-
The assay involves a reductase that reduces a proluciferin substrate in the presence of NAD+ or NADH, which is then converted to light by a luciferase.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the NAD+/NADH levels to the total protein content in each well.
Caption: Workflow for measuring cellular NAD+ levels.
In Vivo Administration and Behavioral Testing in a Stroke Model
This protocol is a generalized representation of in vivo studies evaluating the therapeutic efficacy of this compound.
Objective: To assess the effect of this compound on functional recovery after ischemic stroke in a rodent model.
Materials:
-
Rats or mice
-
Anesthesia
-
Surgical equipment for middle cerebral artery occlusion (MCAO)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 20% cremaphor in 5% dextrose)
-
Behavioral testing apparatus (e.g., cylinder test, grid-walk test, Morris water maze)
Procedure:
-
Induce transient MCAO in the animals to model ischemic stroke.
-
Following the ischemic insult, administer this compound or vehicle via intraperitoneal (IP) injection at a specified dose (e.g., 10 mg/kg) and frequency (e.g., twice daily for 7 days).
-
Perform a battery of behavioral tests at various time points post-stroke to assess sensorimotor and cognitive function.
-
Cylinder Test: Assesses forelimb asymmetry.
-
Grid-Walk Test: Evaluates sensorimotor coordination and limb placement.
-
Morris Water Maze: Tests spatial learning and memory.
-
-
At the end of the study, sacrifice the animals and perform histological analysis of the brain tissue to measure infarct volume and assess neurogenesis.
-
NAD+ levels in the brain tissue can also be quantified as described in Protocol 4.2.
Caption: Workflow for in vivo evaluation in a stroke model.
Conclusion and Future Directions
This compound is a promising small molecule activator of the NAD+ salvage pathway with significant therapeutic potential, particularly in the context of neurodegenerative diseases and acute neuronal injury. Its ability to enhance NAMPT activity and restore cellular NAD+ levels provides a clear mechanism for its observed protective effects. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in this field.
Future research should aim to further elucidate the precise molecular interactions between this compound and NAMPT. Investigating potential off-target effects and conducting long-term safety and efficacy studies will be crucial for its clinical translation. Additionally, exploring the therapeutic window and optimal dosing strategies for various disease indications will be critical for realizing the full potential of this compound and related NAMPT activators in the clinic. The development of more potent and specific NAMPT activators, guided by the understanding of this compound's mechanism, represents an exciting frontier in drug discovery.
References
- 1. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of P7C3-A20: An In-depth Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopropyl carbazole compound, P7C3-A20, has emerged as a promising neuroprotective agent in a multitude of preclinical models of neurological disorders. Its ability to preserve neuronal integrity and function across a spectrum of acute injuries and chronic diseases has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, focusing on quantitative data from key preclinical studies, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Core Mechanism of Action: The NAMPT-NAD+ Axis
This compound primarily exerts its neuroprotective effects by activating the nicotinamide adenine dinucleotide (NAD+) salvage pathway.[1][2][3] It functions as a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway.[2][4] By enhancing NAMPT activity, this compound boosts the synthesis of NAD+, a critical coenzyme involved in cellular energy metabolism, DNA repair, and signaling pathways essential for neuronal survival. Under conditions of neuronal stress, such as those induced by traumatic brain injury or neurodegenerative processes, NAD+ levels are often depleted. This compound counteracts this depletion, thereby promoting neuronal resilience and preventing cell death.
References
- 1. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
A Technical Guide to the Proneurogenic Effects of P7C3-A20 on Adult Hippocampal Neurogenesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the aminopropyl carbazole compound P7C3-A20, focusing on its mechanisms and efficacy in promoting adult hippocampal neurogenesis. It synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological and experimental processes.
Introduction: this compound as a Novel Neurogenic Agent
The discovery of ongoing neurogenesis in the adult hippocampus, specifically within the subgranular zone (SGZ) of the dentate gyrus (DG), has opened new avenues for therapeutic intervention in neurological and psychiatric disorders. The P7C3 class of compounds, and its highly active analog this compound, have emerged as potent agents that enhance the net magnitude of adult hippocampal neurogenesis.[1][2][3] These compounds are noted for their ability to protect newborn neurons from apoptosis, a critical factor as a majority of neural precursor cells typically die before full maturation.[4][5] this compound, a derivative with a fluorine substitution, exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, making it a promising candidate for treating conditions like traumatic brain injury (TBI), ischemic stroke, and depression.
Core Mechanism of Action: NAMPT Activation and NAD+ Synthesis
The primary neuroprotective and proneurogenic effects of this compound are attributed to its interaction with Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, this compound increases the cellular pool of NAD+, a critical coenzyme involved in a vast array of cellular functions, including energy metabolism, DNA repair, and redox homeostasis. In pathological conditions such as ischemic stroke or TBI, NAD+ levels are often depleted. This compound administration helps restore these levels, thereby preserving neuronal health and promoting the survival of newly generated neurons. While some studies confirm that this compound directly activates purified NAMPT enzyme and enhances the flux of nicotinamide through the salvage pathway, other research suggests the interaction might be transient or indirect. Regardless of the precise binding kinetics, the resulting replenishment of NAD+ is a consistent and central feature of its therapeutic effect.
Quantitative Data on Proneurogenic and Neuroprotective Effects
The efficacy of this compound has been quantified across various preclinical models. The following tables summarize key findings related to its impact on neurogenesis, cell survival, and functional recovery.
Table 1: Effects of this compound on Hippocampal Neurogenesis Markers
| Model | Treatment Protocol | Marker | Result | Reference |
| Traumatic Brain Injury (Rat) | 10 mg/kg, i.p., twice daily for 7 days | BrdU+ cells (1 week post-TBI) | Significant increase in the ipsilateral dentate gyrus | |
| Traumatic Brain Injury (Rat) | 10 mg/kg, i.p., twice daily for 7 days | DCX+ cells (1 week post-TBI) | Significant increase in the ipsilateral dentate gyrus | |
| Traumatic Brain Injury (Rat) | 10 mg/kg, i.p., twice daily for 7 days | BrdU+/NeuN+ cells (5 weeks post-TBI) | Significant increase in newly born mature neurons | |
| Ischemic Stroke (Rat) | Twice daily injections for 7 days | BrdU+/NeuN+ cells | Significant increase in co-labeled cells in the SGZ and SVZ | |
| Chronic Social Defeat Stress (Mouse) | Systemic treatment during CSDS | Survival of proliferating DG cells | Increased survival, leading to mature (NeuN+) neurons | |
| Aging (Rat) | Prolonged administration | BrdU incorporation | Significantly enhanced hippocampal neurogenesis |
Table 2: Neuroprotective Effects and Functional Outcomes with this compound Treatment
| Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Traumatic Brain Injury (Rat) | 10 mg/kg, i.p., twice daily for 7 days | Contusion Volume (1 week post-TBI) | Significantly reduced overall contusion volume | |
| Traumatic Brain Injury (Rat) | 10 mg/kg, i.p., twice daily for 7 days | NeuN+ Pericontusional Neurons | Significantly preserved vulnerable cortical neurons | |
| Traumatic Brain Injury (Rat) | 10 mg/kg, i.p., twice daily for 7 days | Morris Water Maze (5 weeks post-TBI) | Improved cognitive function compared to vehicle | |
| Ischemic Stroke (Rat) | Twice daily injections for 7 days | Cortical NAD+ Levels | Restored NAD+ to sham levels, reversing ischemia-induced depletion | |
| Ischemic Stroke (Rat) | Twice daily injections for 7 days | Sensorimotor Tasks (Cylinder, Grid-walk) | Significantly better performance than vehicle-treated controls | |
| Intracerebral Hemorrhage (Mouse) | 10 mg/kg, i.p., 30 min post-ICH | Lesion Volume & Brain Edema | Diminished lesion volume and mitigated edema | |
| Aging (Rat) | Prolonged administration | Cleaved Caspase 3+ cells | Significantly lower number in the dentate gyrus, indicating apoptosis inhibition |
Detailed Experimental Protocols
Reproducibility in neurogenesis research relies on meticulous adherence to experimental protocols. The following sections detail common methodologies used in studies evaluating this compound.
In Vivo this compound Administration
-
Compound Preparation: this compound is typically dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection. A common vehicle consists of DMSO, 5% dextrose, and a solubilizing agent like Kolliphor.
-
Dosage and Administration: A frequently used therapeutic dose is 10 mg/kg. Administration is often performed i.p. twice daily, starting shortly after the induced injury (e.g., 30 minutes post-TBI or ICH) and continuing for a defined period, such as 7 consecutive days.
Bromodeoxyuridine (BrdU) Labeling for Cell Proliferation and Survival
BrdU, a synthetic thymidine analog, is incorporated into the DNA of dividing cells during the S-phase, allowing for the birth-dating of new cells.
-
Objective: To label and track newly born neural precursor cells.
-
Protocol for In Vivo Labeling (Rat/Mouse):
-
Preparation: Prepare a sterile solution of BrdU in a suitable solvent like PBS, typically at a concentration of 10 mg/mL.
-
Administration: Inject the BrdU solution intraperitoneally. A common dosage for mice is 100 mg/kg. For short-term proliferation assays, tissue is collected hours after a single pulse. For cell survival and maturation studies, BrdU is administered over several days, and tissue is collected weeks later to allow for differentiation.
-
Tissue Processing: Following the designated survival period, animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and cryoprotected (e.g., in 30% sucrose) before sectioning on a cryostat or microtome.
-
Immunohistochemistry (IHC) for Neurogenesis Markers
IHC is used to visualize specific cell types and markers within the brain tissue.
-
Objective: To identify and quantify neural stem cells, immature neurons, and mature neurons.
-
General Protocol:
-
Antigen Retrieval: For BrdU staining, DNA must be denatured to expose the BrdU epitope. This is typically achieved by incubating tissue sections in an acid solution, such as 2N HCl, for 30-60 minutes at 37°C, followed by neutralization with a borate buffer.
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting specific proteins. Key antibodies in neurogenesis studies include:
-
Anti-BrdU: To detect labeled newborn cells.
-
Anti-Doublecortin (DCX): A marker for migrating neuroblasts and immature neurons.
-
Anti-NeuN (Neuronal Nuclei): A marker for mature neurons.
-
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 568).
-
Imaging and Quantification: Stained sections are imaged using a confocal or fluorescence microscope. Quantification of labeled cells is performed using stereological methods to ensure unbiased counting within the region of interest (e.g., the SGZ of the dentate gyrus).
-
Behavioral Assays for Functional Recovery
Behavioral tests are crucial for assessing whether this compound-induced neurogenesis translates to improved cognitive or sensorimotor function.
-
Morris Water Maze (Hippocampal-Dependent Spatial Learning and Memory):
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure: Animals are trained over several days to find the hidden platform using spatial cues around the room. Latency to find the platform is recorded.
-
Probe Trial: After training, the platform is removed, and the time spent in the target quadrant is measured to assess memory retention. This compound-treated animals have shown significantly improved performance in this task post-injury.
-
-
Sensorimotor Tasks (e.g., Cylinder Test, Grid-Walk): These tests are used to evaluate motor coordination and limb-use asymmetry, particularly after stroke or TBI. This compound treatment has been shown to significantly reduce deficits in these tasks.
Visualizing Experimental and Logical Workflows
Conclusion
This compound represents a significant advancement in the field of neurotherapeutics. Its well-defined mechanism of action, centered on the potentiation of the NAMPT-NAD+ salvage pathway, provides a robust foundation for its proneurogenic and neuroprotective effects. The quantitative data from numerous preclinical studies consistently demonstrate its ability to enhance the survival of newborn neurons in the adult hippocampus, protect mature neurons from pathological insults, and promote meaningful functional recovery. The detailed protocols outlined herein provide a framework for researchers to further investigate and build upon these findings. As a compound that targets fundamental cellular processes of survival and energy metabolism, this compound holds considerable promise for translation into clinical applications for a range of devastating neurological conditions.
References
- 1. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Efficacy of a Proneurogenic Compound after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy of a proneurogenic compound after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Pro-neurogenic, Neuroprotective Chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
P7C3-A20: A Novel Neuroprotective Agent Attenuating Neuronal Apoptosis and Promoting Survival
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The aminopropyl carbazole compound, P7C3-A20, has emerged as a promising neuroprotective agent with significant therapeutic potential for a range of neurological disorders. This document provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on neuronal apoptosis and survival. We delve into its primary mode of action, the activation of nicotinamide phosphoribosyltransferase (NAMPT), and the subsequent enhancement of cellular NAD+ levels. This guide details the downstream signaling pathways, including the modulation of the PI3K/Akt/GSK3β and NAD+/Sirt3 axes, and their collective impact on mitigating apoptotic cascades and promoting neuronal resilience. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this critical area of neurotherapeutics.
Introduction
Neuronal apoptosis, or programmed cell death, is a critical pathological feature of numerous acute and chronic neurological conditions, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[1] The development of therapeutic agents that can effectively inhibit apoptotic pathways and enhance neuronal survival is a paramount goal in neuroscience research. This compound, a derivative of the parent compound P7C3, has demonstrated potent neuroprotective properties in a variety of preclinical models.[1] This technical guide aims to provide a detailed examination of this compound's mechanism of action, its impact on key signaling pathways involved in neuronal life and death, and a summary of the quantitative evidence supporting its efficacy.
Mechanism of Action: Enhancement of NAD+ Metabolism
The primary molecular target of this compound is nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[2][3] NAD+ is a fundamental coenzyme in cellular redox reactions and a critical substrate for several enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are integral to cellular homeostasis, DNA repair, and cell survival.[2]
Neurological insults are often associated with a significant depletion of cellular NAD+ levels, leading to energy failure and subsequent neuronal death. This compound directly binds to and activates NAMPT, thereby enhancing the conversion of nicotinamide to nicotinamide mononucleotide (NMN) and boosting intracellular NAD+ concentrations. This restoration of NAD+ pools is a central tenet of this compound's neuroprotective effects.
Figure 1: this compound's core mechanism via NAMPT activation.
Modulation of Key Signaling Pathways
The elevation of NAD+ levels by this compound instigates a cascade of downstream signaling events that collectively contribute to its anti-apoptotic and pro-survival effects.
The PI3K/Akt/GSK3β Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase 3β (GSK3β) signaling pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to activate this pathway, leading to the phosphorylation and inactivation of GSK3β. Inactivated GSK3β is unable to promote the activity of pro-apoptotic proteins, thereby favoring cell survival. The neuroprotective effects of this compound in models of hypoxic-ischemic encephalopathy can be abrogated by the PI3K inhibitor LY294002, confirming the pathway's importance.
The NAD+/Sirt3 Pathway and Mitochondrial Function
Sirtuin 3 (Sirt3) is an NAD+-dependent deacetylase located in the mitochondria that plays a vital role in mitochondrial homeostasis and response to cellular stress. By increasing NAD+ availability, this compound enhances Sirt3 activity. This activation of Sirt3 is critical for mitigating mitochondrial damage, a key trigger for the intrinsic apoptotic pathway. This compound has been demonstrated to attenuate mitochondrial fragmentation and improve mitochondrial function, as evidenced by increased ATP levels and mitochondrial complex I activity.
Regulation of the Bcl-2 Family of Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. This compound treatment has been shown to modulate the expression of these proteins, favoring a pro-survival state. Specifically, this compound upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Figure 2: Key downstream signaling pathways modulated by this compound.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Neuroprotection with this compound
| Cell Line/Culture | Insult | This compound Concentration | Outcome | Reference |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 40-100 µM | Alleviation of OGD-induced apoptosis | |
| Cultured Human Brain Microvascular Endothelial Cells | 0.1 mM H₂O₂ | 0.3, 1, 3, 5 µM | Dose-dependent blockade of H₂O₂-induced reduction in cell viability | |
| U2OS Cells | Doxorubicin | Not specified | Protection from doxorubicin-mediated toxicity and apoptosis |
Table 2: In Vivo Neuroprotection with this compound
| Animal Model | Disease/Injury Model | This compound Dosage | Key Findings | Reference |
| Rats | Hypoxic-Ischemic Encephalopathy (HIE) | 5 or 10 mg/kg | Reduced infarct volume, reversed cell loss in cortex and hippocampus, improved motor function | |
| Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | Not specified | Improved performance in sensorimotor tasks, decreased cortical and hippocampal atrophy, restored NAD+ levels | |
| Mice | Collagenase-induced Intracerebral Hemorrhage (ICH) | 10 and 20 mg/kg | Diminished lesion volume, reduced BBB damage, mitigated brain edema, attenuated neural apoptosis | |
| Mice | Traumatic Brain Injury (TBI) | 10 mg/kg/day | Restored cognitive function, repaired blood-brain barrier, arrested chronic neurodegeneration | |
| SOD1 Mouse Model | Amyotrophic Lateral Sclerosis (ALS) | 20 mg/kg/day | Blocked motor neuron death in the spinal cord | |
| Rats | Traumatic Brain Injury (TBI) | Not specified | Reduced neuronal cell damage and apoptosis, decreased expression of Bax and BNIP3 |
Detailed Experimental Protocols
In Vitro Oxygen-Glucose Deprivation (OGD) Model
-
Cell Line: PC12 cells.
-
Procedure:
-
Cells are cultured in standard medium.
-
To induce OGD, the culture medium is replaced with glucose-free Earle's balanced salt solution.
-
Cells are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration to mimic ischemic conditions.
-
This compound (40-100 µM) or vehicle is added to the culture medium during the OGD period.
-
Following OGD, cells are returned to normoxic conditions with standard culture medium.
-
Cell viability and apoptosis are assessed using standard assays such as MTT assay, TUNEL staining, or caspase activity assays.
-
Figure 3: Workflow for the in vitro OGD model.
In Vivo Intracerebral Hemorrhage (ICH) Model
-
Animal Model: Mice.
-
Procedure:
-
ICH is induced by intracerebral injection of collagenase.
-
This compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally at a specified time point after ICH induction (e.g., 30 minutes).
-
Behavioral tests (e.g., foot fault test, cylinder test, rotarod test) are performed at various time points post-ICH to assess neurological deficits.
-
At the end of the experiment, animals are euthanized, and brain tissue is collected.
-
Histological and molecular analyses are performed to evaluate lesion volume (e.g., via MRI), blood-brain barrier integrity (e.g., Evans blue extravasation), brain edema, and neuronal apoptosis (e.g., TUNEL staining, Western blotting for Bcl-2 and Bax).
-
Figure 4: Workflow for the in vivo ICH model.
Conclusion
This compound represents a significant advancement in the quest for effective neuroprotective therapies. Its well-defined mechanism of action, centered on the activation of NAMPT and the subsequent restoration of cellular NAD+ levels, provides a robust foundation for its therapeutic potential. The downstream modulation of critical pro-survival and anti-apoptotic signaling pathways, including PI3K/Akt/GSK3β and NAD+/Sirt3, underscores its multifaceted neuroprotective capabilities. The compelling quantitative data from a range of in vitro and in vivo models of neurological disorders strongly support the continued investigation of this compound as a clinical candidate. This technical guide provides a solid framework for researchers and drug development professionals to further explore and harness the therapeutic promise of this compound in mitigating neuronal apoptosis and promoting neuronal survival.
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
P7C3-A20: A Technical Guide to its Blood-Brain Barrier Permeability and Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopropyl carbazole compound, P7C3-A20, has emerged as a promising neuroprotective agent with therapeutic potential across a range of neurological disorders, including traumatic brain injury (TBI), intracerebral hemorrhage (ICH), and ischemic stroke.[1][2] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the BBB permeability of this compound, detailing the experimental evidence, methodologies for its assessment, and the underlying molecular mechanisms of its neuroprotective action.
Blood-Brain Barrier Permeability of this compound
Multiple studies have established that this compound readily crosses the blood-brain barrier.[3][4] While specific quantitative brain-to-plasma concentration ratios for this compound are not extensively published, a closely related and highly active analog, (-)-P7C3-S243, has been shown to partition nearly equally between the brain and plasma following oral administration.[3] This provides strong evidence for the efficient central nervous system (CNS) penetration of this class of compounds. The parent compound, P7C3, also demonstrates favorable brain penetration and oral bioavailability.
This compound's Impact on Blood-Brain Barrier Integrity
Beyond its ability to permeate the BBB, this compound has been shown to play a crucial role in preserving and restoring BBB integrity, particularly in the context of neurological injury. In models of intracerebral hemorrhage, this compound treatment significantly reduced BBB damage. Similarly, in traumatic brain injury models, this compound administration helped to repair the BBB, restore the expression of essential tight junction proteins, and reduce neuroinflammation.
Quantitative Data on this compound's Effects on BBB Components
The following table summarizes the key findings from preclinical studies investigating the effects of this compound on markers of BBB integrity.
| Parameter | Experimental Model | Key Findings | Reference |
| Tight Junction Protein Expression (Claudin-5, Occludin, ZO-1) | Intracerebral Hemorrhage (ICH) in mice | This compound treatment reversed the ICH-induced decrease in the expression of Claudin-5, Occludin, and ZO-1. | |
| Evans Blue Extravasation | Intracerebral Hemorrhage (ICH) in mice | This compound treatment diminished the extravasation of Evans blue dye into the brain parenchyma, indicating reduced BBB permeability. | |
| Endothelial Cell Viability | Cultured human brain microvascular endothelial cells | This compound protected endothelial cells from hydrogen peroxide-induced cell death in a dose-dependent manner. |
Experimental Protocols
Assessment of Blood-Brain Barrier Permeability using Evans Blue Dye
This protocol is adapted from established methods to assess BBB disruption in rodent models.
Objective: To quantify the extravasation of Evans blue dye into the brain parenchyma as an indicator of BBB permeability.
Materials:
-
This compound
-
Evans blue dye (2% w/v in sterile saline)
-
Experimental animals (e.g., mice)
-
Anesthesia
-
Saline (for perfusion)
-
Formamide
-
Spectrophotometer
Procedure:
-
Administer this compound or vehicle to the experimental animals as per the study design.
-
Following the treatment period and induction of neurological injury (if applicable), inject Evans blue dye (e.g., 4 ml/kg) intravenously.
-
Allow the dye to circulate for a defined period (e.g., 1-2 hours).
-
Anesthetize the animals and perform transcardial perfusion with saline to remove intravascular dye.
-
Dissect the brain and specific brain regions of interest.
-
Homogenize the brain tissue in formamide.
-
Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the Evans blue dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the concentration of Evans blue using a standard curve.
Immunohistochemical Analysis of Tight Junction Proteins
This protocol outlines the steps for visualizing and quantifying the expression of key tight junction proteins in brain tissue.
Objective: To assess the expression and localization of Claudin-5, Occludin, and ZO-1 in the brain microvasculature.
Materials:
-
Brain tissue sections (fresh-frozen or paraffin-embedded)
-
Primary antibodies against Claudin-5, Occludin, and ZO-1
-
Fluorescently labeled secondary antibodies
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Prepare brain tissue sections.
-
Fix and permeabilize the sections.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies targeting Claudin-5, Occludin, or ZO-1 overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
Mount the sections and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity or the area of positive staining to determine protein expression levels.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its neuroprotective effects by activating the NAD⁺ salvage pathway. It binds to and enhances the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway. This leads to an increase in cellular NAD⁺ levels, which in turn activates downstream effectors such as Sirtuin 3 (Sirt3), an NAD⁺-dependent deacetylase crucial for mitochondrial health and function.
Caption: this compound activates NAMPT, boosting NAD+ levels and Sirt3 activity to promote neuroprotection.
Experimental Workflow for In Vivo TBI Studies
A typical experimental workflow to evaluate the efficacy of this compound in a mouse model of traumatic brain injury is depicted below. This workflow includes the induction of injury, administration of the compound, and subsequent behavioral and histological assessments.
Caption: Workflow for evaluating this compound in a traumatic brain injury mouse model.
Conclusion
This compound is a promising neuroprotective compound with the crucial ability to penetrate the blood-brain barrier and positively modulate its integrity. Its mechanism of action, centered on the activation of the NAMPT-NAD⁺-Sirt3 pathway, offers a compelling therapeutic strategy for a variety of neurological conditions characterized by neuronal damage and BBB dysfunction. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds.
References
- 1. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
P7C3-A20: A Novel Neuroprotective Agent for Traumatic Brain Injury
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Traumatic Brain Injury (TBI) remains a significant global health challenge, leading to debilitating long-term consequences with no effective disease-modifying therapies currently available. The aminopropyl carbazole compound, P7C3-A20, has emerged as a promising therapeutic agent, demonstrating robust neuroprotective effects in multiple preclinical TBI models. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative preclinical data, outlining experimental methodologies, and visualizing the critical pathways and workflows involved in its evaluation. This compound acts primarily by enhancing the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, thereby preserving cellular bioenergetics. This activity translates into a multi-faceted therapeutic profile, including the inhibition of neuronal apoptosis and autophagy, preservation of axonal integrity, reduction of neuroinflammation, and repair of the blood-brain barrier, ultimately leading to improved cognitive and functional outcomes.
Mechanism of Action
The primary neuroprotective mechanism of the P7C3 family of compounds, including the highly active analog this compound, is the potentiation of cellular Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis.[1][2]
2.1 Core Pathway: NAMPT-NAD+ Axis this compound directly binds to and enhances the enzymatic activity of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][3] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide mononucleotide (NMN) from nicotinamide, a crucial step for regenerating NAD+.[1] TBI and other brain insults lead to a significant reduction in cellular NAD+ levels, compromising energy metabolism and promoting neurodegeneration. By activating NAMPT, this compound counteracts this depletion, stabilizing cellular energy levels and blocking downstream pathological cascades. This fundamental mechanism underpins its broad neuroprotective effects.
2.2 Downstream Signaling and Cellular Effects The preservation of NAD+ pools by this compound influences several critical downstream pathways:
-
Inhibition of Apoptosis and Autophagy: this compound treatment significantly reduces neuronal apoptosis in the cortex and hippocampus following TBI. This is achieved by decreasing the expression of pro-apoptotic proteins such as Bcl-2 associated x protein (Bax) and Bcl-2/adenovirus E1B 19-kDa-interacting protein 3 (BNIP3). Concurrently, it inhibits excessive autophagy, evidenced by reduced levels of microtubule-associated protein 1 light chain 3-II (LC3-II) and increased levels of the ubiquitin-binding protein p62.
-
Activation of Pro-Survival Pathways: Studies have shown that this compound's neuroprotective effects can be mediated through the activation of the PI3K/Akt/GSK3β signaling pathway, a well-known cascade that promotes cell survival and inhibits apoptosis.
-
Mitochondrial Function and Neuroinflammation: this compound activates the NAD+/Sirt3 pathway. Sirtuin 3 (Sirt3) is an NAD+-dependent deacetylase located in the mitochondria that plays a vital role in mitochondrial health. By activating this pathway, this compound attenuates mitochondrial damage, a key trigger of inflammatory responses, and subsequently suppresses microglial-mediated neuroinflammation.
-
Axonal Protection and Blood-Brain Barrier (BBB) Integrity: this compound preserves axonal integrity, preventing the Wallerian-like degeneration that occurs following TBI. Furthermore, it has demonstrated a remarkable ability to repair the BBB, even when administered long after the initial injury. This is associated with increased expression of tight junction proteins like claudin-5 and ZO-1, restoration of endothelial length, and increased pericyte density.
References
- 1. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
The effect of P7C3-A20 on ischemic stroke outcomes in animal models
An In-depth Technical Guide to P7C3-A20 in Ischemic Stroke Animal Models
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathological cascade initiated by the interruption of blood flow to the brain.[1] Despite the significant burden, therapeutic options remain limited. The aminopropyl carbazole compound, this compound, has emerged as a promising neuroprotective agent.[2] It is an orally bioavailable small molecule that readily crosses the blood-brain barrier and has demonstrated efficacy in various preclinical models of neurological disorders, including traumatic brain injury, Parkinson's disease, and amyotrophic lateral sclerosis.[2][3] This technical guide provides a comprehensive overview of the preclinical evidence for this compound in animal models of ischemic stroke, focusing on its mechanism of action, quantitative outcomes, and the experimental protocols used for its evaluation.
Core Mechanism of Action: NAD+ Enhancement
The primary neuroprotective mechanism of this compound is attributed to its ability to enhance the cellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[4] P7C3 compounds bind to and activate nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Following an ischemic insult, cellular NAD+ levels are significantly depleted, contributing to neuronal cell death. By augmenting the NAD+ salvage pathway, this compound counteracts this depletion, thereby promoting cell survival and repair.
This central mechanism initiates several downstream neuroprotective pathways:
-
Activation of Sirtuin 3 (Sirt3): As an NAD+-dependent deacetylase, Sirt3 plays a crucial role in mitochondrial function. This compound-mediated NAD+ enhancement activates Sirt3, which helps to attenuate microglial inflammation.
-
PI3K/AKT/GSK3β Signaling: this compound has been shown to activate the PI3K/AKT/GSK3β signaling cascade, a key pathway involved in promoting cell survival and inhibiting apoptosis.
-
Promotion of Neurogenesis: The compound increases the net magnitude of postnatal neurogenesis in the subventricular zone (SVZ) and the dentate gyrus of the hippocampus, contributing to long-term brain repair and functional recovery.
Quantitative Data on Efficacy in Animal Models
This compound has been evaluated in various rodent models of ischemic stroke, consistently demonstrating significant improvements in histological and functional outcomes. The data below summarizes key quantitative findings from these studies.
Table 1: Histopathological and Cellular Outcomes
| Outcome Measure | Animal Model | This compound Dose & Regimen | Key Finding | Reference |
| Infarct Volume | Hypoxic-Ischemic (HI) Rats | 5 or 10 mg/kg | Significantly reduced infarct volume. | |
| Cortical & Hippocampal Atrophy | Rat (tMCAO) | Twice daily for 7 days | Significantly decreased cortical and hippocampal tissue loss six weeks post-stroke. | |
| Tissue Sparing | Rat (tMCAO) | 1 week, delayed (6h post) | Significantly increased cortical tissue sparing at 7 weeks and reduced infarct at 48h. | |
| NAD+ Levels | Rat (tMCAO) | Twice daily for 7 days | Restored cortical NAD+ levels, which were depleted by ischemia, to sham levels. | |
| Neurogenesis (SVZ) | Rat (tMCAO) | Twice daily for 7 days | Significantly increased BrdU+:NeuN+ co-labeled cells compared to vehicle. | |
| Neurogenesis (SGZ) | Rat (tMCAO) | Twice daily for 7 days | Significantly increased BrdU+:NeuN+ co-labeled cells compared to vehicle. |
Table 2: Behavioral and Functional Outcomes
| Outcome Measure | Animal Model | This compound Dose & Regimen | Key Finding | Reference |
| Sensorimotor Function (Grid-walk) | Rat (tMCAO) | Twice daily for 7 days | Treated rats had significantly fewer missteps (16.8 ± 3) vs. vehicle (33.5 ± 7.4). | |
| Sensorimotor Function (Cylinder) | Rat (tMCAO) | Twice daily for 7 days | Significantly improved forelimb use and reduced asymmetry. | |
| Spatial Learning (Water Maze) | Rat (tMCAO) | Twice daily for 7 days | Reduced escape latencies on day 4 (16.7 ± 1.6s) vs. vehicle (24.2 ± 1.7s). | |
| Motor Function | Hypoxic-Ischemic (HI) Rats | 5 or 10 mg/kg | Improved motor function without noted neurotoxicity. | |
| Cognitive Function (Delayed) | Rat (tMCAO) | 1 week, delayed (6h post) | Significantly improved spatial learning, memory retention, and working memory. |
Experimental Protocols
Standardized and rigorous experimental design is crucial for evaluating the therapeutic potential of compounds like this compound. Below are detailed methodologies for key experiments cited in the literature.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model is the most common method used to simulate focal cerebral ischemia in rodents.
-
Animal Preparation: Male Sprague-Dawley rats are typically used. Animals are anesthetized, and body temperature is maintained at 37°C throughout the procedure.
-
Occlusion: The right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 4-0 monofilament nylon suture with a silicon-coated tip is introduced into the ECA and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Duration: The occlusion is typically maintained for 90 minutes.
-
Reperfusion: After the occlusion period, the filament is withdrawn to allow for the restoration of blood flow to the MCA territory.
-
Drug Administration: this compound or a vehicle control is administered, often via intraperitoneal (IP) injection. The treatment can be initiated immediately after reperfusion or at a delayed time point (e.g., 6 hours) and continued for a set period (e.g., twice daily for 7 days).
References
- 1. Research Portal [scholarship.miami.edu]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
P7C3-A20 for Amyotrophic Lateral Sclerosis: A Technical Guide on Preclinical Evidence and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality.[1][2] Currently, therapeutic options for ALS are limited, highlighting the urgent need for novel neuroprotective strategies.[2][3] The aminopropyl carbazole compound, P7C3-A20, has emerged as a promising candidate due to its potent neuroprotective effects demonstrated in various models of neurological disorders, including preclinical models of ALS.[1] This document provides a comprehensive technical overview of the existing preclinical data on this compound for ALS, detailing its mechanism of action, experimental protocols, and quantitative efficacy data.
Preclinical Efficacy of this compound in an ALS Mouse Model
This compound has been evaluated in the G93A-SOD1 mutant mouse model, a widely used animal model that recapitulates key features of ALS. Studies have shown that this compound can significantly block the death of spinal motor neurons in this model, even when administration begins at the onset of disease symptoms. This neuroprotective effect is correlated with preserved muscle strength and coordination.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical evaluations of this compound in the G93A-SOD1 ALS mouse model.
| Efficacy Parameter | Treatment Group | Outcome | Statistical Significance | Reference |
| Motor Neuron Survival | This compound (20 mg/kg/day, ip, bid) | Significant blocking of motor neuron death in the spinal cord. | Not explicitly stated | |
| Motor Performance (Rotarod) | This compound | 20% decrease in time on rotarod at an advanced disease state. | p = 0.008 (compared to vehicle) | |
| Vehicle | ~60% decrease in time on rotarod at an advanced disease state. | |||
| Gait Analysis (Stride Length) | This compound | Significantly longer front and back strides at 132 days. | p = 0.003 (front), p = 0.004 (back) | |
| Neurological Severity Score | P7C3 | Delayed age to reach a neurological severity score of 2. | Not explicitly stated | |
| Survival | P7C3 and this compound | Did not extend the lifespan of G93A-SOD1 mice. | Not applicable |
Proposed Mechanisms of Action
The neuroprotective effects of this compound in the context of neurodegenerative diseases, including ALS, are attributed to its influence on key cellular pathways that regulate neuronal survival and energy metabolism.
1. Activation of the NAD+ Salvage Pathway
This compound is proposed to act as a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. This pathway is crucial for maintaining cellular NAD+ levels, which are vital for energy metabolism and cell survival. In neurodegenerative conditions, NAD+ levels are often depleted. By enhancing NAMPT activity, this compound helps to restore NAD+ levels, thereby protecting neurons from degeneration.
References
An In-depth Technical Guide to the Antidepressant-Like Effects of P7C3-A20
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aminopropyl carbazole compound P7C3-A20 and its significant antidepressant-like properties. The document details the underlying molecular mechanisms, summarizes key quantitative data from preclinical studies, presents detailed experimental protocols, and visualizes the critical biological pathways and workflows.
Introduction: A Novel Approach to Antidepressant Action
Major depressive disorder (MDD) remains a significant global health challenge, with existing pharmacological treatments often exhibiting limited efficacy and delayed onset of action. The compound this compound represents a novel therapeutic strategy, moving beyond traditional monoamine modulation to target the fundamental processes of neurogenesis and neuronal survival. This compound is a potent, brain-penetrant aminopropyl carbazole that was identified through an unbiased in vivo screen for agents that promote the birth of new neurons in the hippocampus.[1][2] Its antidepressant-like effects are intrinsically linked to its neuroprotective and proneurogenic capabilities, offering a promising new avenue for the development of next-generation antidepressants.[3][4]
Core Mechanism of Action: Neurogenesis and NAD+ Metabolism
The primary antidepressant-like mechanism of this compound is its ability to augment adult hippocampal neurogenesis, specifically by enhancing the survival of newborn neurons in the dentate gyrus (DG).[5] This effect is critical, as stress-induced reductions in neurogenesis are strongly implicated in the pathophysiology of depression. The pro-neurogenic and antidepressant effects of this compound are negated when hippocampal stem cells are ablated, confirming the centrality of this mechanism.
At the molecular level, this compound functions by activating Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide. By enhancing NAMPT activity, this compound elevates intracellular NAD+ levels, a critical coenzyme for cellular energy metabolism and a substrate for key signaling enzymes like sirtuins. This restoration of cellular NAD+ homeostasis is thought to underpin the compound's potent neuroprotective effects against various insults, including stress-induced neuronal damage.
Data Presentation: Efficacy in Preclinical Models
The antidepressant-like effects of this compound have been quantified primarily using the Chronic Social Defeat Stress (CSDS) model in mice, an ethologically valid paradigm for inducing depression-like phenotypes.
| Table 1: Behavioral Effects of this compound in the Chronic Social Defeat Stress (CSDS) Model | ||
| Animal Model | Behavioral Measure | This compound Effect vs. Vehicle Control |
| CSDS-Exposed Wild-Type Mice | Time in Corners | Significantly Reduced (p < 0.05) |
| Time in Interaction Zone | No Significant Effect | |
| CSDS-Exposed Ghsr-null Mice(Genetically depression-prone) | Time in Corners | Significantly Reduced (p < 0.01) |
| Time in Interaction Zone | Significantly Increased (p < 0.05) |
| Table 2: Proneurogenic Efficacy of this compound | |
| Parameter | Finding |
| Hippocampal Neurogenesis | Significantly augments the net magnitude of neurogenesis by increasing the survival of proliferating dentate gyrus cells that mature into neurons. |
| Comparison to Marketed Antidepressants | Demonstrates greater proneurogenic efficacy than a wide spectrum of currently marketed antidepressant drugs. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the antidepressant-like effects of this compound.
This protocol is a validated method for inducing a depression-like phenotype in mice, characterized by social avoidance and anhedonia.
-
Animal Selection: Aggressive male CD-1 mice are selected as residents after screening for consistent and rapid aggressive behavior towards an intruder. Experimental C57BL/6J mice serve as the subjects.
-
Defeat Protocol (10 Days):
-
An experimental C57BL/6J mouse is introduced into the home cage of a resident CD-1 aggressor.
-
The intruder is subjected to physical aggression for 5-10 minutes.
-
Following the physical defeat, the intruder is moved to the other side of the cage, separated from the aggressor by a perforated Plexiglas divider, for the remainder of the 24-hour period. This allows for continuous sensory (visual, olfactory, auditory) stress without physical contact.
-
This procedure is repeated for 10 consecutive days, with the intruder mouse being exposed to a novel CD-1 aggressor each day to prevent habituation.
-
-
Drug Administration: this compound (typically 10 mg/kg) or vehicle is administered daily, often via intraperitoneal (i.p.) injection, throughout the 10-day CSDS protocol.
-
Social Interaction Test (Day 11):
-
The experimental mouse is placed in an open-field arena containing a small, empty wire-mesh enclosure for 2.5 minutes.
-
Subsequently, a novel, non-aggressive CD-1 mouse is placed inside the enclosure, and the experimental mouse is allowed to explore the arena for another 2.5 minutes.
-
Time spent in the "interaction zone" (the area immediately surrounding the enclosure) and the corners of the arena is automatically recorded.
-
A significant reduction in time spent in the interaction zone and an increase in corner time when the target mouse is present are interpreted as a social avoidance/depression-like phenotype.
-
The FST is a widely used behavioral despair model for assessing antidepressant efficacy.
-
Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 30 cm height) is filled with water (24-25°C) to a depth (e.g., 15-20 cm) that prevents the mouse from touching the bottom with its tail or paws.
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total test duration is 6 minutes.
-
Behavior is recorded, typically by a video camera.
-
-
Scoring: An observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.
-
Interpretation: A significant reduction in immobility time is indicative of an antidepressant-like effect.
This protocol uses the thymidine analog Bromodeoxyuridine (BrdU) to label dividing cells, allowing for the quantification of cell proliferation and survival.
-
BrdU Administration: During the this compound treatment period (e.g., within the CSDS paradigm), mice receive one or more injections of BrdU (e.g., 50 mg/kg, i.p.). This "pulse" labels the population of cells undergoing DNA synthesis at that time.
-
Chase Period: Mice continue to receive daily this compound or vehicle treatment for a "chase" period (e.g., 4 weeks) to allow the labeled cells to mature.
-
Tissue Processing: Following the chase period, mice are euthanized, and brains are perfused, extracted, and sectioned for immunohistochemistry.
-
Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify the labeled cells and a marker for mature neurons, such as Neuronal Nuclei (NeuN).
-
Quantification: Using stereological principles and confocal microscopy, the number of cells co-labeled with both BrdU and NeuN in the dentate gyrus is counted. This count represents the net number of new, mature neurons that survived, providing a direct measure of neurogenesis.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, visualize the key mechanisms and experimental processes associated with this compound.
Caption: Molecular mechanism of this compound's antidepressant-like action.
Caption: Experimental workflow for assessing this compound in a CSDS model.
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
P7C3-A20: Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of P7C3-A20 in various in vivo rodent models of neurological injury and disease. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this neuroprotective compound.
Overview of this compound
This compound is a potent aminopropyl carbazole derivative known for its neuroprotective properties. It functions by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway.[1][2] By enhancing NAD+ levels, this compound supports cellular energy metabolism and promotes the survival of neurons in various models of neurodegeneration and injury.[1][2] Preclinical studies have demonstrated its efficacy in rodent models of traumatic brain injury (TBI), ischemic stroke, intracerebral hemorrhage (ICH), Parkinson's disease, and age-related cognitive decline.[3]
Dosage and Administration Data
The following tables summarize the dosages and administration routes of this compound used in various in vivo rodent studies.
Table 1: this compound Dosage and Administration in Mouse Models
| Disease Model | Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Intracerebral Hemorrhage (ICH) | C57BL/6J | 5, 10, 20 mg/kg | Intraperitoneal (IP) | Once daily | Up to 14 days | 10 and 20 mg/kg doses improved sensorimotor ability. 10 mg/kg reduced lesion volume, BBB damage, and neural apoptosis. | |
| Traumatic Brain Injury (TBI) | C57BL/6 | 10 mg/kg | Intraperitoneal (IP) | Daily | 4 weeks (starting 1 year post-TBI) | Restored blood-brain barrier integrity, arrested chronic neurodegeneration, and restored cognition. | |
| Chronic Social Defeat Stress (CSDS) | Wild-type | Not specified | Not specified | Not specified | Not specified | Minimized depression-like behavior. | |
| Parkinson's Disease (MPTP model) | Not specified | 5 mg/kg | Not specified | Daily | Not specified | Nearly complete rescue of TH+ cells. |
Table 2: this compound Dosage and Administration in Rat Models
| Disease Model | Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Sprague Dawley | 10 mg/kg | Intraperitoneal (IP) | Once, post-TBI | Single dose | Reversed neurological deficits, reduced neuronal damage, inhibited excessive autophagy and apoptosis. | |
| Traumatic Brain Injury (TBI) | Sprague Dawley | 10 mg/kg | Intraperitoneal (IP) | Not specified | Not specified | Reduced contusion volume, improved sensorimotor and cognitive function. | |
| Ischemic Stroke (tMCAO) | Not specified | Not specified | Twice daily injection | 7 days | Decreased cortical and hippocampal atrophy, increased neurogenesis. | ||
| Age-related Cognitive Decline | Fisher | 10 mg/kg | Intraperitoneal (IP) | Daily | 2 months | Enhanced hippocampal-dependent learning. |
Experimental Protocols
Preparation of this compound Solution for Injection
A common method for preparing this compound for intraperitoneal injection involves the following steps:
-
Vehicle Preparation: Prepare a vehicle solution consisting of Dimethyl Sulfoxide (DMSO), 5% dextrose, and a solubilizing agent like Kolliphor. The exact ratios may need to be optimized for solubility and tolerability.
-
Dissolving this compound: Dissolve the this compound powder (e.g., HY-15978, MCE) in the prepared vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose).
-
Administration: Administer the solution intraperitoneally to the rodent at the specified volume based on its body weight.
Traumatic Brain Injury (TBI) Model Protocol (Rat)
This protocol is based on the modified weight-drop method.
-
Animal Model: Use adult male Sprague Dawley rats.
-
Anesthesia: Anesthetize the rats (e.g., with isoflurane or a cocktail of ketamine/xylazine).
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Create a craniotomy over the desired cortical region (e.g., right parietal cortex).
-
Induce TBI using a weight-drop device, ensuring the impact is controlled and reproducible.
-
-
This compound Administration: Inject this compound or vehicle intraperitoneally at the desired dose (e.g., 10 mg/kg) at a specified time point after the injury (e.g., 30 minutes post-TBI).
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesia and monitoring.
-
Behavioral and Histological Analysis: Conduct behavioral tests (e.g., neurological function scores, balance beam, Morris water maze) at various time points post-injury (e.g., days 3, 7, 14). Perform histological analysis (e.g., H&E staining, TUNEL staining) to assess neuronal damage and apoptosis.
Intracerebral Hemorrhage (ICH) Model Protocol (Mouse)
This protocol utilizes collagenase-induced ICH.
-
Animal Model: Use adult male C57BL/6J mice.
-
Anesthesia: Anesthetize the mice.
-
Surgical Procedure:
-
Place the mouse in a stereotaxic frame.
-
Drill a small burr hole in the skull over the target brain region (e.g., striatum).
-
Slowly infuse collagenase solution into the brain parenchyma to induce hemorrhage.
-
Seal the burr hole and suture the scalp.
-
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, IP) or vehicle at a specific time after ICH induction (e.g., 30 minutes). For chronic studies, continue daily administration.
-
Post-operative Care: Provide appropriate post-operative care.
-
Outcome Measures: Assess neurological deficits using behavioral tests (e.g., foot fault test, cylinder test, rotarod) at different time points. Evaluate lesion volume using MRI and assess blood-brain barrier integrity, brain edema, and neural apoptosis through histological and molecular analyses.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: NAD+ Salvage Pathway
This compound exerts its neuroprotective effects by activating NAMPT, which enhances the NAD+ salvage pathway. This is crucial for maintaining cellular energy homeostasis, especially under conditions of stress or injury.
Caption: this compound enhances the NAD+ salvage pathway to promote neuronal survival.
Experimental Workflow for In Vivo Rodent Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of neurological injury.
References
- 1. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of P7C3-A20 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of the neuroprotective compound P7C3-A20 in mouse models. The information compiled is based on established research and is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in various neurological injury and disease models.
Introduction
This compound is a potent aminopropyl carbazole compound with demonstrated neuroprotective and proneurogenic properties.[1][2] It has been shown to be effective in animal models of traumatic brain injury (TBI), ischemic stroke, intracerebral hemorrhage (ICH), neurodegenerative diseases, and age-related cognitive decline.[3][4][5] A key mechanism of action for this compound is the activation of the nicotinamide adenine dinucleotide (NAD+) salvage pathway by enhancing the activity of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in NAD+ biosynthesis. This action helps to preserve cellular energy levels and mitigate neuronal cell death. Additionally, this compound has been shown to influence other signaling pathways, including the PI3K/AKT/GSK3β pathway, and to modulate autophagy and apoptosis.
Due to its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile, this compound is a promising therapeutic candidate for various neurological conditions. Intraperitoneal injection is a common and effective route for administering this compound in preclinical mouse studies.
Quantitative Data Summary
The following table summarizes quantitative data from various studies that have utilized intraperitoneal injection of this compound in mice. This data provides a reference for expected outcomes and dose-dependent effects.
| Parameter | Mouse Model | Dosage (mg/kg) | Treatment Regimen | Key Findings | Reference |
| Sensorimotor Ability | Intracerebral Hemorrhage (ICH) | 10 and 20 | Once daily | Significant improvement in foot faults, cylinder, adhesive removal, and rotarod tests compared to vehicle. | |
| Lesion Volume | Intracerebral Hemorrhage (ICH) | 10 | Single dose post-ICH | Significant decrease in lesion volume at 3 days post-injury. | |
| Brain Edema | Intracerebral Hemorrhage (ICH) | 10 | Once daily | Significantly ameliorated brain edema after ICH. | |
| Blood-Brain Barrier Integrity | Traumatic Brain Injury (TBI) | 10 | Once daily for 4 weeks (starting 1 year post-TBI) | Restored BBB integrity, reduced infiltration of immunoglobulin. | |
| Cognitive Function | Traumatic Brain Injury (TBI) | 10 | Once daily for 4 weeks (starting 1 year post-TBI) | Restored normal cognitive function. | |
| Neurogenesis | Traumatic Brain Injury (TBI) | 10 | Twice daily for 7 days | Significantly increased the number of DCX/BrdU double-labeled cells in the dentate gyrus. | |
| Motor Neuron Survival | Amyotrophic Lateral Sclerosis (ALS) | 20 | Once daily | Effectively blocked spinal motor neuron cell death. | |
| Motor Performance | Amyotrophic Lateral Sclerosis (ALS) | 20 | Once daily | Improved performance on the accelerating rotarod task. | |
| Infarct Volume | Hypoxic-Ischemic Encephalopathy (HIE) | 5 and 10 | Not specified | Reduced infarct volume. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound solution for IP injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® EL (formerly Cremophor® EL) or similar solubilizing agent
-
5% Dextrose in water (D5W), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-30 gauge)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in DMSO. A common starting point is to use 2.5% of the final volume as DMSO.
-
Add Kolliphor® EL to the solution. A common concentration is 10% of the final volume.
-
Vortex the mixture vigorously to ensure complete dissolution.
-
Add sterile 5% Dextrose in water (D5W) to reach the final desired concentration and volume. The final volume of D5W will be 87.5%.
-
The final vehicle composition will be approximately 2.5% DMSO, 10% Kolliphor® EL, and 87.5% D5W.
-
Prepare the vehicle control solution using the same composition but without this compound.
-
It is recommended to warm the solution to room or body temperature before injection to minimize animal discomfort.
Intraperitoneal Injection Procedure in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
Prepared this compound or vehicle solution
-
Sterile syringe and needle (25-30 gauge)
-
70% Ethanol or other suitable disinfectant
-
Gauze or cotton swabs
Procedure:
-
Restraint: Gently restrain the mouse using an appropriate method. The "three-fingers" restraint method is recommended. Grasp the loose skin over the shoulders and behind the ears with your non-dominant hand. The tail can be secured with your little finger to minimize lower body movement.
-
Positioning: Turn the restrained mouse so that its abdomen is facing upwards, with the head tilted slightly downwards. This helps to move the abdominal organs cranially, away from the injection site.
-
Identifying the Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, urinary bladder, and other major organs.
-
Disinfection: Disinfect the injection site with a gauze pad or cotton swab soaked in 70% ethanol.
-
Injection:
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure that no blood or fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
If aspiration is negative, slowly inject the solution. The maximum recommended injection volume for a mouse is typically less than 10 ml/kg.
-
-
Withdrawal and Monitoring:
-
Withdraw the needle smoothly.
-
Return the mouse to its cage and monitor it for any signs of distress or complications.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Mechanism of this compound in traumatic brain injury [senwayer.com]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of P7C3-A20 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
P7C3-A20 is a potent aminopropyl carbazole derivative with significant neuroprotective and proneurogenic properties.[1] It has demonstrated efficacy in various rodent models of neurological disorders, including traumatic brain injury (TBI), ischemic stroke, and neurodegenerative diseases.[1][2][3] this compound is known to be orally bioavailable and capable of crossing the blood-brain barrier, making it a promising therapeutic candidate for central nervous system conditions.[1]
The primary mechanism of action of this compound involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. By enhancing NAD+ levels, this compound helps to maintain cellular energy homeostasis and mitigate neuronal cell death. Its neuroprotective effects are also mediated through the activation of pro-survival signaling pathways such as the PI3K/AKT/GSK3β pathway.
These application notes provide detailed protocols for the preparation and administration of this compound via oral gavage in rat models, along with a summary of reported dosages and a schematic of its proposed signaling pathway.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rat Models
| Model | Administration Route | Dosage | Dosing Regimen | Key Findings | Reference |
| Hypoxic-Ischemic Encephalopathy | Intraperitoneal | 5 or 10 mg/kg | Not specified | Reduced infarct volume, reversed cell loss, and improved motor function. | |
| Traumatic Brain Injury | Intraperitoneal | 10 mg/kg | Twice daily for 7 days | Ameliorated TBI-induced abnormal behavioral performance, reduced cellular damage, and inhibited excessive autophagy and apoptosis. | |
| Middle Cerebral Artery Occlusion (Ischemic Stroke) | Intraperitoneal | 20 mg/kg | Single dose 30 min after MCAO | Significantly reduced cerebral infarction. |
Table 2: Pharmacokinetic and Safety Data for P7C3 Compounds
| Compound | Property | Species | Dosage | Value/Observation | Reference |
| P7C3 | Oral Bioavailability | Mouse | 2.5 - 5 mg/kg/day | Orally bioavailable and crosses the blood-brain barrier. | |
| This compound | Half-life (in vivo) | Not specified | Not specified | > 6 hours | |
| This compound | Toxicity | Mouse | Up to 40 mg/kg/day for 30 days | No changes in behavior, weight, or appearance. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration in rats using sodium carboxymethyl cellulose (CMC-Na) as the vehicle.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Sterile, distilled water
-
Sterile glass vials
-
Magnetic stirrer and stir bars
-
Weighing balance
-
Spatula
Procedure:
-
Prepare the Vehicle (0.5% CMC-Na solution):
-
Weigh the required amount of CMC-Na. For a 0.5% solution, this is 0.5 g of CMC-Na for every 100 mL of water.
-
Heat the sterile, distilled water to approximately 60-70°C to aid in the dissolution of CMC-Na.
-
Slowly add the CMC-Na powder to the heated water while continuously stirring with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous.
-
Allow the solution to cool to room temperature before use.
-
-
Prepare the this compound Suspension:
-
Determine the required concentration of the this compound suspension based on the desired dosage (e.g., mg/kg) and the volume to be administered to each rat (typically 1-2 mL/kg).
-
Weigh the appropriate amount of this compound powder.
-
In a sterile glass vial, add the weighed this compound powder.
-
Add a small volume of the 0.5% CMC-Na vehicle to the vial and mix to create a paste. This helps to ensure the compound is well-wetted before adding the remaining vehicle.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the vial while continuously stirring or vortexing to ensure a homogenous suspension. A concentration of ≥5 mg/mL is achievable.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
Note: It is recommended to prepare the suspension fresh daily. If storage is necessary, it should be stored protected from light at 2-8°C and the stability under these conditions should be validated.
Protocol 2: Oral Gavage Administration of this compound in Rats
This protocol outlines the procedure for administering the prepared this compound suspension to rats via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized rat oral gavage needles (16-18 gauge, with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat immediately before dosing to accurately calculate the volume of the this compound suspension to be administered.
-
Gently restrain the rat to minimize stress and movement. Proper handling techniques are crucial to ensure the safety of both the animal and the researcher.
-
-
Dosage Calculation:
-
Calculate the required volume of the this compound suspension based on the animal's body weight and the desired dosage.
-
Example: For a 10 mg/kg dose in a 250 g rat using a 5 mg/mL suspension:
-
Total dose = 10 mg/kg * 0.25 kg = 2.5 mg
-
Volume to administer = 2.5 mg / 5 mg/mL = 0.5 mL
-
-
-
Administration:
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle. Ensure the suspension is well-mixed before drawing it into the syringe.
-
Gently insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw the needle and re-attempt.
-
Slowly administer the suspension into the stomach.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for a short period after administration to ensure there are no immediate adverse effects, such as respiratory distress.
-
Return the animal to its cage and monitor according to the experimental protocol.
-
Visualizations
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3‐A20 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P7C3-A20 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
P7C3-A20 is a potent aminopropyl carbazole derivative with significant neuroprotective and proneurogenic properties. Its mechanism of action involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, leading to increased cellular NAD+ levels.[1][2][3][4] This activity, along with the activation of the PI3K/AKT/GSK3β signaling pathway, contributes to its therapeutic potential in models of neurodegenerative diseases and brain injury.[5] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its quantitative parameters and a visualization of its signaling pathway and experimental workflow.
Data Presentation
A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Cell Type/Condition | Source |
| Solubility | ≥ 100 mg/mL in DMSO | - | |
| 5 mg/mL (9.88 mM) in DMSO (sonication recommended) | - | ||
| Storage (Powder) | -20°C for up to 3 years | - | |
| Storage (Stock Solution in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | - | |
| Effective Concentration (Neuroprotection) | 0.03 - 5 µM | Human brain microvascular endothelial cells (against H₂O₂-induced cytotoxicity) | |
| 10 - 100 µM | PC12 cells (against oxygen-glucose deprivation) | ||
| 100 nM | Primary cortical neurons (rescue of doxorubicin-induced NAD+ depletion) | ||
| IC50 (P7C3 - related compound) | 23.72 µM | Caki-1 (renal cell carcinoma) | |
| 23.83 µM | 786-O (renal cell carcinoma) | ||
| 39.67 µM | 293-T (human embryonic kidney) | ||
| 39.83 µM | HK-2 (human kidney) |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 506.21 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator water bath
Protocol:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.06 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. For the 5.06 mg example, add 1 mL of DMSO.
-
Aid Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If dissolution is slow, sonication in a water bath for 5-10 minutes or gentle warming to 37°C can be used to facilitate dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
2. Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Example for a 10 µM working solution:
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This will result in a 100 µM intermediate solution.
-
Prepare the final 10 µM working solution by performing a 1:10 dilution of the 100 µM intermediate solution in cell culture medium (e.g., add 100 µL of the 100 µM solution to 900 µL of medium).
-
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to account for any potential effects of the solvent on the cells.
-
Immediate Use: Use the freshly prepared working solutions immediately for your cell culture experiments.
3. General Protocol for a Cell-Based Neuroprotection Assay
Materials:
-
Cultured neuronal or other relevant cell lines
-
Appropriate cell culture plates (e.g., 96-well plates for viability assays)
-
This compound working solutions at various concentrations
-
Vehicle control solution
-
A stressor to induce cell death or dysfunction (e.g., hydrogen peroxide, glutamate, oxygen-glucose deprivation)
-
Cell viability/apoptosis detection reagents (e.g., MTT, CellTiter-Glo, Annexin V/PI)
-
Plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed the cells into the appropriate culture plates at a density that allows for optimal growth and response to treatment. Allow the cells to adhere and stabilize overnight.
-
Pre-treatment (Optional): In some experimental designs, cells may be pre-treated with this compound or vehicle control for a specific duration (e.g., 1-2 hours) before the addition of the stressor.
-
Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Induction of Stress: After the pre-treatment period (if any), add the stressor to the wells containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours).
-
Assessment of Cell Viability/Apoptosis: Following incubation, assess cell viability or apoptosis using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the protective effect of this compound at different concentrations compared to the vehicle control.
Mandatory Visualization
Below are diagrams representing the signaling pathway of this compound and a general experimental workflow, generated using the DOT language.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound.
References
- 1. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture [repository.cam.ac.uk]
- 5. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal P7C3-A20 Concentration for In Vitro Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P7C3-A20 is a potent aminopropyl carbazole compound with demonstrated proneurogenic and neuroprotective properties.[1][2] Its mechanism of action is primarily attributed to the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3][4][5] By enhancing NAMPT activity, this compound increases intracellular NAD+ levels, a critical coenzyme for cellular energy metabolism and signaling, thereby promoting neuronal survival and function in the face of various stressors. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in in vitro neuroprotection assays.
Key Considerations for Optimal Concentration
The optimal concentration of this compound for neuroprotection is highly dependent on the specific experimental context, including:
-
Cell Type: Different neuronal and non-neuronal cell types exhibit varying sensitivities to this compound.
-
Nature of the Insult: The type and severity of the neurotoxic stimulus (e.g., oxidative stress, excitotoxicity, oxygen-glucose deprivation) can influence the required protective concentration.
-
Assay Duration: The incubation time with this compound can impact its efficacy and potential for cytotoxicity at higher concentrations.
Therefore, it is crucial to perform a dose-response analysis to determine the optimal, non-toxic concentration for each specific in vitro model.
Data Presentation: this compound Concentrations in In Vitro Assays
The following table summarizes previously reported concentrations of this compound used in various in vitro neuroprotection and related assays.
| Cell Type | Insult/Model | This compound Concentration Range | Observed Effect | Reference |
| Murine Primary Cortical Neurons (PCN) | Doxorubicin-induced NAD+ depletion | 100 nM | Partial rescue of NAD+ depletion. No toxicity observed at this concentration. | |
| Murine Superior Cervical Ganglion Explants (SCGe) & Dissociated Neurons (SCGd) | Spontaneous Neurite Degeneration | 50 nM - 10 µM | Concentrations ≤ 100 nM showed no toxicity at 24h. Concentrations ≥ 500 nM induced neurite degeneration. | |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 10 µM - 100 µM | Alleviated OGD-induced cytotoxicity. | |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 40 µM, 60 µM, 80 µM | Alleviated OGD-induced apoptosis. | |
| Human Brain Microvascular Endothelial Cells | Hydrogen Peroxide (H₂O₂) | 0.03 µM, 0.1 µM, 0.3 µM, 1 µM, 5 µM | Dose-dependent protection against H₂O₂-induced cell death. | |
| C2C12 Murine Myoblast Cells | Tunicamycin-induced ER stress | 1 µM, 5 µM, 10 µM | Increased mitochondrial membrane potential and ameliorated cell death. | |
| U2OS Cells | Doxorubicin-induced toxicity | Not specified, dose-dependent | Protected cells from doxorubicin-mediated toxicity and restored NAD+ levels. |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound enhances the activity of NAMPT, leading to increased NAD+ levels. This in turn can activate downstream pathways, such as those involving Sirtuins (e.g., Sirt3), which are NAD+-dependent deacetylases, and the PI3K/AKT/GSK3β signaling cascade, ultimately promoting cell survival and mitigating apoptosis.
Caption: this compound activates NAMPT, boosting NAD+ levels and promoting neuroprotection.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is necessary to identify the ideal this compound concentration for a given in vitro neuroprotection assay. The following workflow outlines the key steps.
Caption: Workflow for optimizing this compound concentration in neuroprotection assays.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity
Objective: To determine the concentration range of this compound that is non-toxic to the neuronal cell type of interest.
Materials:
-
Neuronal cells of interest (e.g., primary cortical neurons, PC12 cells)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density appropriate for the cell type and allow them to adhere and stabilize (typically 24 hours).
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in culture medium to cover a broad concentration range (e.g., 50 nM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cell Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability at each this compound concentration. The highest concentration that does not significantly reduce cell viability is considered the maximum non-toxic concentration.
Protocol 2: In Vitro Neuroprotection Assay
Objective: To evaluate the neuroprotective efficacy of this compound against a specific neuronal insult.
Materials:
-
Neuronal cells of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution
-
Neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, glutamate for excitotoxicity, or use an oxygen-glucose deprivation chamber)
-
96-well cell culture plates
-
Cell viability or apoptosis assay kit (e.g., TUNEL assay, caspase-3 activity assay)
-
Microscope for morphological analysis
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to stabilize.
-
This compound Pre-treatment (Optional but Recommended): Pre-treat the cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) for a specific duration (e.g., 1-2 hours) before inducing the insult.
-
Induction of Neuronal Insult:
-
Chemical Insult: Add the neurotoxic agent to the wells containing the this compound pre-treated cells. Include a control group with this compound but no insult, and a group with the insult but only vehicle.
-
Oxygen-Glucose Deprivation (OGD): Replace the culture medium with a glucose-free medium and place the plate in a hypoxic chamber.
-
-
Co-incubation: Incubate the cells with this compound and the neurotoxic agent for the desired duration. For OGD, the duration of deprivation will vary depending on the cell type's sensitivity.
-
Reperfusion (for OGD): After the OGD period, replace the glucose-free medium with regular culture medium (containing the respective this compound concentrations) and return the plate to normoxic conditions for a period of reperfusion (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Perform a cell viability assay as described in Protocol 1.
-
Apoptosis: Conduct an apoptosis assay according to the manufacturer's protocol.
-
Morphological Analysis: Observe the cells under a microscope for qualitative assessment of neuronal health and neurite integrity.
-
-
Data Analysis: Compare the cell viability or apoptosis levels in the this compound treated groups to the group that received the insult with only the vehicle. The concentration that provides the most significant protection against the insult is the optimal neuroprotective concentration.
Conclusion
This compound is a valuable tool for in vitro neuroprotection studies. The optimal concentration is a critical parameter that must be empirically determined for each experimental system. By following the outlined protocols and considering the provided data, researchers can effectively utilize this compound to investigate mechanisms of neurodegeneration and explore potential therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P7C3-A20 in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
P7C3-A20 is a potent aminopropyl carbazole compound with significant neuroprotective and proneurogenic properties. It has garnered considerable interest in the field of neuroscience for its potential therapeutic applications in various neurological disorders, including traumatic brain injury, ischemic stroke, and neurodegenerative diseases.[1][2] The primary mechanism of action of this compound is believed to be the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3][4] This leads to an increase in cellular NAD+ levels, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[5] Additionally, this compound has been shown to exert its neuroprotective effects through the activation of the PI3K/AKT/GSK3β signaling pathway.
These application notes provide detailed protocols for the use of this compound in primary neuronal cell culture, including guidelines for determining optimal concentrations, assessing neuroprotective effects, and analyzing underlying signaling pathways.
Data Presentation
Table 1: Recommended Working Concentrations of this compound in Neuronal Cell Culture
| Cell Type | Application | Effective Concentration Range | Observed Effects | Citation(s) |
| Primary Cortical Neurons (murine) | Neuroprotection | 100 nM | Partial rescue of doxorubicin-induced NAD+ depletion. | |
| Primary Cortical Neurons (murine) | Toxicity Assessment | ≥ 500 nM | Concentration-dependent neurite degeneration. | |
| Dissociated Superior Cervical Ganglion Neurons (murine) | Toxicity Assessment | ≥ 500 nM | Concentration-dependent neurite degeneration. | |
| Superior Cervical Ganglion Explants (murine) | Toxicity Assessment | ≥ 500 nM | Concentration-dependent neurite degeneration. | |
| PC12 Cells | Alleviation of Apoptosis (OGD model) | 40 - 100 µM | Reduced OGD-induced apoptosis. |
Table 2: Summary of this compound Effects in In Vivo Models
| Animal Model | Injury/Disease Model | This compound Dosage | Route of Administration | Key Findings | Citation(s) |
| Rat | Hypoxic-Ischemic Encephalopathy | 5 or 10 mg/kg | Intraperitoneal | Reduced infarct volume, reversed cell loss, improved motor function. | |
| Rat | Traumatic Brain Injury | Not specified | Intraperitoneal | Ameliorated abnormal behavioral performance, reduced cellular damage, inhibited excessive autophagy and apoptosis. | |
| Mouse | Traumatic Brain Injury | 10 mg/kg/day | Intraperitoneal | Restored blood-brain barrier integrity and cognition. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 337.4 g/mol ), dissolve 3.374 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Primary Neuronal Cell Culture and Treatment
Materials:
-
Primary neurons (e.g., cortical, hippocampal, or dorsal root ganglion neurons)
-
Culture plates or coverslips coated with a suitable substrate (e.g., poly-L-lysine, poly-D-lysine, or laminin)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
This compound stock solution
-
Vehicle control (DMSO)
Protocol:
-
Plate primary neurons at an appropriate density on pre-coated culture vessels. For imaging individual neurons, a lower density is recommended, while higher densities are suitable for biochemical assays.
-
Allow the neurons to adhere and extend neurites for at least 24-48 hours before treatment.
-
Prepare working solutions of this compound by diluting the stock solution in pre-warmed neuronal culture medium to the desired final concentrations. It is crucial to perform a concentration-response experiment to determine the optimal neuroprotective and non-toxic concentration for your specific neuronal type and experimental conditions. A range from 10 nM to 10 µM is a good starting point for toxicity assessment.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove half of the culture medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
Neuronal Viability Assays
a) MTT Assay (Measures Mitochondrial Activity)
Protocol:
-
After this compound treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
b) LDH Release Assay (Measures Membrane Integrity)
Protocol:
-
After treatment, carefully collect the culture supernatant from each well.
-
Lyse the remaining cells in the wells with a lysis buffer to determine the maximum LDH release.
-
Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH in the supernatant to the total LDH (supernatant + cell lysate).
Neurite Outgrowth Assay
Protocol:
-
Culture primary neurons on coverslips at a low density to allow for clear visualization of individual neurites.
-
Treat the neurons with different concentrations of this compound as described in Protocol 2.
-
After the desired incubation period, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the neurons with an antibody against a neuronal marker, such as β-III tubulin or MAP2, followed by a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite or the total neurite length per neuron.
Apoptosis Assay (TUNEL Staining)
Protocol:
-
Culture and treat primary neurons on coverslips as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining using a commercially available kit to detect DNA fragmentation, a hallmark of apoptosis.
-
Counterstain the nuclei with a fluorescent dye such as DAPI or Hoechst.
-
Mount the coverslips and visualize them using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells (apoptotic cells) relative to the total number of DAPI-stained cells.
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound signaling pathways.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for neuroprotection assessment.
Logical Flow for Concentration Optimization
Caption: this compound concentration optimization.
References
- 1. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture [repository.cam.ac.uk]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for P7C3-A20 in Traumatic Brain Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
P7C3-A20 is a neuroprotective aminopropyl carbazole compound that has demonstrated significant therapeutic potential in preclinical models of traumatic brain injury (TBI). As a derivative of the P7C3 compound, this compound is characterized by its ability to cross the blood-brain barrier and stabilize cellular energy levels, making it a promising candidate for mitigating the complex secondary injury cascades that follow TBI.[1][2][3] These secondary injuries, including neuronal apoptosis, excessive autophagy, neuroinflammation, and blood-brain barrier disruption, are major contributors to long-term neurological deficits.[4][5]
The primary mechanism of action of this compound involves the enhancement of the nicotinamide adenine dinucleotide (NAD+) salvage pathway through the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this process. This activity helps to preserve cellular energy metabolism, which is often compromised after a traumatic insult. Experimental studies have shown that this compound treatment can lead to reduced neuronal apoptosis, decreased inflammation, preservation of blood-brain barrier integrity, and improved functional outcomes in animal models of TBI.
Quantitative Data Summary
The following tables summarize the key quantitative data from various preclinical studies of this compound in TBI models.
Table 1: this compound Dosage and Administration in TBI Animal Models
| Animal Model | TBI Induction Method | This compound Dosage | Route of Administration | Treatment Duration | Reference |
| Rat | Modified Weight Drop | Not Specified | Intraperitoneal | Daily | |
| Rat | Hypoxic-Ischemic Encephalopathy | 5 or 10 mg/kg | Not Specified | Not Specified | |
| Mouse | Intracerebral Hemorrhage (Collagenase-induced) | 5, 10, or 20 mg/kg | Not Specified | Daily for 14 days | |
| Mouse | Chronic TBI | 10 mg/kg/day | Intraperitoneal | 30 days | |
| Mouse | Blast-mediated TBI | 3 and 30 mg/kg/day (P7C3-S243) | Intraperitoneal | Daily, initiated 24 hours post-injury |
Table 2: Behavioral and Functional Outcomes Following this compound Treatment in TBI Models
| Animal Model | Behavioral Test | Key Findings | Reference |
| Rat | Balance and Walking Function | This compound treatment improved balance and walking function at day 14 post-TBI. | |
| Rat | Morris Water Maze | This compound treated rats showed a shorter escape latency on day 4 compared to the TBI group. | |
| Rat | Motor Function | Treatment with 5 or 10 mg/kg this compound improved motor function. | |
| Mouse | Sensorimotor Tasks (Foot faults, cylinder, adhesive removal, rotarod) | 10 mg/kg and 20 mg/kg this compound showed significant improvement in sensorimotor ability. | |
| Mouse | Morris Water Maze | 30 days of this compound treatment restored cognitive function in a chronic TBI model. | |
| Mouse | Barnes Maze | P7C3-S243 offered complete protection of hippocampal-dependent spatial memory. |
Table 3: Cellular and Molecular Outcomes Following this compound Treatment in TBI Models
| Outcome Measure | Effect of this compound | Animal Model | Reference |
| Neuronal Apoptosis (TUNEL staining) | Decreased apoptosis in the cortex and hippocampus at 7 and 35 days post-TBI. | Rat | |
| Apoptosis-related Proteins (BNIP3, Bax) | Decreased relative protein expression. | Rat | |
| Autophagy Protein (LC3-II) | Reduced expression. | Rat | |
| Autophagy Protein (p62) | Elevated expression. | Rat | |
| Blood-Brain Barrier Integrity | Reduced Evans blue extravasation; increased expression of claudin-5, occludin, and ZO-1. | Mouse | |
| Neuroinflammation | Suppressed microglial proinflammatory activities. | Mouse | |
| NAD+ Levels | Restored NAD+ levels in the cortex after cerebral ischemia. | Rat | |
| Axonal Degeneration | Blocked axonal degeneration after blast-mediated TBI. | Mouse |
Experimental Protocols
Traumatic Brain Injury Model: Modified Weight Drop (Rat)
This protocol is based on the modified weight drop method to induce a focal TBI in rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane or pentobarbital sodium)
-
Stereotaxic frame
-
Weight-drop device (e.g., a 200g weight falling from a height of 20 cm)
-
Surgical instruments (scalpel, retractors, drill)
-
Bone wax
-
Suturing material
Procedure:
-
Anesthetize the rat using the chosen anesthetic agent.
-
Shave the head and secure the animal in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Perform a craniotomy over the desired cortical area (e.g., right parietal cortex) using a dental drill, keeping the dura mater intact.
-
Position the rat under the weight-drop device, ensuring the impactor is centered over the craniotomy site.
-
Release the weight to induce the injury.
-
Immediately after impact, remove the animal from the device and apply bone wax to the skull defect to control any bleeding.
-
Suture the scalp incision.
-
Allow the animal to recover from anesthesia in a warm cage.
-
Administer post-operative analgesics as per institutional guidelines.
This compound Preparation and Administration
Materials:
-
This compound compound
-
Vehicle solution (e.g., 2.5% v/v of 100% ethanol and 2.5% v/v of Tween-20 in sterile saline, or a solution of 12.5% DMSO in 87.5% dextrose in water)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare the this compound solution by dissolving it in the chosen vehicle. The final concentration will depend on the target dosage (e.g., 10 mg/kg).
-
Vortex the solution vigorously to ensure complete dissolution.
-
Administer the this compound solution or vehicle control to the animals via intraperitoneal (IP) injection.
-
The first dose is typically administered shortly after TBI induction, followed by daily injections for the duration of the study.
Assessment of Neurological Function
a) Morris Water Maze (for learning and memory):
-
A circular pool is filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.
-
Rats are trained over several days to find the hidden platform from different starting positions.
-
The time taken to find the platform (escape latency) and the path taken are recorded.
-
A probe trial is conducted at the end of the training, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
b) Rotarod Test (for motor coordination and balance):
-
Animals are placed on a rotating rod that gradually accelerates.
-
The latency to fall from the rod is recorded.
-
Animals are typically trained on the apparatus before the injury and tested at various time points post-TBI.
Histological and Molecular Analyses
a) TUNEL Staining (for apoptosis):
-
At the designated endpoint, animals are euthanized, and brain tissue is collected and fixed.
-
Brain sections are prepared and stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) kit according to the manufacturer's instructions.
-
Apoptotic cells (TUNEL-positive) are visualized and quantified using microscopy.
b) Western Blotting (for protein expression):
-
Brain tissue from the perilesional cortex and hippocampus is homogenized in lysis buffer.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., LC3-II, p62, Bax, BNIP3, claudin-5, occludin, ZO-1).
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.
Visualizations
Caption: this compound signaling pathways in TBI.
Caption: General experimental workflow for this compound in TBI studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound in traumatic brain injury [senwayer.com]
- 4. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing P7C3-A20 Efficacy in a Preclinical Stroke Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, necessitates the development of effective neuroprotective therapies. The aminopropyl carbazole compound, P7C3-A20, has emerged as a promising therapeutic agent due to its potent neuroprotective and proneurogenic properties.[1][2][3][4][5] this compound functions by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. This mechanism enhances cellular NAD+ levels, which are often depleted during ischemic events, thereby promoting neuronal survival and augmenting neurogenesis.
These application notes provide a detailed protocol for evaluating the efficacy of this compound in a transient middle cerebral artery occlusion (tMCAO) rodent model of ischemic stroke. The described methodologies cover the surgical procedure, drug administration, and a comprehensive panel of behavioral and histological assessments to determine the neuroprotective and restorative effects of this compound.
Mechanism of Action of this compound in Ischemic Stroke
This compound's neuroprotective effects are primarily attributed to its role as a NAMPT activator. By enhancing NAMPT activity, this compound increases the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. In the context of ischemic stroke, elevated NAD+ levels activate downstream signaling pathways crucial for cell survival and mitigation of ischemic injury. One such pathway is the PI3K/AKT/GSK3β signaling cascade, which is known to inhibit apoptosis and promote cell survival. Furthermore, this compound has been shown to activate Sirtuin 3 (Sirt3), a NAD+-dependent deacetylase that plays a vital role in mitochondrial function and reducing oxidative stress.
Experimental Protocols
Animal Model and Stroke Induction
A widely used and clinically relevant model for preclinical stroke research is the transient middle cerebral artery occlusion (tMCAO) model in mice or rats. This model mimics the occlusion and subsequent reperfusion of a major cerebral artery, as seen in many human ischemic strokes.
Protocol for Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice:
-
Animal Preparation: Adult male C57BL/6 mice (8-12 weeks old, 22-28g) are commonly used. Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance) in a 70:30 mixture of N2O:O2. Maintain body temperature at 37.0 ± 0.5°C using a heating pad with a rectal probe.
-
Surgical Procedure:
-
Place the mouse in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA with microvascular clips.
-
Make a small incision in the ECA stump.
-
Introduce a 6-0 nylon monofilament with a silicon-coated tip (0.21 ± 0.02 mm) through the ECA stump and advance it into the ICA until a slight resistance is felt (approximately 9-11 mm from the carotid bifurcation), thus occluding the origin of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to monitor cerebral blood flow and confirm a reduction of at least 70-80% to verify occlusion.
-
-
Occlusion and Reperfusion: Maintain the occlusion for a predetermined period, typically 60 or 90 minutes. After the occlusion period, gently withdraw the monofilament to allow for reperfusion.
-
Post-operative Care: Suture the incision and allow the animal to recover in a heated cage. Administer saline for hydration and provide soft, palatable food. Sham-operated animals undergo the same surgical procedure without the insertion of the monofilament.
This compound Administration
This compound can be administered systemically, and it has been shown to cross the blood-brain barrier.
Protocol for this compound Administration:
-
Dosage and Formulation: A typical effective dose of this compound is 10 mg/kg. The compound can be dissolved in a vehicle solution such as a mixture of DMSO, PEG400, and saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route.
-
Treatment Regimen: Treatment can be initiated immediately after reperfusion or at a delayed time point (e.g., 6 hours post-reperfusion) to assess the therapeutic window. Injections are typically administered twice daily for a period of 7 days following the ischemic insult.
Behavioral Assessments
A battery of behavioral tests should be performed to evaluate sensorimotor and cognitive deficits and subsequent recovery. Testing should be conducted at baseline (before surgery) and at multiple time points post-tMCAO (e.g., days 1, 3, 7, 14, 21, and 28).
| Behavioral Test | Function Assessed | Brief Protocol | Typical Outcome Measure | References |
| Modified Neurological Severity Score (mNSS) | Global neurological deficit | A composite score based on motor, sensory, reflex, and balance tests. | Score from 0 (no deficit) to 14 (maximal deficit). | |
| Cylinder Test | Forelimb use asymmetry | The mouse is placed in a transparent cylinder, and the number of left, right, and bilateral forelimb wall placements is recorded. | Percentage of impaired (contralateral) forelimb use. | |
| Grid Walking Test | Sensorimotor coordination and limb placement | The mouse traverses a horizontal grid, and the number of foot faults (slips) of the contralateral limbs is counted. | Number of foot faults per meter. | |
| Pole Test | Bradykinesia and motor coordination | The mouse is placed head-up on top of a vertical pole, and the time to turn and descend is measured. | Time to turn (T-turn) and time to descend (T-total). | |
| Corner Test | Sensorimotor and postural deficits | The mouse is placed in a 30° corner, and the direction of turn is recorded over 10 trials. | Percentage of turns towards the ipsilateral (non-impaired) side. | |
| Rotarod Test | Motor coordination and balance | The mouse is placed on an accelerating rotating rod, and the latency to fall is recorded. | Latency to fall from the rotating rod. |
Histological and Molecular Assessments
At the end of the study period (e.g., 28 days post-tMCAO), animals are euthanized, and brain tissue is collected for histological and molecular analyses.
Protocols for Histological and Molecular Analyses:
-
Infarct Volume Measurement:
-
Euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Collect the brain and post-fix in 4% PFA.
-
Cryoprotect the brain in a sucrose solution.
-
Cut coronal sections (e.g., 20 µm) on a cryostat.
-
Perform Nissl staining (cresyl violet) or 2,3,5-triphenyltetrazolium chloride (TTC) staining on fresh-frozen sections to delineate the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Immunohistochemistry:
-
Use free-floating sections or slide-mounted sections.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate with primary antibodies overnight at 4°C. Key markers include:
-
NeuN: for mature neurons.
-
GFAP: for reactive astrocytes.
-
Iba1: for microglia/macrophages.
-
BrdU: for proliferating cells (requires prior BrdU injections).
-
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount with a DAPI-containing medium to counterstain nuclei.
-
Image using a fluorescence or confocal microscope and quantify cell numbers or staining intensity in the peri-infarct region.
-
-
Biochemical Assays:
-
Isolate brain tissue from the ischemic hemisphere.
-
Homogenize the tissue.
-
Use commercially available kits to measure NAD+ levels, as this compound is known to restore NAD+ levels following ischemia.
-
Experimental Workflow
Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Summary of Behavioral Outcomes
| Time Point | Group | mNSS (Score) | Cylinder Test (% Impaired Limb Use) | Grid Walking (Foot Faults/m) | Pole Test (Time in s) | Corner Test (% Ipsilateral Turns) | Rotarod (Latency to Fall in s) |
| Day 1 | Sham | ||||||
| Vehicle | |||||||
| This compound | |||||||
| Day 7 | Sham | ||||||
| Vehicle | |||||||
| This compound | |||||||
| Day 28 | Sham | ||||||
| Vehicle | |||||||
| This compound |
Table 2: Summary of Histological and Biochemical Outcomes
| Group | Infarct Volume (mm³) | Neuronal Survival (NeuN+ cells/mm²) | Astrogliosis (GFAP+ cells/mm²) | Microglial Activation (Iba1+ cells/mm²) | Neurogenesis (BrdU+/NeuN+ cells) | NAD+ Levels (pmol/mg tissue) |
| Sham | ||||||
| Vehicle | ||||||
| This compound |
Data should be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences between groups.
Conclusion
This document provides a comprehensive set of protocols for the preclinical evaluation of this compound in a rodent model of ischemic stroke. Adherence to these detailed methodologies will enable researchers to robustly assess the neuroprotective and restorative efficacy of this compound and its potential as a therapeutic agent for stroke. The combination of behavioral, histological, and biochemical endpoints will provide a thorough understanding of the compound's effects on functional recovery and the underlying cellular and molecular mechanisms.
References
- 1. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Newly Published Collaboration Shows Promise in Saving Brain Cells Following Stroke - The Miami Project [themiamiproject.org]
Application Notes: Measuring Neurogenesis Following P7C3-A20 Treatment
References
- 1. Mechanism of this compound in traumatic brain injury [senwayer.com]
- 2. Newly Published Collaboration Shows Promise in Saving Brain Cells Following Stroke - The Miami Project [themiamiproject.org]
- 3. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P7C3-A20 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of P7C3-A20 vehicle solutions for in vivo experiments, along with experimental methodologies for common preclinical models of neurological damage.
Introduction to this compound
This compound is a potent aminopropyl carbazole compound with significant neuroprotective and proneurogenic properties.[1][2] It readily crosses the blood-brain barrier, making it a promising therapeutic agent for various neurological conditions, including traumatic brain injury (TBI), ischemic stroke, and neurodegenerative diseases.[3][4][5] The primary mechanism of action of this compound involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, which plays a crucial role in cellular energy metabolism and neuronal survival. Additionally, this compound has been shown to exert its neuroprotective effects through the activation of the PI3K/AKT/GSK3β signaling pathway.
This compound Vehicle Solution Preparation
The hydrophobic nature of this compound necessitates the use of a vehicle solution for its solubilization and administration in aqueous in vivo systems. Below are protocols for commonly used vehicle formulations.
Table 1: this compound Vehicle Formulations for In Vivo Administration
| Formulation ID | Components | Final Concentrations | Recommended Use | Reference |
| VEH-01 | Dimethyl sulfoxide (DMSO), Kolliphor® EL (Cremophor® EL), 5% Dextrose in water (D5W) | 2.5% DMSO, 10% Kolliphor® EL, 87.5% D5W | Traumatic Brain Injury (TBI) models in mice | |
| VEH-02 | Dimethyl sulfoxide (DMSO), Cremophor EL, 5% Glucose injection | Not specified | Traumatic Brain Injury (TBI) models in rats | |
| VEH-03 | Dimethyl sulfoxide (DMSO), PEG300, Tween 80, Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | General in vivo studies | |
| VEH-04 | Dimethyl sulfoxide (DMSO), Cremophor, 5% Dextrose | 5% DMSO, 20% Cremophor, 75% D5W | General neuroprotection models in mice |
Protocol 1: Preparation of VEH-01 (DMSO/Kolliphor® EL/D5W)
This protocol is adapted from studies investigating this compound in mouse models of TBI.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Kolliphor® EL (Cremophor® EL)
-
5% Dextrose in water (D5W), sterile
-
Sterile, conical tubes (15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Dissolve this compound in DMSO: In a sterile conical tube, add the required amount of this compound powder. Add 2.5% of the final desired volume of DMSO. Vortex vigorously until the this compound is completely dissolved. Note: Fresh, anhydrous DMSO is recommended as it is hygroscopic and water absorption can reduce solubility.
-
Add Kolliphor® EL: To the this compound/DMSO solution, add 10% of the final desired volume of Kolliphor® EL.
-
Vortex Thoroughly: Vortex the mixture vigorously to ensure a homogenous solution. The solution may appear viscous at this stage.
-
Dilute with D5W: Slowly add 87.5% of the final desired volume of D5W to the mixture while vortexing. Continue to vortex until the solution is clear and uniform.
-
Final Concentration Adjustment: Ensure the final concentration of this compound is as required for the experimental dosage. For example, to achieve a 10 mg/mL stock for a 10 mg/kg dose in a 20g mouse (0.2 mL injection volume), weigh 10 mg of this compound and prepare a final volume of 1 mL of the vehicle solution.
-
Storage: It is recommended to prepare this solution fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before use.
Experimental Protocols for In Vivo Studies
Traumatic Brain Injury (TBI) Model
Objective: To assess the neuroprotective effects of this compound in a rodent model of TBI.
Animal Model: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g).
Experimental Groups:
-
Sham + Vehicle
-
TBI + Vehicle
-
TBI + this compound (e.g., 10 mg/kg)
Procedure:
-
TBI Induction: Induce TBI using a controlled cortical impact (CCI) or fluid percussion injury model. The sham group will undergo all surgical procedures except for the impact.
-
This compound Administration:
-
Timing: Administer the first dose of this compound or vehicle intraperitoneally (IP) at a clinically relevant time point post-TBI, for example, 30 minutes to 1 hour after injury.
-
Dosage and Frequency: Administer this compound at a dose of 10 mg/kg. Continue with once or twice daily IP injections for a specified duration, typically 7 to 30 days.
-
-
Behavioral Assessments: Conduct a battery of behavioral tests to assess motor and cognitive function at various time points post-TBI (e.g., days 3, 7, 14, and 28). This may include rotarod, cylinder test, Morris water maze, or other relevant tasks.
-
Histological and Molecular Analysis: At the end of the study, perfuse the animals and collect brain tissue for analysis. This can include quantification of lesion volume, assessment of neuronal apoptosis (e.g., TUNEL staining), and analysis of protein expression in relevant signaling pathways (e.g., Western blotting for p-AKT, p-GSK3β).
Table 2: Typical Dosing Regimens for this compound in TBI Models
| Animal Model | Dose (mg/kg) | Route | Frequency | Duration | Reference |
| Mouse | 10 | IP | Daily | 30 days (chronic) | |
| Rat | 10 | IP | Twice daily | 7 days (acute) |
Ischemic Stroke Model
Objective: To evaluate the therapeutic efficacy of this compound in a rodent model of ischemic stroke.
Animal Model: Male Sprague-Dawley rats (250-300g).
Experimental Groups:
-
Sham + Vehicle
-
Middle Cerebral Artery Occlusion (MCAO) + Vehicle
-
MCAO + this compound (e.g., 10 mg/kg)
Procedure:
-
Stroke Induction: Induce transient focal cerebral ischemia by MCAO for a defined period (e.g., 90 minutes), followed by reperfusion. The sham group will undergo the same surgical procedure without occluding the artery.
-
This compound Administration:
-
Timing: Initiate treatment with this compound or vehicle (IP injection) immediately after reperfusion or at a delayed time point (e.g., 6 hours post-reperfusion) to assess the therapeutic window.
-
Dosage and Frequency: Administer this compound at a dose of 10 mg/kg, twice daily, for 7 days.
-
-
Functional Recovery Assessment: Monitor sensorimotor function using tests such as the cylinder test, grid-walk task, and adhesive removal test at regular intervals post-stroke.
-
Cognitive Function Evaluation: Assess long-term cognitive outcomes using tasks like the Morris water maze.
Mandatory Visualizations
Signaling Pathway of this compound Neuroprotection
Caption: this compound signaling pathways in neuroprotection.
Experimental Workflow for this compound in a TBI Model
Caption: Experimental workflow for in vivo TBI studies with this compound.
Logical Relationship of Vehicle Preparation Steps
Caption: Logical flow for preparing this compound vehicle solution.
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatments [bio-protocol.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3‐A20 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
P7C3-A20 Treatment in Acute Neurological Injury: A Detailed Guide to Therapeutic Windows and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the therapeutic potential of P7C3-A20 in various preclinical models of acute neurological injury. This compound, a potent aminopropyl carbazole derivative, has demonstrated significant neuroprotective and proneurogenic properties. Its ability to enhance the nicotinamide adenine dinucleotide (NAD+) salvage pathway is a key mechanism underlying its therapeutic effects.[1][2][3][4][5] This guide summarizes the effective treatment windows, dosages, and experimental protocols from key studies, offering a valuable resource for designing future investigations and advancing the clinical translation of this promising compound.
I. Quantitative Data Summary: this compound Treatment Parameters and Outcomes
The following tables consolidate the quantitative data from various studies, providing a clear comparison of this compound's efficacy across different models of acute neurological injury.
Table 1: Traumatic Brain Injury (TBI)
| Injury Model | Species | P7C3 Compound | Dosage | Route of Admin. | Treatment Initiation | Key Outcomes |
| Blast-mediated TBI | Mouse | This compound | Not Specified | Not Specified | 24 hours post-injury | Blocked axonal degeneration and cognitive deficits within the first month. |
| Blast-mediated TBI | Mouse | P7C3-S243 | 3 and 30 mg/kg/day | IP | 24 hours post-injury | Preserved axonal integrity and normal function. |
| Blast-mediated TBI | Mouse | P7C3-S243 | 30 mg/kg/day | IP | 36 hours post-injury | Partially efficacious in preserving normal function. |
| Blast-mediated TBI (Chronic) | Mouse | This compound | 10 mg/kg/day | IP | 12 months post-injury (for 30 days) | Restored blood-brain barrier integrity, arrested chronic neurodegeneration, and restored cognitive function. |
| Fluid Percussion Injury (FPI) | Mouse | This compound | Not Specified | Not Specified | 30 minutes and 3 hours post-injury | Reduced contusion volume, improved neuronal survival, and prevented injury-induced reduction of long-term potentiation. |
Table 2: Ischemic Stroke
| Injury Model | Species | P7C3 Compound | Dosage | Route of Admin. | Treatment Initiation | Key Outcomes |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Rat | This compound | Not Specified | Injection | Immediate post-injury (twice daily for 7 days) | Improved sensorimotor function, reduced cognitive deficits, decreased cortical and hippocampal atrophy, and increased neurogenesis. |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Rat | This compound | Not Specified | Injection | 6 hours post-reperfusion (for 7 days) | Reduced sensorimotor and cognitive deficits, increased tissue sparing, and reduced infarct volumes. |
Table 3: Other Acute Neurological Injuries
| Injury Model | Species | P7C3 Compound | Dosage | Route of Admin. | Treatment Initiation | Key Outcomes |
| Hypoxic-Ischemic Encephalopathy (HIE) | Rat (Postnatal day 7 and 14) | This compound | 5 or 10 mg/kg | Not Specified | Not Specified | Reduced infarct volume, reversed cell loss in the cortex and hippocampus, and improved motor function. |
| Spinal Cord Injury (SCI) | Rat | P7C3 | Not Specified | Subcutaneous Injection | Daily for 7 or 14 days post-injury | Improved locomotor function, increased survival of neurons and oligodendrocytes, and restored NAD+ levels. |
| Intracerebral Hemorrhage (ICH) | Mouse | This compound | 10 and 20 mg/kg | Not Specified | Not Specified | Diminished lesion volume, reduced blood-brain barrier damage, mitigated brain edema, attenuated neural apoptosis, and improved neurological outcomes. |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, which can be adapted for future studies.
A. Animal Models of Acute Neurological Injury
1. Blast-Mediated Traumatic Brain Injury (Mouse)
-
Apparatus: An enclosed blast chamber constructed from an air tank partitioned by a Mylar membrane.
-
Procedure: Anesthetized mice are placed in the chamber with their heads untethered and located in a padded holder, while the body is shielded. The pressure is increased on one side of the membrane until it ruptures (at ≈22 kPa), generating a blast wave that travels through the mouse's head. The intensity of the blast wave is typically around 149.8 ± 2.09 kPa with a duration of ≈10–15 milliseconds.
2. Transient Middle Cerebral Artery Occlusion (Rat)
-
Procedure: A 90-minute transient middle cerebral artery occlusion is performed. This is a standard model of focal cerebral ischemia. Following the occlusion period, the filament is withdrawn to allow for reperfusion.
3. Hypoxic-Ischemic Encephalopathy (Rat)
-
Procedure: Postnatal day 7 and 14 rats are subjected to hypoxia-ischemia. This typically involves unilateral common carotid artery ligation followed by exposure to a hypoxic environment.
4. Spinal Cord Injury (Rat)
-
Procedure: A laminectomy is performed at the T10 level, and a contusion injury is induced.
5. Intracerebral Hemorrhage (Mouse)
-
Procedure: Collagenase is injected into the brain to induce hemorrhage.
B. This compound Administration
-
Preparation: this compound is typically dissolved in a vehicle solution (e.g., DMSO, saline).
-
Route of Administration: Intraperitoneal (IP) and subcutaneous injections are the most common routes reported.
-
Dosage and Timing: Dosages range from 3 to 30 mg/kg. Administration timing is a critical variable, with studies demonstrating efficacy from immediate post-injury treatment to as late as one year in chronic models.
C. Behavioral Assessments
1. Morris Water Maze (TBI, Stroke)
-
Purpose: To assess hippocampal-dependent spatial learning and memory.
-
Procedure: Mice or rats are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant during a probe trial are measured.
2. Barnes Maze (TBI)
-
Purpose: An alternative to the Morris water maze for assessing spatial learning and memory.
-
Procedure: Animals learn the location of an escape hole on a circular platform with multiple holes around the perimeter.
3. Sensorimotor Tasks (Stroke, SCI, ICH)
-
Grid-Walk Task: Assesses sensorimotor deficits by measuring the number of foot faults as the animal traverses a grid.
-
Cylinder Task: Evaluates forelimb use asymmetry by observing the animal's spontaneous exploration in a cylinder.
-
Rotarod Test: Measures motor coordination and balance by assessing the time an animal can remain on a rotating rod.
-
Basso, Beattie, Bresnahan (BBB) Scale: A 21-point scale used to assess locomotor recovery after spinal cord injury in rats.
D. Histological and Molecular Analyses
-
Infarct/Lesion Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to quantify the volume of damaged tissue.
-
Immunohistochemistry: Used to assess neuronal survival (NeuN staining), axonal integrity, neurogenesis (BrdU/DCX staining), and inflammation.
-
Blood-Brain Barrier Permeability: Assessed by injecting fluorescently-conjugated dextran and measuring its extravasation into the brain parenchyma.
-
NAD+ Level Measurement: Brain tissue is analyzed to determine the levels of NAD+, a key mediator of this compound's effects.
III. Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Proposed signaling pathways of this compound leading to neuroprotection.
Caption: General experimental workflow for evaluating this compound efficacy.
IV. Conclusion and Future Directions
The collective evidence strongly supports the therapeutic potential of this compound across a range of acute neurological injuries. A notable feature is its extended therapeutic window, with efficacy demonstrated even when treatment is initiated days or, in the case of chronic TBI, a year after the initial insult. This is a significant advantage over many neuroprotective agents that require administration within hours of injury.
Future research should focus on:
-
Dose-response studies: To optimize the therapeutic dosage for different injury models and severities.
-
Pharmacokinetic and pharmacodynamic studies: To better understand the distribution and target engagement of this compound in the injured central nervous system.
-
Combination therapies: To explore potential synergistic effects with other neuroprotective or restorative strategies.
-
Large animal model studies: To validate the efficacy and safety of this compound in models that more closely resemble human physiology before advancing to clinical trials.
These application notes and protocols provide a solid foundation for researchers to build upon, with the ultimate goal of translating the promising preclinical findings of this compound into effective therapies for patients suffering from acute neurological injuries.
References
- 1. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with P7C3-A20 experiments
Welcome to the technical support center for P7C3-A20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this promising neuroprotective compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent neuroprotective effects of this compound in our cell culture model. What could be the cause?
A1: Inconsistent neuroprotective effects can stem from several factors. Here are some key areas to investigate:
-
Compound Solubility and Stability: this compound has limited solubility in aqueous solutions. Ensure it is properly dissolved and does not precipitate out of solution during the experiment. See the table below for recommended solvents and storage conditions.
-
Concentration-Dependent Effects: this compound's effects are highly concentration-dependent. While it shows neuroprotective properties at lower concentrations, it has been reported to induce neurotoxicity at higher concentrations (e.g., 500 nM or greater in primary neuronal cultures).[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cell Type and Model System: The neuroprotective effects of this compound can vary between different cell types and injury models. For instance, while it protects against doxorubicin-mediated toxicity in U2OS cells[2], its protective effects against Wallerian degeneration induced by transection or vincristine have not been observed.[1]
-
Timing of Treatment: The timing of this compound administration relative to the insult is critical. In many in vivo models, treatment is initiated shortly after the injury.[3][4] The optimal treatment window should be determined empirically for your model.
Q2: Our in vivo results with this compound are not consistent across different animal cohorts. What should we check?
A2: In vivo experiments introduce additional variables that can lead to inconsistent outcomes. Consider the following:
-
Vehicle Formulation and Administration: this compound is typically administered via intraperitoneal (IP) injection. The vehicle used to dissolve the compound can impact its bioavailability. A commonly used vehicle is a mixture of DMSO, Kolliphor (formerly Cremophor), and dextrose solution. Ensure the formulation is prepared consistently and that the compound is fully dissolved before administration.
-
Dosage: The effective dose of this compound can vary depending on the animal model and the nature of the injury. Doses ranging from 5 mg/kg to 20 mg/kg have been reported to be effective in various models of neurological injury. It is advisable to perform a dose-escalation study to identify the optimal dose for your specific application.
-
Blood-Brain Barrier Penetration: this compound has been shown to cross the blood-brain barrier. However, factors that affect BBB integrity in your model could influence the amount of compound reaching the central nervous system.
-
Animal Strain and Health Status: The genetic background and health of the animals can influence their response to both the injury and the treatment. Ensure that animals are healthy and that experimental groups are properly randomized.
Q3: We are having difficulty demonstrating the direct activation of NAMPT by this compound in our assays. Why might this be?
A3: While this compound is known to act by enhancing the NAD+ salvage pathway through NAMPT, demonstrating a direct and stable interaction can be challenging.
-
Transient Interaction: Some studies suggest that this compound may interact with NAMPT only transiently. This can make it difficult to detect a stable binding interaction using methods like the cellular thermal shift assay (CETSA).
-
Indirect Mechanism: It's possible that this compound's effect on NAMPT activity is indirect. It may act by modulating other cellular factors that in turn influence NAMPT activity.
-
Assay Conditions: The conditions of your NAMPT activity assay are critical. Ensure that the concentrations of substrates (nicotinamide and PRPP) and co-factors are optimal. The enzymatic activity of NAMPT can be monitored in a coupled assay by measuring the production of NAD and subsequently NADH.
Q4: We are observing some toxicity in our cell cultures at higher concentrations of this compound. Is this expected?
A4: Yes, concentration-dependent neurotoxicity has been reported for this compound. At concentrations of 500 nM and higher, this compound has been shown to cause neurodegeneration in primary neuronal cultures. It is crucial to carefully titrate the concentration to find a therapeutic window that maximizes neuroprotection while minimizing toxicity.
Data Presentation: Summary of Experimental Parameters
For ease of reference and comparison, the following tables summarize key quantitative data from the literature.
Table 1: In Vitro Experimental Parameters
| Cell Line/Primary Culture | Injury Model | This compound Concentration Range | Outcome | Reference |
| U2OS cells | Doxorubicin-induced toxicity | Not specified | Protection from toxicity, restoration of NAD levels | |
| PC12 cells | Oxygen-glucose deprivation (OGD) | 40-100 µM | Alleviation of apoptosis | |
| Primary cortical neurons | Vincristine-induced degeneration | 100 nM | No protection against Wallerian degeneration | |
| Human brain microvascular endothelial cells | Hydrogen peroxide-induced cell death | 0.03-5 µM | Protection from cell death |
Table 2: In Vivo Experimental Parameters
| Animal Model | Injury Model | This compound Dosage Range | Administration Route | Outcome | Reference |
| Rat | Hypoxic-ischemic encephalopathy | 5 or 10 mg/kg | Intraperitoneal | Reduced infarct volume, improved motor function | |
| Mouse | Traumatic Brain Injury (TBI) | 10 mg/kg/day | Intraperitoneal | Restored cognition, repaired blood-brain barrier | |
| Mouse | Ischemic Stroke | Not specified | Not specified | Decreased cortical and hippocampal atrophy, increased neurogenesis | |
| Mouse | Intracerebral Hemorrhage (ICH) | 5, 10, and 20 mg/kg | Not specified | Improved sensorimotor ability |
Table 3: this compound Solubility and Storage
| Solvent | Maximum Solubility | Storage of Powder | Storage of Stock Solution | Reference |
| DMSO | 5 mg/mL (9.88 mM) | -20°C for 3 years | -80°C for 1 year | |
| DMSO | 100 mg/mL (197.54 mM) | -20°C for 3 years | -80°C for 1 year, -20°C for 1 month |
Experimental Protocols
1. Protocol for In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
This protocol is a generalized procedure based on methodologies described in the literature.
-
Cell Plating: Plate PC12 cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 10-100 µM).
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with glucose-free medium.
-
Replace the medium with a glucose-free medium pre-equilibrated with a hypoxic gas mixture (e.g., 95% N₂, 5% CO₂).
-
Incubate the cells in a hypoxic chamber for the desired duration.
-
-
This compound Treatment: Add the prepared this compound dilutions to the cells at the beginning of the OGD period.
-
Reperfusion (Optional): After the OGD period, the medium can be replaced with a normal glucose-containing medium, and the cells can be returned to normoxic conditions to simulate reperfusion.
-
Assessment of Cell Viability/Apoptosis: After the desired treatment period, assess cell viability using assays such as MTT or measure apoptosis using methods like TUNEL staining or caspase activity assays.
2. Protocol for In Vivo Administration of this compound
This protocol is based on common practices described in rodent studies.
-
This compound Formulation:
-
Dissolve this compound powder in 2.5% (v/v) DMSO.
-
Add 10% (v/v) Kolliphor (or Cremophor EL) and vortex vigorously.
-
Bring the solution to the final volume with 87.5% (v/v) of a 5% dextrose solution in water.
-
-
Dosage Calculation: Calculate the required volume of the final formulation to administer the desired dose (e.g., 10 mg/kg) based on the animal's body weight.
-
Administration: Administer the this compound formulation via intraperitoneal (IP) injection.
-
Treatment Schedule: The frequency and duration of treatment will depend on the specific experimental design. Daily administration is common in many studies.
Visualizations
Below are diagrams illustrating the key signaling pathway of this compound and a typical experimental workflow.
Caption: this compound signaling pathway through NAMPT activation and NAD+ synthesis.
Caption: A generalized workflow for in vivo this compound experiments.
References
- 1. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing P7C3-A20 dosage to avoid neurotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the neuroprotective compound P7C3-A20. The information is intended for researchers, scientists, and drug development professionals to optimize experimental design and avoid potential neurotoxic effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| In Vitro: Increased cell death, neurite degeneration, or poor cell health in primary neuronal cultures. | High concentration of this compound. A concentration-dependent neurotoxicity has been observed, with neurite degeneration occurring at concentrations of 500 nM and greater in some primary neuronal cultures[1][2]. | 1. Perform a dose-response curve: Test a range of lower concentrations (e.g., 10 nM - 1 µM) to identify the optimal therapeutic window for your specific cell type. 2. Confirm solvent toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not contributing to cytotoxicity. Run a vehicle-only control. 3. Assess culture health: Verify the overall health and density of your primary cultures before treatment. |
| In Vivo: Adverse behavioral effects, weight loss, or other signs of toxicity in animal models. | Dosage may be too high for the specific animal model, strain, or administration route. While this compound has a reported wide therapeutic index, individual differences can lead to toxicity[1]. | 1. Review dosage and administration: Compare your protocol to published studies. Effective doses have been reported in the range of 5-30 mg/kg/day via intraperitoneal injection in rodents[3][4]. 2. Perform a dose-escalation study: Start with a lower dose and gradually increase it while closely monitoring for any adverse effects. 3. Consider pharmacokinetics: The formulation and route of administration can significantly impact bioavailability and potential toxicity. |
| In Vitro/In Vivo: Lack of expected neuroprotective or proneurogenic effect. | 1. Suboptimal concentration/dosage: The concentration of this compound may be too low to elicit a therapeutic effect. 2. Timing of administration: The therapeutic window for this compound's protective effects may be narrow in your experimental model. 3. Compound stability: Improper storage or handling may have degraded the compound. | 1. Increase concentration/dosage: Based on your initial dose-response data, test higher, non-toxic concentrations. 2. Optimize treatment window: Administer this compound at different time points relative to the injury or insult. For example, in some traumatic brain injury models, treatment initiation 24-36 hours post-injury was effective, but not at 48 hours. 3. Verify compound integrity: Purchase this compound from a reputable supplier and follow recommended storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an aminopropyl carbazole compound that functions as a neuroprotective agent. Its primary mechanism is believed to be the activation of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. By enhancing NAMPT activity, this compound increases intracellular NAD+ levels, which is crucial for cellular energy metabolism and has been shown to be neuroprotective in various models of neurological injury and disease.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For in vitro studies, it is highly recommended to perform a dose-response analysis to determine the optimal concentration for your specific cell type and experimental conditions. Based on published data, neuroprotective effects have been observed in the range of 40-100 µM in PC12 cells subjected to oxygen-glucose deprivation. However, for primary neuronal cultures, it is crucial to be aware of potential neurotoxicity at higher concentrations. One study reported neurite degeneration at concentrations of 500 nM and above. Therefore, a starting range of 10 nM to 1 µM is advisable for initial experiments with primary neurons.
Q3: What are the typical dosages used in in vivo animal studies?
A3: In rodent models of various neurological disorders, effective doses of this compound have been reported to range from 5 mg/kg/day to 30 mg/kg/day, typically administered via intraperitoneal (IP) injection. For example, doses of 5 and 10 mg/kg have been shown to reduce infarct volume in a rat model of hypoxic-ischemic encephalopathy. In models of traumatic brain injury, doses of 10 mg/kg and 30 mg/kg have demonstrated neuroprotective effects. It is important to note that the optimal dosage may vary depending on the animal model, species, and the specific pathological condition being investigated.
Q4: Is there a known therapeutic window for this compound administration?
A4: Yes, the timing of this compound administration can be critical for its efficacy. In a model of traumatic brain injury, daily treatment with a P7C3 analog initiated 36 hours after injury was effective, whereas treatment initiated at 48 hours post-injury showed no protective effect. This suggests that there is a defined therapeutic window for intervention. Researchers should empirically determine the optimal time for administration in their specific experimental paradigm.
Q5: What are the known signaling pathways modulated by this compound?
A5: this compound has been shown to modulate several key signaling pathways to exert its neuroprotective effects. One identified pathway is the PI3K/AKT/GSK3β signaling cascade, where this compound was found to activate this pathway, and its neuroprotective effects were abrogated by a PI3K inhibitor. Another important pathway is the NAD+/Sirt3 pathway. This compound has been shown to activate this pathway, which plays a vital role in mitigating neuroinflammation and mitochondrial damage.
Quantitative Data Summary
Table 1: In Vitro Concentrations of this compound
| Cell Type | Effect | Effective Concentration | Potentially Toxic Concentration | Citation |
| PC12 Cells | Alleviation of OGD-induced apoptosis | 40-100 µM | Not specified | |
| Primary Cortical Neurons, Superior Cervical Ganglion Neurons | Neurite Degeneration | - | ≥ 500 nM | |
| Human Brain Microvascular Endothelial Cells | Protection from H₂O₂-induced cell death | 0.03 - 5 µM | Not specified | |
| C2C12 Myoblasts | Increased mitochondrial potential | 1, 5, and 10 µM | Not specified |
Table 2: In Vivo Dosages of this compound
| Animal Model | Effect | Effective Dosage (IP) | Route | Citation |
| Rat (Hypoxic-Ischemic Encephalopathy) | Reduced infarct volume, improved motor function | 5, 10 mg/kg/day | IP | |
| Mouse (Intracerebral Hemorrhage) | Diminished lesion volume, improved neurological outcomes | 10, 20 mg/kg | IP | |
| Mouse (Traumatic Brain Injury) | Preservation of axonal integrity, improved cognitive function | 3, 30 mg/kg/day | IP | |
| Rat (Ischemic Stroke) | Improved sensorimotor and cognitive function | Not specified (twice daily injections for 7 days) | IP | |
| Mouse (Traumatic Brain Injury) | Reduced cortical neuronal loss | 10 mg/kg (twice daily for 7 days) | IP |
Key Experimental Protocols
Protocol 1: In Vitro Dose-Response Study for Neurotoxicity
-
Cell Plating: Plate primary cortical neurons at a suitable density in 96-well plates.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a vehicle-only control.
-
Treatment: After allowing the neurons to adhere and extend neurites (typically 3-5 days in vitro), replace the culture medium with fresh medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Neurite Integrity:
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker such as β-III tubulin.
-
Acquire images using fluorescence microscopy.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
-
Cell Viability Assay: In a parallel plate, assess cell viability using a standard assay such as the MTT or PrestoBlue™ assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability and neurite length as a function of this compound concentration to determine the dose at which toxicity occurs.
Protocol 2: In Vivo Dose-Escalation Study for Neuroprotection in a TBI Model
-
Animal Model: Utilize a standardized model of traumatic brain injury (TBI) in rodents (e.g., controlled cortical impact or fluid percussion injury).
-
Animal Groups: Randomly assign animals to different treatment groups: Sham, TBI + Vehicle, TBI + this compound (low dose, e.g., 5 mg/kg), TBI + this compound (medium dose, e.g., 10 mg/kg), and TBI + this compound (high dose, e.g., 20 mg/kg).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection at a predetermined time post-TBI (e.g., 30 minutes) and continue for a specified duration (e.g., once daily for 7 days).
-
Behavioral Analysis:
-
Perform a battery of behavioral tests to assess sensorimotor and cognitive function at various time points post-injury (e.g., rotarod, cylinder test, Morris water maze).
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Perform histological staining (e.g., Nissl staining) to assess lesion volume and neuronal loss in the pericontusional cortex and hippocampus.
-
Immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neurogenesis (e.g., BrdU/NeuN double-labeling) can also be performed.
-
-
Data Analysis: Compare the behavioral and histological outcomes between the different dosage groups to determine the most effective and non-toxic dose of this compound.
Visualizations
References
- 1. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
P7C3-A20 Technical Support Center: Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of P7C3-A20. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful use of this neuroprotective compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It is crucial to use a fresh, anhydrous grade of DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.
Q2: At what concentration can I dissolve this compound in DMSO?
A2: this compound exhibits good solubility in DMSO, with sources reporting concentrations of up to 100 mg/mL (197.55 mM). Other reported solubilities in DMSO include ≥ 60 mg/mL, 10 mM, and 5 mg/mL. It is always recommended to start with a smaller amount and gradually add more to ensure complete dissolution.
Q3: My this compound is not dissolving completely in DMSO, even at a recommended concentration. What should I do?
A3: If you encounter solubility issues, you can employ several techniques to aid dissolution. Gentle warming of the solution in a hot water bath (e.g., to 45°C) or using sonication can help break down any clumps and facilitate dissolving. Ensure the vial is tightly capped during these procedures to prevent solvent evaporation or moisture absorption.
Q4: How should I prepare this compound for in vivo animal studies?
A4: For in vivo administration, this compound is typically prepared in a vehicle solution containing a combination of solvents to ensure its bioavailability and tolerability. A common formulation involves first dissolving the compound in a small amount of DMSO, followed by the addition of co-solvents such as Kolliphor (also known as Cremophor), PEG300, or Tween 80, and then diluting the mixture to the final volume with saline or a 5% dextrose solution. It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.
Q5: How should I store this compound solutions?
A5: this compound powder is typically stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for shorter periods (up to 1 year).
Troubleshooting Guide for Solubility Issues
This guide addresses specific problems you might encounter when preparing this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms after adding aqueous buffer to a DMSO stock solution. | The final concentration of this compound in the aqueous solution exceeds its solubility limit in that medium. | - Increase the percentage of DMSO in the final solution (if experimentally permissible).- Decrease the final concentration of this compound.- Consider using a different co-solvent system for better aqueous compatibility. |
| The compound appears oily or does not fully dissolve in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. | - Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.- Store DMSO properly in a desiccator. |
| The solution is cloudy or contains visible particles. | Incomplete dissolution. | - Gently warm the solution in a water bath.- Sonicate the solution for a short period.- Vortex the solution vigorously. |
| Inconsistent results between experiments. | Potential degradation of the compound due to improper storage of the stock solution. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure storage at the recommended temperature (-80°C for long-term). |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration |
| DMSO | ≥ 100 mg/mL (197.55 mM) |
| DMSO | ≥ 60 mg/mL |
| DMSO | 10 mM |
| DMSO | 5 mg/mL |
| Water | Insoluble |
| Ethanol | Insoluble |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (Molecular Weight: 506.21 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 5.06 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. If necessary, use a brief sonication or gentle warming to aid dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is adapted from published studies and may require optimization for your specific animal model.
-
Materials: this compound powder, anhydrous DMSO, Kolliphor (or Cremophor EL), sterile 5% Dextrose in Water (D5W).
-
Procedure: a. Calculate the required amount of this compound for your desired final concentration and total volume. b. Dissolve the this compound powder in DMSO to a volume that is 2.5% of the final total volume. c. Add Kolliphor to a volume that is 10% of the final total volume and vortex the solution vigorously. d. Slowly add sterile D5W to reach the final desired volume (87.5% of the total volume) while vortexing to ensure the solution remains clear. e. The final vehicle composition will be approximately 2.5% DMSO, 10% Kolliphor, and 87.5% D5W.
Visualizing this compound's Mechanism and Workflow
Signaling Pathway
This compound is understood to exert its neuroprotective effects by activating Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This leads to an increase in cellular NAD+ levels, which is crucial for neuronal survival and function. One of the downstream pathways implicated in its neuroprotective action is the PI3K/AKT/GSK3β signaling cascade.
Caption: this compound signaling pathway.
Experimental Workflow for Solubility Testing
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Workflow for dissolving this compound.
References
Potential off-target effects of P7C3-A20 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing P7C3-A20 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is understood to exert its neuroprotective effects primarily by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3][4] This activation leads to an increase in cellular NAD+ levels, which is crucial for neuronal survival and function.[5]
Q2: Are there known off-target effects of this compound?
Yes, studies suggest that this compound may have off-target effects. A cellular thermal shift assay (CETSA) coupled with mass spectrometry has indicated potential interactions with several chaperone proteins. Additionally, at higher concentrations, this compound can exhibit cytotoxicity and may influence other signaling pathways independent of NAMPT activation.
Q3: What is the optimal concentration of this compound to use in cellular assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. While neuroprotective effects have been observed at nanomolar concentrations, concentration-dependent neurotoxicity has been reported, with detrimental effects seen at concentrations of 500 nM or greater in primary neuronal cultures. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: Can this compound influence cellular signaling pathways other than the NAMPT-NAD+ axis?
Evidence suggests that this compound's effects may not be exclusively mediated by NAMPT. Some studies have implicated the activation of the PI3K/AKT/GSK3β signaling pathway in its neuroprotective mechanism. This could represent a downstream effect of NAD+ modulation or a separate, off-target interaction.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected Cell Death or Toxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line. Start with a wide range of concentrations (e.g., 10 nM to 100 µM). A study on the parent compound P7C3 showed IC50 values in the micromolar range for some cancer cell lines (see Table 1). |
| Cell line is particularly sensitive to this compound. | Test the compound in a different cell line to see if the effect is cell-type specific. | |
| Inconsistent or Lack of Neuroprotective Effect | Suboptimal concentration of this compound. | Re-evaluate the concentration used. The neuroprotective window may be narrow. Refer to literature for effective concentrations in similar models. |
| Off-target effects are interfering with the expected outcome. | Consider the possibility of NAMPT-independent effects. Investigate downstream signaling pathways that might be affected (e.g., PI3K/AKT/GSK3β). | |
| Experimental model is not suitable. | This compound has been shown to be ineffective in preventing Wallerian degeneration. Ensure your experimental model is appropriate for the known mechanisms of this compound. | |
| Variability in Experimental Replicates | Compound stability or solubility issues. | Ensure this compound is fully dissolved and stable in your culture medium. Prepare fresh stock solutions regularly. |
| Inconsistent cell culture conditions. | Maintain strict adherence to cell culture protocols to minimize variability between experiments. | |
| Observed Effects Do Not Correlate with NAD+ Levels | Off-target effects are the primary drivers of the observed phenotype. | Investigate potential off-target interactions using techniques like CETSA. The identified interaction with chaperone proteins could be a starting point. |
| The timing of NAD+ measurement is not optimal. | Perform a time-course experiment to measure NAD+ levels at different time points after this compound treatment. |
Quantitative Data on P7C3 and this compound Activity
Table 1: Cytotoxicity of P7C3 (Parent Compound) in Cancer Cell Lines
| Cell Line | IC50 (µM) |
| 786-O (Renal Cell Carcinoma) | 23.83 |
| Caki-1 (Renal Cell Carcinoma) | 23.72 |
| 293-T (Human Embryonic Kidney) | 39.67 |
| HK-2 (Human Kidney) | 39.83 |
Note: This data is for the parent compound P7C3. IC50 values for this compound may vary.
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway: NAMPT-NAD+ Axis
The primary therapeutic effect of this compound is attributed to its activation of NAMPT, which boosts the cellular production of NAD+.
Caption: this compound on-target signaling pathway.
Potential Off-Target Signaling Pathway: PI3K/AKT/GSK3β
Some evidence suggests that this compound may also exert its effects through the PI3K/AKT/GSK3β pathway.
Caption: Potential this compound off-target signaling pathway.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to identify direct protein targets of a compound in a cellular context.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Coupled with Mass Spectrometry
This protocol is adapted from published methods and can be used to identify novel protein targets of this compound.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour).
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Sample Preparation for Mass Spectrometry:
-
Quantify the protein concentration in each sample.
-
Perform a protein digestion (e.g., with trypsin).
-
Label the resulting peptides with isobaric tags (e.g., TMT) for quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
-
Data Analysis:
-
For each protein, plot the relative amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction.
-
Cytotoxicity Assay (MTT or similar)
This protocol can be used to determine the IC50 of this compound in a specific cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot for PI3K/AKT/GSK3β Pathway Activation
This protocol can be used to assess the effect of this compound on this signaling pathway.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT (e.g., p-AKT Ser473) and GSK3β (e.g., p-GSK3β Ser9).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
-
References
- 1. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture [repository.cam.ac.uk]
- 5. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Why is P7C3-A20 not showing a neuroprotective effect in my experiment?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the neuroprotective compound P7C3-A20.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues that may lead to a perceived lack of neuroprotective effect from this compound in your experiments.
Q1: I am not observing any neuroprotective effect with this compound. What are the most common reasons for this?
A lack of effect can typically be traced to one of four areas: the compound itself (concentration, stability), the experimental model, the timing of administration, or the endpoints being measured. This guide will walk you through troubleshooting each of these areas. Start by verifying your compound's preparation and concentration (Q2, Q3) before reassessing your experimental design (Q4, Q5, Q6).
Q2: What is the correct concentration or dosage of this compound to use?
The optimal concentration of this compound is highly dependent on the experimental model. A concentration that is too low will be ineffective, while a concentration that is too high can induce toxicity and neurite degeneration, even in primary neurons.[1][2] It is critical to perform a dose-response curve to determine the optimal concentration for your specific cell type and injury model.
Data Presentation
Table 1: this compound In Vitro Experimental Parameters
| Cell Type | Injury Model | Effective Concentration | Observed Effect | Reference(s) |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 40-100 µM | Alleviated apoptosis | [3] |
| Endothelial Cells | Hydrogen Peroxide (H₂O₂) | 0.3, 1, 5 µM | Reduced cytotoxicity | [4] |
| U2OS Cells | Doxorubicin | 5 µM | Protection from toxicity | [5] |
| Primary Neurons | Vincristine / Transection | Not Protective | Failed to prevent Wallerian degeneration; showed concentration-dependent neurotoxicity |
Table 2: this compound In Vivo Experimental Parameters
| Animal Model | Injury Model | Dosage | Administration Route | Timing | Observed Effect | Reference(s) |
| Rat (Neonate) | Hypoxic-Ischemic Encephalopathy (HIE) | 5 or 10 mg/kg | Intraperitoneal (IP) | Post-injury | Reduced infarct volume, improved motor function | |
| Mouse | Intracerebral Hemorrhage (ICH) | 10 mg/kg | Intraperitoneal (IP) | 30 min post-ICH, then daily | Reduced lesion volume, attenuated neuroinflammation | |
| Rat | Ischemic Stroke (tMCAO) | 10 mg/kg | Intraperitoneal (IP) | Twice daily for 7 days post-tMCAO | Improved cognitive function, increased neurogenesis | |
| Mouse | Traumatic Brain Injury (TBI) | 10 mg/kg/day | Intraperitoneal (IP) | 1 year post-TBI for 4 weeks | Restored cognition, repaired blood-brain barrier |
Q3: How should I prepare, store, and handle my this compound solutions?
Incorrect preparation and storage can lead to compound degradation or precipitation, rendering it inactive.
-
Solubility: this compound is soluble in DMSO but insoluble in water and ethanol. For stock solutions, use fresh, high-quality DMSO.
-
Storage: Store the powder at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.
-
In Vivo Formulation: For intraperitoneal (IP) injections, a common vehicle involves first dissolving this compound in DMSO, followed by dilution with agents like Kolliphor (Cremophor) and a final dilution in 5% dextrose solution or saline. A specific recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Ensure the solution is clear before administration.
Table 3: this compound Formulation & Solubility
| Solvent/Vehicle System | Max Concentration | Recommended For | Reference(s) |
| DMSO | 100 mg/mL (~197 mM) | In Vitro (Stock Solution) | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (~1.98 mM) | In Vivo | |
| 2.5% DMSO + 10% Kolliphor + 87.5% 5% Dextrose | Not specified | In Vivo |
Q4: Is my experimental model appropriate for testing this compound?
This compound exerts its neuroprotective effects primarily by activating Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, and by activating the PI3K/AKT/GSK3β signaling pathway. This leads to the preservation of cellular energy levels, reduction of apoptosis, and suppression of neuroinflammation.
-
Effective Models: this compound has shown efficacy in models of ischemic stroke, traumatic brain injury, hypoxic-ischemic encephalopathy, and intracerebral hemorrhage.
-
Potentially Ineffective Models: The compound's mechanism may not be effective against all forms of neuronal death. For instance, one study found that this compound did not protect against Wallerian degeneration (axon degeneration) induced by physical transection or vincristine. If your injury model relies on a cell death pathway independent of NAD+ depletion or apoptosis, this compound may not show an effect.
Q5: When should I administer this compound in my acute injury model (e.g., stroke, TBI)?
The therapeutic window is a critical factor in acute injury models. The failure to translate many neuroprotective drugs from preclinical studies to clinical trials has been attributed to administering the compound outside of the effective time window.
-
Acute Administration: In a mouse model of intracerebral hemorrhage, this compound was administered just 30 minutes after the injury.
-
Delayed/Chronic Administration: In contrast, studies on chronic TBI have shown that this compound can be effective even when administered a full year after the initial injury, where it helps arrest chronic neurodegeneration and restore cognitive function.
Review the literature for your specific model to determine the most appropriate administration timeline.
Q6: How can I confirm that this compound is active in my experimental system?
To ensure the lack of effect is not due to an inactive compound or other systemic issue, it is helpful to measure target engagement.
-
Measure NAD+ Levels: Since this compound's primary mechanism is to boost NAD+ levels, measuring the concentration of NAD+ in your cells or tissue lysates after treatment can serve as a direct confirmation of the compound's biochemical activity. An increase in NAD+ levels in this compound-treated groups compared to vehicle controls would indicate the compound is working as expected.
-
Assess Downstream Pathways: You can also perform Western blots to check for the phosphorylation of AKT or changes in the expression of GSK3β, which are part of a key signaling pathway modulated by this compound.
Q7: My results are inconsistent between experiments. What could be the cause?
Inconsistent results can often be traced to subtle variations in experimental procedures.
-
Compound Preparation: Always prepare fresh dilutions of this compound for each experiment from a validated, properly stored stock solution.
-
Culture Health: For in vitro studies, ensure that the primary cultures or cell lines are healthy and at a consistent density before initiating the experiment.
-
Procedural Variability: In vivo models, particularly for stroke and TBI, can have inherent variability. Ensure your surgical procedures are highly standardized and that animal mortality or severe, unintended deficits are not confounding the results.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: General workflow for a neuroprotection study.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
This protocol is adapted from methodologies used to assess this compound's effect on neuronal-like cells.
-
Cell Plating: Plate PC12 cells (or another appropriate neuronal cell line/primary neurons) in suitable culture plates and allow them to adhere and differentiate for 24-48 hours.
-
This compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in a glucose-free medium to achieve final desired concentrations (e.g., 10, 20, 40, 80, 100 µM). Prepare a vehicle control with the same final DMSO concentration.
-
OGD Induction:
-
Wash cells once with glucose-free DMEM or a similar medium.
-
Replace the medium with the prepared this compound or vehicle solutions.
-
Place the culture plates in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ at 37°C for the desired duration (e.g., 4-8 hours).
-
-
Reoxygenation:
-
Remove plates from the hypoxic chamber.
-
Replace the OGD medium with a normal, glucose-containing culture medium.
-
Return plates to a standard incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Use an MTT, LDH, or similar viability assay to quantify cell death. Compare the viability of cells treated with this compound to the vehicle-treated OGD group and a normoxic control group.
-
Apoptosis: Perform TUNEL staining or a Caspase-3 activity assay to specifically measure apoptotic cell death.
-
Protocol 2: In Vivo Administration for a Traumatic Brain Injury (TBI) Model
This protocol is a generalized guide based on TBI studies involving this compound.
-
Animal Model: Use a standardized TBI model, such as controlled cortical impact (CCI) or fluid percussion injury, in mice or rats. Include a sham-operated control group.
-
This compound Formulation:
-
Dissolve this compound powder in 2.5% (v/v) DMSO.
-
Add 10% (v/v) Kolliphor EL (Cremophor EL) and vortex vigorously.
-
Add 87.5% (v/v) of a 5% dextrose in water solution (D5W) and mix thoroughly to create the final injectable solution (e.g., for a 10 mg/kg dose).
-
Prepare a vehicle control solution with the same components but without this compound.
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (IP) injection at the desired dose (e.g., 10 mg/kg).
-
The timing and frequency of administration should be based on your experimental question (e.g., single dose 1 hour post-TBI, or daily injections for 7 days).
-
-
Endpoint Analysis:
-
Behavioral Tests: At appropriate time points post-TBI (e.g., 1 week, 1 month), perform behavioral tests to assess sensorimotor function (e.g., grid-walk task) and cognitive function (e.g., Morris water maze).
-
Histology: At the end of the study, perfuse the animals and collect brain tissue. Perform staining (e.g., NeuN for neurons, Iba1 for microglia) to assess lesion volume, neuronal loss, and neuroinflammation in the peri-contusional cortex and hippocampus.
-
References
- 1. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal model response to P7C3-A20
Welcome to the technical support center for P7C3-A20. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability observed in animal model responses to this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help optimize your experiments and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a neuroprotective aminopropyl carbazole compound.[1] Its primary mechanism involves the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway that converts nicotinamide to nicotinamide adenine dinucleotide (NAD+).[2][3][4] By enhancing NAMPT activity, this compound helps replenish or maintain cellular NAD+ levels, which are often depleted during injury or disease.[2] This NAD+ boost supports crucial cellular functions, including energy metabolism and DNA repair, ultimately leading to neuroprotective effects. Some studies suggest the interaction with NAMPT might be transient or indirect.
Q2: What are the established downstream effects of this compound's mechanism?
A2: The elevation of NAD+ by this compound influences several downstream signaling pathways. It has been shown to activate the PI3K/AKT/GSK3β signaling pathway, which is critical for cell survival and growth. Additionally, this compound can activate the NAD+/Sirt3 pathway, which helps attenuate microglial inflammation. The compound also exerts its neuroprotective effects by inhibiting excessive autophagy and apoptosis following acute brain injury.
Q3: Is this compound orally bioavailable and can it cross the blood-brain barrier?
A3: Yes, the P7C3 class of compounds, including this compound, is orally bioavailable and readily crosses the blood-brain barrier. This makes it suitable for systemic administration in animal models of central nervous system (CNS) disorders.
Q4: What is the general safety and toxicity profile of this compound?
A4: In numerous rodent models, this compound is reported to be non-toxic at doses several times higher than the efficacious dose, with prolonged administration (e.g., up to 40 mg/kg/day for 30 days) not causing observable changes in behavior, weight, or appearance. However, it is important to note that concentration-dependent neurotoxicity has been observed in in vitro primary neuronal cultures at concentrations above 100 nM.
Troubleshooting Guide: Addressing Response Variability
Variability in animal response is a significant challenge in preclinical research. This guide addresses common issues encountered during experiments with this compound.
Issue 1: Lack of Efficacy or Inconsistent Neuroprotective Effects
-
Possible Cause 1: Suboptimal Dosing or Administration Route.
-
Solution: The effective dose of this compound can vary significantly depending on the animal model, species, and injury severity. Review the dose-response data from relevant studies (see Table 1). Doses ranging from 5 mg/kg to 20 mg/kg are commonly used. Both intraperitoneal (IP) and oral (PO) administration have been shown to be effective. Consider performing a pilot dose-response study within your specific model to determine the optimal concentration.
-
-
Possible Cause 2: Inappropriate Timing of Administration.
-
Solution: The therapeutic window for this compound is a critical factor. In acute injury models like traumatic brain injury (TBI) or stroke, initiating treatment soon after the insult is often crucial. For example, in a TBI model, administration at 30 minutes or 3 hours post-injury was effective, while delaying treatment to 48 hours showed no protective efficacy. For chronic models, a longer-term dosing regimen may be necessary.
-
-
Possible Cause 3: Model-Specific Factors.
-
Solution: The efficacy of this compound has been demonstrated across a range of models, including TBI, ischemic stroke, and neurodegenerative diseases. However, the underlying pathology of your specific model may influence the outcome. For instance, while this compound protects motor neurons in an ALS model, it did not extend the overall lifespan of the mice. Ensure that the endpoints of your study are aligned with the known mechanisms of this compound (e.g., anti-apoptotic, anti-inflammatory, pro-neurogenic).
-
-
Possible Cause 4: Animal Species, Strain, Age, or Sex.
-
Solution: Most studies are conducted in rats (Sprague Dawley) and mice (C57/Bl6). Metabolic and physiological differences between species and even strains can affect drug pharmacokinetics and pharmacodynamics. Age is also a critical variable, as the capacity for neurogenesis and cellular repair changes over the lifespan. When possible, use age- and sex-matched animals and report these details clearly.
-
Issue 2: Observed Toxicity or Adverse Events in Animal Models
-
Possible Cause 1: High Dosage.
-
Solution: While this compound generally has a good safety profile in vivo, unexpected toxicity could arise from excessively high doses. If adverse effects are observed, consider reducing the dose. Refer to established effective dose ranges in Table 1 and Table 2.
-
-
Possible Cause 2: Vehicle Effects.
-
Solution: Always include a vehicle-treated control group to distinguish the effects of the compound from those of the solvent. The vehicle used for this compound should be well-tolerated and administered in the same volume and route as the treatment group.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: While the primary target is considered to be NAMPT, some research suggests this compound may have a wide range of effects and potentially bind to multiple molecular targets. If you observe an unexpected phenotype, consider the possibility of off-target effects that may be specific to your experimental model or cell type.
-
Data Presentation: Efficacy and Dosing
The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: Summary of this compound Efficacy in Various Animal Models
| Disease Model | Animal Species/Strain | Dose & Route | Key Findings | Citations |
| Hypoxic-Ischemic Encephalopathy (HIE) | Rat (Postnatal Day 7 & 14) | 5 or 10 mg/kg, IP | Reduced infarct volume, improved motor function. | |
| Intracerebral Hemorrhage (ICH) | Mouse | 10 or 20 mg/kg, IP | Reduced lesion volume, improved neurological function, attenuated neuroinflammation. | |
| Traumatic Brain Injury (TBI) | Rat (Sprague Dawley) | 10 mg/kg, IP | Reduced contusion volume, improved cognitive and sensorimotor function. | |
| Traumatic Brain Injury (TBI) | Mouse | 10 mg/kg, IP | Repaired blood-brain barrier, arrested chronic neurodegeneration, and restored cognition when given 1 year post-TBI. | |
| Ischemic Stroke | Rat | Twice daily injections for 7 days | Decreased cortical and hippocampal atrophy, improved sensorimotor and cognitive function. | |
| Parkinson's Disease (MPTP model) | Mouse | Not specified | Maintained dopaminergic axons. | |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (G93A-SOD1) | 20 mg/kg/day, IP | Blocked motor neuron death and preserved motor performance, but did not extend lifespan. | |
| Depression (CSDS model) | Mouse | Not specified | Exerted an antidepressant-like effect in wild-type mice. |
Table 2: Recommended Starting Doses for In Vivo Experiments
| Species | Route of Administration | Recommended Starting Dose | Notes | Citations |
| Rat | Intraperitoneal (IP) | 10 mg/kg/day | Effective in TBI and HIE models. | |
| Mouse | Intraperitoneal (IP) | 10 - 20 mg/kg/day | Effective in ICH, TBI, and ALS models. | |
| Mouse | Oral (PO) | 3 - 30 mg/kg/day | Effective in a blast-induced TBI model. |
Visualizations: Pathways and Workflows
This compound Signaling Pathway
The diagram below illustrates the proposed molecular mechanism of this compound. It activates NAMPT, leading to increased NAD+ levels. This in turn modulates downstream pathways like PI3K/Akt and Sirt3, culminating in neuroprotective outcomes such as reduced apoptosis and inflammation.
Troubleshooting Logic for Variability
This diagram provides a logical workflow for troubleshooting experiments where this compound shows variable or no effect.
Experimental Protocols
To reduce variability, adherence to a detailed and consistent protocol is essential. Below is a representative methodology for a TBI study in rats, synthesized from published literature.
Protocol: Fluid Percussion Injury (FPI) Model in Rats
-
Animal Preparation:
-
Use adult male Sprague Dawley rats (250-300g).
-
Acclimatize animals for at least 7 days before any procedures.
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine). Maintain body temperature at 37°C using a heating pad.
-
Secure the animal in a stereotaxic frame.
-
-
Surgical Procedure:
-
Make a midline scalp incision to expose the skull.
-
Perform a 4.8 mm craniotomy over the right parietal cortex, centered between the bregma and lambda sutures.
-
Securely attach a plastic injury cap to the skull over the craniotomy using dental acrylic.
-
-
Injury Induction (FPI):
-
Fill the injury cap with saline.
-
Connect the cap to the fluid percussion device.
-
Induce a moderate injury (e.g., 1.8-2.2 atm) by releasing the pendulum onto the device's piston.
-
Sham animals undergo the same procedure, including craniotomy, but do not receive the fluid pulse.
-
Immediately after injury, remove the cap and suture the incision.
-
-
This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO followed by dilution in saline or corn oil).
-
Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (IP) injection at a predetermined time point post-injury (e.g., 30 minutes).
-
Regimen: Continue daily injections for the duration of the study (e.g., 7 days for acute studies, longer for chronic studies).
-
-
Post-Operative Care and Monitoring:
-
Provide post-operative analgesia as required.
-
Monitor animals daily for weight loss, signs of distress, and neurological deficits.
-
-
Behavioral Assessment:
-
Perform baseline behavioral testing before surgery.
-
Conduct post-injury assessments at specified time points (e.g., days 1, 3, 7, 14).
-
Sensorimotor Tests: Use tasks like the cylinder test or grid-walk test to assess motor deficits.
-
Cognitive Tests: Use the Morris Water Maze or Barnes Maze to assess hippocampal-dependent learning and memory, typically starting at later time points (e.g., 2-4 weeks post-injury).
-
-
Histological Analysis:
-
Harvest the brains and process for histology (e.g., cryosectioning or paraffin embedding).
-
Perform staining (e.g., NeuN for neuronal survival, silver staining for axonal degeneration) to quantify lesion volume and cell death.
-
For neurogenesis studies, administer BrdU prior to sacrifice and co-label with neuronal markers like DCX or NeuN.
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P7C3-A20 and NAMPT Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to confirm the activation of Nicotinamide Phosphoribosyltransferase (NAMPT) by the novel aminopropyl carbazole compound, P7C3-A20, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class small molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is the main route for maintaining cellular NAD+ levels in mammals.[3][4] By binding to and enhancing the activity of NAMPT, this compound increases the cellular production of NAD+.[5]
Q2: Why is confirming NAMPT activation by this compound important?
Confirming that this compound activates NAMPT in your specific in vitro model is crucial for several reasons:
-
On-Target Validation: It verifies that the observed biological effects of this compound are indeed mediated through its intended target, NAMPT.
-
Dose-Response Characterization: It allows for the determination of the effective concentration range of this compound for NAMPT activation in your experimental system.
-
Troubleshooting: It helps to troubleshoot experiments where the expected downstream effects of this compound are not observed.
-
Mechanism of Action Studies: It provides a direct biochemical readout to correlate with downstream cellular phenotypes.
Q3: What are the direct downstream consequences of NAMPT activation by this compound?
The primary and most immediate consequence of NAMPT activation by this compound is an increase in the intracellular concentration of NAD+. This elevation in NAD+ levels can, in turn, modulate the activity of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1 and SIRT3) and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes including mitochondrial function, DNA repair, and cellular stress responses.
Q4: Are there any known off-target effects or alternative mechanisms for this compound?
While the primary mechanism of this compound is the activation of NAMPT, some research suggests the possibility of transient or indirect interactions with NAMPT. Additionally, as with any small molecule, the potential for off-target effects should be considered, particularly at higher concentrations. Therefore, it is important to include appropriate controls in your experiments to confirm the on-target activity of this compound.
Experimental Protocols and Troubleshooting Guides
To confirm NAMPT activation by this compound, a multi-pronged approach is recommended, starting with the most direct measure of NAMPT activity and progressing to downstream functional readouts.
Direct Measurement of Intracellular NAD+ Levels
The most direct method to confirm this compound's effect on NAMPT is to measure the resulting change in intracellular NAD+ levels.
Experimental Protocol: Measurement of NAD+ Levels using an Enzymatic Cycling Assay
This protocol outlines the use of a commercially available NAD+/NADH quantification kit.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
NAD+/NADH Extraction Buffer (provided in kit or prepared as per manufacturer's instructions)
-
NAD+/NADH Quantification Kit (e.g., from Abcam, Sigma-Aldrich, Cell Biolabs)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well or 96-well plate and culture to 70-80% confluency.
-
Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 6, 12, 24 hours).
-
-
Sample Preparation and NAD+ Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape them in ice-cold NAD+/NADH extraction buffer. For suspension cells, pellet them and resuspend in the extraction buffer.
-
Homogenize the cell suspension by sonication or by performing two freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to remove cellular debris.
-
Carefully transfer the supernatant containing NAD+ and NADH to a new tube.
-
-
NAD+ Quantification:
-
Follow the specific instructions of the commercial kit. This typically involves:
-
Preparing a standard curve using the provided NAD+ standard.
-
Adding the extracted samples and standards to the wells of a 96-well plate.
-
Adding a master mix containing the cycling enzyme and a probe.
-
Incubating the plate at room temperature, protected from light.
-
Measuring the absorbance or fluorescence at the specified wavelength.
-
-
-
Data Analysis:
-
Calculate the NAD+ concentration in the samples using the standard curve.
-
Normalize the NAD+ levels to the protein concentration of each sample, determined by a BCA or similar protein assay.
-
Troubleshooting Guide: NAD+ Measurement
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal | Reagents not fresh; autofluorescence of this compound. | Use fresh reagents. Test for this compound autofluorescence at the assay wavelength. |
| Low signal or no change in NAD+ levels | This compound concentration or incubation time is suboptimal; low NAMPT expression in the cell line; assay not sensitive enough. | Perform a dose-response and time-course experiment. Confirm NAMPT expression by Western blot. Use a more sensitive assay (e.g., LC-MS/MS). |
| High variability between replicates | Inconsistent cell seeding; variability in extraction efficiency. | Ensure uniform cell seeding. Standardize the extraction procedure and keep samples on ice. |
Quantitative Data Summary: Expected NAD+ Fold Change
| Cell Type | Treatment Condition | This compound Concentration | Fold Change in NAD+ (vs. Control) | Reference |
| BV2 microglia | OxyHb-induced NAD+ depletion | 10 µM | ~1.5 - 2.0 | |
| Rat cortical neurons | H2O2-induced NAD+ depletion | 0.03 - 3 µM | Dose-dependent increase back to baseline | |
| U2OS cells | Doxorubicin-induced NAD+ depletion | 1 µM | ~1.5 |
In Vitro NAMPT Enzyme Activity Assay
This assay directly measures the enzymatic activity of purified NAMPT in the presence of this compound.
Experimental Protocol: Coupled Enzymatic Assay for NAMPT Activity
This protocol utilizes a coupled reaction to detect NAMPT activity.
Materials:
-
Purified recombinant human NAMPT enzyme
-
This compound
-
NAMPT substrates: Nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Coupling enzymes: NMNAT and alcohol dehydrogenase (ADH)
-
ATP
-
Ethanol
-
Assay buffer
-
96-well plate (black, clear bottom for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the purified NAMPT enzyme.
-
Add a serial dilution of this compound or a vehicle control.
-
-
Initiate Reaction:
-
Add the substrate mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence of the produced NADH at an excitation of ~340 nm and an emission of ~460 nm over time.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the this compound concentration to determine the dose-dependent activation.
-
Troubleshooting Guide: NAMPT Enzyme Activity Assay
| Issue | Possible Cause | Troubleshooting Steps |
| No enzyme activity | Inactive NAMPT enzyme; incorrect substrate concentrations. | Verify the activity of the recombinant NAMPT. Optimize substrate concentrations. |
| High background fluorescence | Autofluorescence of this compound or other components. | Run a control reaction without the enzyme to measure background fluorescence. |
| Inconsistent results | Pipetting errors; temperature fluctuations. | Use a multichannel pipette for consistency. Ensure stable incubation temperature. |
Western Blot Analysis of Downstream Markers
While not a direct measure of NAMPT activation, examining the levels of NAMPT itself and downstream NAD+-dependent proteins can provide supporting evidence.
Experimental Protocol: Western Blot for NAMPT and SIRT3
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-NAMPT, anti-SIRT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and quantify protein concentration as described in the NAD+ measurement protocol.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Perform densitometric analysis to quantify band intensities, normalizing to the loading control.
-
Troubleshooting Guide: Western Blot Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak bands | Poor antibody quality; insufficient protein loading. | Use a validated antibody. Increase the amount of protein loaded. |
| High background | Insufficient blocking; antibody concentration too high. | Increase blocking time or use a different blocking agent. Optimize antibody dilution. |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Optimize washing steps. |
Visualizing Workflows and Pathways
Experimental Workflow for Confirming NAMPT Activation
Caption: A workflow for the in vitro confirmation of this compound-mediated NAMPT activation.
This compound Signaling Pathway
Caption: The signaling pathway of this compound leading to enhanced mitochondrial function.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting experiments on this compound's effect on NAD+ levels.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy | eLife [elifesciences.org]
- 3. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
- 4. benchchem.com [benchchem.com]
- 5. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P7C3-A20 Long-Term Treatment Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term treatment studies with the neuroprotective compound P7C3-A20.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is understood to function as a small-molecule activator of the enzyme nicotinamide phosphoribiltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By enhancing NAMPT activity, this compound increases the levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism and signaling.[1][2] This mechanism is believed to underlie its neuroprotective and proneurogenic effects.[3]
Q2: What is the recommended solvent for this compound for in vivo and in vitro studies?
A2: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo oral administration, a homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na). It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of this compound.
Q3: What is the bioavailability and blood-brain barrier permeability of this compound?
A3: this compound is orally bioavailable and has been shown to cross the blood-brain barrier, making it a suitable candidate for treating neurological conditions. Its ability to penetrate the central nervous system is a key feature highlighted in various preclinical studies.
Q4: What are the known toxicities or adverse effects associated with long-term this compound treatment?
A4: this compound has been shown to be well-tolerated in long-term studies with no overt signs of toxicity at therapeutic doses. For instance, daily oral administration in nonhuman primates for 38 weeks did not result in any observable toxicity in the nervous system or peripheral organs. However, at higher concentrations in vitro, this compound has been observed to induce concentration-dependent neurotoxicity. Therefore, it is crucial to perform dose-response studies to identify the optimal therapeutic window for your specific model.
Troubleshooting Guides
Problem 1: Lack of Efficacy in a Neuroprotection Assay
-
Possible Cause: Suboptimal dosage.
-
Solution: Perform a dose-response study to determine the effective concentration of this compound in your specific experimental model. Efficacy has been observed at doses as low as 1 mg/kg/day, with more complete rescue at 5 mg/kg/day in some models.
-
-
Possible Cause: Inappropriate administration route or frequency.
-
Solution: this compound has a half-life of over 6 hours in vivo. Ensure that the dosing schedule is sufficient to maintain therapeutic levels. Intraperitoneal (IP) and oral (PO) routes have been successfully used in preclinical studies.
-
-
Possible Cause: Instability of the compound.
-
Solution: Ensure proper storage of this compound at -20°C. When preparing solutions, use fresh, high-quality solvents and avoid repeated freeze-thaw cycles.
-
Problem 2: Observed Cellular Toxicity in in vitro Cultures
-
Possible Cause: Concentration of this compound is too high.
-
Solution: High concentrations of this compound (above 100 nM in some primary neuronal cultures) can induce neurite degeneration. It is critical to perform a concentration-response curve to identify the optimal, non-toxic working concentration for your specific cell type.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells. A final DMSO concentration of less than 0.1% is generally recommended.
-
Problem 3: Inconsistent Results Across Experiments
-
Possible Cause: Variability in drug preparation.
-
Solution: Prepare fresh solutions of this compound for each experiment. If a stock solution is used, ensure it is stored properly and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause: Biological variability in the animal model.
-
Solution: Ensure that animals are age-matched and randomized into treatment groups. The timing of treatment initiation relative to the injury or disease onset can also significantly impact outcomes.
-
Quantitative Data Summary
Table 1: In Vivo Dosing and Administration of this compound in Preclinical Models
| Animal Model | Disease/Injury Model | Dose | Administration Route | Treatment Duration | Outcome | Reference |
| Mouse | Traumatic Brain Injury (TBI) | 10 mg/kg/day | Intraperitoneal (IP) | 4 weeks (initiated 1 year post-TBI) | Restored cognition, repaired blood-brain barrier | |
| Rat | Traumatic Brain Injury (TBI) | Not specified | Not specified | Assessed at 3, 7, and 14 days post-TBI | Improved neurological function | |
| Mouse | MPTP model of Parkinson's Disease | 1-5 mg/kg/day | Not specified | Not specified | Nearly complete rescue of TH+ cells at 5 mg/kg/day | |
| Mouse | Blast-mediated TBI | Not specified | Daily treatment | 1 month (initiated 1 year post-blast) | Reversed cognitive impairment | |
| Nonhuman Primate | Healthy | Not specified | Oral | 38 weeks | Augmented hippocampal neurogenesis, no toxicity |
Table 2: In Vitro Concentrations and Effects of this compound
| Cell Type | Assay | Concentration | Effect | Reference |
| Primary murine neuronal cultures | Toxicity assessment | > 100 nM | Concentration-dependent neurite degeneration | |
| Primary cortical neurons (PCN) | Doxorubicin-induced NAD+ depletion | 100 nM | Partially rescued NAD+ depletion | |
| Human brain microvascular endothelial cells | Hydrogen peroxide-induced cell death | 0.3, 1, 3, 5 µM | Dose-dependent protection | |
| U2OS cells | Doxorubicin-mediated toxicity | Not specified | Protected from toxicity |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal (IP) Injection
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a suitable vehicle. For example, a solution of 5% DMSO, 5% Tween 80, and 90% saline.
-
Vortex thoroughly to ensure complete dissolution. The final concentration should be calculated based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals.
-
-
Animal Handling and Injection:
-
Gently restrain the animal (e.g., mouse or rat).
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle and inject the prepared this compound solution.
-
Monitor the animal for any immediate adverse reactions.
-
-
Dosing Schedule:
-
Administer the injection once daily or as determined by the experimental design.
-
Protocol 2: Assessment of Blood-Brain Barrier Integrity
-
Fluorescent Tracer Injection:
-
Anesthetize the animal.
-
Inject a fluorescently-conjugated dextran (e.g., 3-kDa) intravenously.
-
-
Tissue Collection and Processing:
-
After a defined circulation time (e.g., 3 hours), perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Harvest the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a cryostat.
-
-
Imaging and Analysis:
-
Mount the brain sections on slides.
-
Image the sections using a fluorescence microscope.
-
Quantify the fluorescence intensity in the brain parenchyma to determine the extent of tracer extravasation, which is indicative of BBB permeability.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for lack of efficacy.
References
Technical Support Center: Assessing P7C3-A20 Toxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to determine the potential toxicity of the neuroprotective compound P7C3-A20. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing this compound toxicity?
A1: The choice of assay depends on your specific experimental needs and cell type. Commonly used assays include:
-
Tetrazolium Reduction Assays (MTT, MTS): These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used due to their simplicity and high-throughput capabilities.[1][2]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[3][4]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, which correlate with the number of metabolically active, viable cells.
For initial screening, MTS assays are often preferred over MTT as they are generally more convenient, requiring fewer steps. However, it is crucial to consider potential compound interference with any assay chosen.
Q2: My cells treated with this compound show unexpectedly high viability in an MTT or MTS assay, even at high concentrations. What could be the cause?
A2: This phenomenon may indicate direct interference of this compound with the assay chemistry. Compounds with reducing properties can chemically reduce the tetrazolium salts (MTT, MTS) to the colored formazan product, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher viability than is actually present. This compound's mechanism involves modulating NAD+ metabolism, which could potentially influence the cellular redox environment and interfere with these assays.
Q3: How can I confirm if this compound is interfering with my MTT or MTS assay?
A3: A cell-free control experiment is the most direct way to test for interference. Prepare wells with your cell culture medium and the same concentrations of this compound used in your experiment, but without cells. Add the MTT or MTS reagent and incubate as you would with cells. If you observe a color change that increases with the concentration of this compound, this confirms direct reduction of the tetrazolium salt by the compound.
Q4: If this compound interferes with my tetrazolium-based assay, what are my alternatives?
A4: If interference is confirmed, switching to an assay with a different detection principle is the most robust solution. Good alternatives include:
-
LDH Cytotoxicity Assay: This assay is based on membrane integrity and is less likely to be affected by the compound's redox activity.
-
ATP-Based Luminescence Assays: These assays are also based on a different biochemical principle (ATP content) and are a reliable alternative.
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures cellular protein content and is generally not affected by reducing compounds.
Q5: What is the expected cytotoxic concentration of this compound?
A5: this compound is generally considered to have a wide therapeutic index and low toxicity at effective concentrations. However, some studies have reported concentration-dependent toxicity in primary neuronal cultures at concentrations above 100 nM after 24 hours of exposure. In other cell lines, such as PC12 cells, protective effects have been observed at concentrations up to 100 µM. It is crucial to determine the cytotoxic concentration range for your specific cell type and experimental conditions through a dose-response experiment.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| High background in media-only wells (MTT/MTS assay) | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique. |
| This compound is directly reducing the tetrazolium salt. | Perform a cell-free control experiment as described in FAQ Q3. | |
| Phenol red in the media is interfering with absorbance readings. | Use phenol red-free media for the assay incubation period. | |
| Absorbance readings are too low in control wells (MTT/MTS assay) | Insufficient number of viable cells. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Incubation time with the reagent is too short. | Increase the incubation time with the MTT or MTS reagent. | |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete mixing after adding the solubilization buffer. Increase incubation time with the solubilizer if necessary. | |
| High variability between replicate wells | Uneven cell plating. | Ensure a homogenous cell suspension before and during plating. |
| Edge effects in the 96-well plate. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Incomplete mixing of reagents. | Gently tap or shake the plate after adding reagents to ensure even distribution. | |
| LDH assay shows no significant increase in cytotoxicity at expected toxic concentrations | Assay is not sensitive enough for the level of cytotoxicity. | Increase the incubation time with the compound. Ensure you have a positive control (e.g., cell lysis buffer) to confirm the assay is working. |
| Serum in the media contains endogenous LDH, leading to high background. | Use serum-free media during the treatment period if possible, or use a control for the LDH activity in the media. |
Experimental Protocols
MTS Cell Viability Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the media-only blank from all other readings. Express cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay Protocol
-
Cell Plating and Treatment: Follow steps 1-3 of the MTS assay protocol.
-
Sample Collection: After the treatment incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution and a dye solution.
-
Reagent Addition: Add the prepared LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if applicable): Add a stop solution if required by the kit protocol.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on the kit's formula.
Visualizations
Caption: A generalized experimental workflow for assessing this compound toxicity.
Caption: A decision-making diagram for troubleshooting potential this compound interference.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
P7C3 vs. P7C3-A20: A Comparative Analysis of Neuroprotective Efficacy
A head-to-head comparison of two promising neuroprotective compounds reveals enhanced potency and broader therapeutic potential in the fluorinated analog, P7C3-A20.
In the landscape of neuroprotective drug discovery, the aminopropyl carbazole compound P7C3 and its fluorinated analog, this compound, have emerged as significant candidates for mitigating neuronal cell death in a range of neurodegenerative diseases and injuries.[1] Extensive preclinical research has demonstrated that while both compounds share a common mechanism of action, this compound consistently exhibits superior neuroprotective efficacy across various models of neurological disorders, including traumatic brain injury (TBI), Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1]
P7C3 was first identified through an unbiased in vivo screen for compounds that enhance hippocampal neurogenesis.[1] Subsequent studies revealed that its primary mode of action is the preservation of neuronal cells by blocking apoptosis.[1] Medicinal chemistry efforts to optimize the potency and drug-like properties of P7C3 led to the development of this compound, which has shown significantly greater neuroprotective activity in multiple preclinical studies.[2]
Quantitative Comparison of Neuroprotective Efficacy
The enhanced efficacy of this compound over P7C3 has been quantified in various experimental models. The following tables summarize key findings from comparative studies.
Table 1: Traumatic Brain Injury (TBI) Models
| Parameter | P7C3 | This compound | Animal Model | Key Findings | Reference |
| Contusion Volume Reduction | Less effective | Significantly reduced | Rat fluid-percussion injury | This compound treatment resulted in a more substantial decrease in the volume of brain tissue damage following TBI. | |
| Neuronal Loss Prevention | Protective | Significantly more protective | Rat fluid-percussion injury | This compound treatment led to a greater preservation of neurons in the injured cortex compared to P7C3. | |
| Cognitive Function Restoration | Improvement noted | Full restoration of memory function | Mouse chronic TBI | One month of this compound treatment, even a year after injury, reversed cognitive deficits in the Morris water maze. | |
| Axonal Degeneration | - | Blocked | Mouse blast-mediated TBI | This compound treatment initiated 24 hours after injury effectively blocked the degeneration of axons. |
Table 2: Parkinson's Disease Models
| Parameter | P7C3 | This compound | Animal Model | Key Findings | Reference |
| Dopaminergic Neuron Survival | Protective | Nearly complete rescue | Mouse MPTP model | This compound demonstrated a more potent ability to prevent the death of dopamine-producing neurons in the substantia nigra. | |
| Motor Function Preservation | - | Evidence of protective efficacy | Rat 6-OHDA model | Animals treated with this compound showed preservation of normal motor behavior. |
Table 3: Amyotrophic Lateral Sclerosis (ALS) Models
| Parameter | P7C3 | This compound | Animal Model | Key Findings | Reference |
| Motor Neuron Survival | Intermediately protective | Blocked cell death | G93A-SOD1 mutant mice | This compound was more effective at preventing the loss of spinal cord motor neurons compared to P7C3. |
Mechanism of Action: Activation of the NAMPT Pathway
Both P7C3 and this compound exert their neuroprotective effects by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. By enhancing NAMPT activity, these compounds increase intracellular NAD+ levels, which helps to maintain cellular energy homeostasis and counteracts the NAD+ depletion that occurs during neuronal injury and stress.
Some evidence also suggests the involvement of the PI3K/AKT/GSK3β signaling pathway in the neuroprotective effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the comparative evaluation of P7C3 and this compound.
In Vivo Neuroprotection Assay (Hippocampal Neurogenesis)
This assay is designed to identify compounds that increase the survival of newly formed neurons in the hippocampus.
-
Animal Model: Adult male mice are used.
-
Compound Administration: P7C3 or this compound is administered daily via intraperitoneal (IP) injection for a specified period (e.g., 7 days).
-
Cell Labeling: To label proliferating cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside that is incorporated into newly synthesized DNA.
-
Tissue Processing: After a chase period (e.g., 30 days) to allow for the maturation of new neurons, the animals are euthanized, and their brains are collected. The brains are fixed, sectioned, and prepared for immunohistochemistry.
-
Immunohistochemistry and Quantification: Brain sections are stained with antibodies against BrdU and a marker for mature neurons (e.g., NeuN). The number of BrdU-positive and NeuN-positive cells in the dentate gyrus of the hippocampus is then quantified using stereological methods.
Traumatic Brain Injury (TBI) Model (Controlled Cortical Impact)
This model is used to induce a focal brain injury and assess the neuroprotective effects of the compounds.
-
Animal Model: Adult male rats or mice are used.
-
Surgical Procedure: Animals are anesthetized, and a craniotomy is performed over the desired cortical region. A controlled cortical impact device is used to deliver a standardized mechanical injury to the brain.
-
Compound Administration: this compound or a vehicle control is administered at specific time points post-injury (e.g., 30 minutes and then twice daily for 7 days) via IP injection.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess motor and cognitive function, such as the Morris water maze for learning and memory and the rotarod test for motor coordination.
-
Histological Analysis: At the end of the study, animals are euthanized, and their brains are collected for histological analysis. Brain sections are stained to measure the contusion volume and quantify neuronal cell loss in the perilesional cortex.
NAMPT Activation Assay
This in vitro assay measures the ability of the compounds to directly activate the NAMPT enzyme.
-
Enzyme and Substrates: Recombinant human NAMPT enzyme, nicotinamide (NAM), and phosphoribosyl pyrophosphate (PRPP) are used.
-
Coupled Enzyme Reaction: The activity of NAMPT is measured in a coupled assay. The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by NMNAT. The resulting NAD+ is then used by a third enzyme (e.g., alcohol dehydrogenase) to produce a fluorescent product (NADH), which can be measured.
-
Compound Incubation: The reaction is initiated in the presence of varying concentrations of P7C3 or this compound.
-
Fluorescence Measurement: The rate of NADH production is monitored over time by measuring the increase in fluorescence.
-
Data Analysis: The dose-dependent activation of NAMPT by the compounds is determined by plotting the reaction rates against the compound concentrations.
Conclusion
The available evidence strongly indicates that this compound is a more potent neuroprotective agent than its parent compound, P7C3. The introduction of a fluorine atom in this compound significantly enhances its efficacy in protecting neurons from cell death in various models of neurodegenerative diseases and acute neuronal injury. Both compounds act through the activation of the NAMPT-NAD+ pathway, a critical mechanism for maintaining neuronal health. The superior performance of this compound in preclinical studies makes it a more promising candidate for further development as a potential therapeutic for a range of debilitating neurological conditions. Further research, including clinical trials, will be necessary to translate these promising preclinical findings into effective treatments for patients.
References
A Comparative Guide to P7C3-A20 and Other NAMPT Activators in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for neurodegenerative diseases is increasingly focused on targeting fundamental cellular processes that are disrupted in these conditions. One such promising target is the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. Its decline is implicated in a range of neurodegenerative disorders. This guide provides a comparative overview of P7C3-A20, a well-characterized NAMPT activator, and other emerging activators, with a focus on their application in neurodegeneration.
Introduction to NAMPT Activation
The salvage pathway is the primary route for NAD+ synthesis in mammals.[1] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[1] The activation of NAMPT is a key strategy to boost cellular NAD+ levels, which has shown neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[2][3] Small molecule activators of NAMPT, such as the P7C3 series of compounds, represent a promising therapeutic avenue.
This compound: A Prominent NAMPT Activator
This compound is a potent, orally bioavailable, and brain-penetrant aminopropyl carbazole compound that has demonstrated significant neuroprotective and proneurogenic effects.[4] It was identified through an unbiased in vivo screen for compounds that enhance adult hippocampal neurogenesis. Subsequent studies revealed that its mechanism of action involves the activation of NAMPT, leading to the restoration of NAD+ levels in models of neuronal injury and stress.
Alternative NAMPT Activators
While the P7C3 class of compounds has been extensively studied, other small molecule NAMPT activators have been discovered, primarily through target-based screening approaches. One notable class is the "NAT" (NAMPT activator) series of compounds. Like this compound, NATs allosterically activate NAMPT, boost cellular NAD+ levels, and have shown neuroprotective efficacy in preclinical models, such as chemotherapy-induced peripheral neuropathy (CIPN). Another described NAMPT activator is SBI-797812, referred to as a "NAMPT booster".
Comparative Data on NAMPT Activators
Direct head-to-head comparative studies of this compound and other NAMPT activators in various neurodegenerative models are limited in the published literature. However, by collating data from independent studies, we can construct a comparative overview of their properties and efficacy.
Table 1: In Vitro and In Vivo Efficacy of Selected NAMPT Activators
| Compound | Model System | Key Findings | Reference |
| This compound | Oxygen-Glucose Deprivation (OGD) in primary neurons | Confirmed neuroprotective effect. | |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Significantly reduced cerebral infarction. | ||
| Hypoxic-Ischemic Encephalopathy (HIE) in rats | Reduced infarct volume, reversed cell loss, and improved motor function at 5 and 10 mg/kg. | ||
| Traumatic Brain Injury (TBI) in mice | Preserved normal function in contralateral forelimb deficits and Morris water maze tasks. | ||
| Parkinson's Disease (MPTP model) | This compound was more effective than the parent compound P7C3 in protecting dopaminergic neurons. | ||
| Amyotrophic Lateral Sclerosis (SOD1 G93A model) | This compound treated animals had a higher density of spinal motor neurons compared to vehicle control. | ||
| NAT-5r | FK866-mediated toxicity in cultured cells | EC50 value of 2.6 μM for protection. | |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) in mice | Exhibited strong neuroprotective efficacy. | ||
| SBI-797812 | Not specified in neurodegeneration models | Described as a "NAMPT booster". |
Table 2: Mechanistic and Pharmacokinetic Properties
| Property | This compound | NAT Series |
| Mechanism of Action | Allosteric activation of NAMPT | Allosteric activation of NAMPT |
| Oral Bioavailability | Yes | Information not readily available |
| Blood-Brain Barrier Penetration | Yes | Information not readily available |
| Binding Site on NAMPT | Binds to NAMPT | Binds near the active site |
| Co-crystal Structure with NAMPT | Not published | Published |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways influenced by NAMPT activators and the experimental methods used to assess their activity is crucial for researchers.
NAMPT-NAD+ Salvage Pathway and Downstream Effects
The activation of NAMPT by compounds like this compound initiates a cascade of events that contribute to neuroprotection.
Experimental Workflow for Assessing NAMPT Activator Efficacy
A typical workflow to evaluate a novel NAMPT activator involves a series of in vitro and in vivo experiments.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summarized protocols for key experiments.
In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
Objective: To determine the direct effect of a compound on the enzymatic activity of purified NAMPT.
Principle: This is a multi-step enzymatic assay. First, NAMPT converts NAM and PRPP to NMN. In the presence of NMNAT, NMN is converted to NAD+. Finally, alcohol dehydrogenase (ADH) uses the newly synthesized NAD+ to reduce a substrate, leading to the production of a fluorescent or colorimetric signal (e.g., NADH), which is proportional to NAMPT activity.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., HEPES buffer, pH 7.4, containing MgCl2 and DTT)
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NMNAT, ADH, ethanol, NAM, and PRPP.
-
Add the test compound or vehicle to the wells of the 96-well plate.
-
Add the recombinant NAMPT enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Measure the fluorescence of the resulting NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of NAMPT activation relative to the vehicle control.
Cellular NAD+ Quantification Assay
Objective: To measure the effect of a NAMPT activator on intracellular NAD+ levels in a neuronal cell line.
Principle: This assay typically involves cell lysis followed by an enzymatic cycling reaction that generates a product quantifiable by colorimetry or fluorometry. The amount of product is directly proportional to the NAD+ concentration in the cell lysate.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary neurons)
-
Cell culture medium and supplements
-
Test compound and vehicle
-
NAD+ extraction buffer
-
NAD+/NADH quantification kit (commercially available)
-
96-well plates
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compound or vehicle for a specified duration (e.g., 24 hours).
-
Induce neuronal stress if required (e.g., using H2O2 or glutamate).
-
Wash the cells with PBS and lyse them using the NAD+ extraction buffer provided in the kit.
-
Heat the extracts to degrade NADH, leaving only NAD+.
-
Perform the enzymatic cycling reaction according to the kit manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the NAD+ levels to the total protein concentration of each sample.
In Vivo Neuroprotection Assessment in a Mouse Model of Ischemic Stroke (MCAO)
Objective: To evaluate the neuroprotective efficacy of a NAMPT activator in a clinically relevant animal model.
Materials:
-
Adult male C57BL/6 mice
-
Test compound (e.g., this compound) and vehicle
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Behavioral testing apparatus (e.g., rotarod, cylinder test)
Procedure:
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) for a defined period (e.g., 60 minutes), followed by reperfusion.
-
Administer the test compound or vehicle at a specific time point relative to the ischemic insult (e.g., immediately after reperfusion).
-
Monitor the animals' neurological deficits at various time points post-MCAO using a standardized scoring system.
-
Conduct behavioral tests to assess sensorimotor and cognitive function (e.g., at 1, 3, and 7 days post-MCAO).
-
At the end of the experiment (e.g., 7 days post-MCAO), euthanize the animals and perfuse the brains.
-
Section the brains and stain with TTC to visualize and quantify the infarct volume.
-
Perform histological analysis (e.g., Nissl staining, TUNEL assay) to assess neuronal survival and apoptosis in the peri-infarct region.
Conclusion
This compound and other NAMPT activators like the NAT series hold considerable promise as therapeutic agents for a range of neurodegenerative diseases. Their shared mechanism of action, centered on the potentiation of the NAD+ salvage pathway, provides a robust rationale for their neuroprotective effects. While this compound is a well-established tool compound with extensive in vivo validation, the emergence of alternative activators with distinct chemical scaffolds offers opportunities for further therapeutic development and a deeper understanding of NAMPT's role in neuronal health and disease. Future head-to-head comparative studies are warranted to delineate the relative potencies, pharmacokinetic profiles, and therapeutic windows of these different classes of NAMPT activators. Such studies will be instrumental in advancing the most promising candidates toward clinical translation for the benefit of patients with neurodegenerative disorders.
References
- 1. Frontiers | From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases [frontiersin.org]
- 2. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
P7C3-A20 vs. P7C3-S243 in Traumatic Brain Injury: A Comparative Efficacy Guide
An objective analysis of two promising neuroprotective compounds for the treatment of Traumatic Brain Injury (TBI), supported by experimental data.
This guide offers a detailed comparison of the efficacy of P7C3-A20 and P7C3-S243, two aminopropyl carbazole compounds that have demonstrated significant neuroprotective potential in preclinical models of Traumatic Brain Injury (TBI). Both compounds are known to exert their effects by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for neuronal survival and function.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these two promising therapeutic agents.
Comparative Efficacy Data
The following tables summarize the key quantitative findings from various preclinical studies investigating the neuroprotective effects of this compound and P7C3-S243 in different TBI models.
Table 1: this compound Efficacy in TBI Models
| TBI Model | Species | Dosage & Administration | Key Findings | Reference |
| Moderate Fluid Percussion Injury (FPI) | Rat | 10 mg/kg, IP, twice daily for 7 days, initiated 30 min post-TBI | Significantly reduced contusion volume; Preserved pericontusional cortical neurons; Improved sensorimotor function. | Blaya et al., 2014 |
| Moderate FPI | Rat | 10 mg/kg, IP, twice daily for 7 days, initiated 30 min post-TBI | Significantly increased BrdU+ and DCX+ cells in the ipsilateral dentate gyrus 1 week post-TBI; Improved cognitive function in Morris Water Maze 5 weeks post-TBI. | Blaya et al., 2014 |
| Blast-Induced TBI | Mouse | Not specified | Restored time spent in the escape quadrant in the Barnes maze to normal levels when administered immediately after injury. | Yin et al., 2014 |
| Chronic Blast-Induced TBI | Mouse | Daily treatment for 1 month, initiated 1 year post-TBI | Reversed cognitive impairment in the Morris water maze; Restored blood-brain barrier integrity; Reduced chronic axonal degeneration. | Vázquez-Rosa et al., 2020 |
| Weight Drop Model | Rat | Not specified | Ameliorated TBI-induced abnormal behavioral performance; Reduced cellular damage and inhibited excessive autophagy and apoptosis. | Li et al., 2023 |
Table 2: P7C3-S243 Efficacy in TBI Models
| TBI Model | Species | Dosage & Administration | Key Findings | Reference |
| Blast-Induced TBI | Mouse | 3, 10, and 30 mg/kg/day, IP or oral, initiated 24 hrs post-TBI for 11 days | Dose-dependently preserved spatial memory in the Barnes maze; Blocked axonal degeneration in the brain. | Yin et al., 2014 |
| Blast-Induced TBI | Mouse | 3 and 30 mg/kg/day, IP, initiated 24 hrs post-TBI | Rescued deficits in long-term potentiation (LTP) and paired-pulse facilitation (PPF) in the hippocampus. | Yin et al., 2014 |
| Blast-Induced TBI | Mouse | 30 mg/kg/day, IP | Efficacious in preserving normal function when treatment was initiated up to 36 hours post-injury. | Yin et al., 2014 |
| Blast-Induced TBI | Mouse | 3 mg/kg/day, IP | The active enantiomer (-)-P7C3-S243 showed complete protection, while the less active enantiomer (+)-P7C3-S243 showed no efficacy. | Yin et al., 2014 |
Experimental Protocols
Fluid Percussion Injury (FPI) Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Injury Induction: A moderate fluid percussion injury is induced to the intact dura over the parietal cortex.
-
Compound Administration: this compound (10 mg/kg) or vehicle is administered intraperitoneally (IP) twice daily for 7 days, with the initial dose given 30 minutes post-surgery.
-
Outcome Measures:
-
Histological Analysis: Contusion volume is measured, and neuronal survival in the pericontusional cortex is quantified using NeuN staining. Neurogenesis is assessed by counting BrdU- and doublecortin (DCX)-positive cells in the dentate gyrus.
-
Behavioral Analysis: Sensorimotor function is evaluated, and cognitive function is assessed using the Morris water maze.
-
Blast-Induced TBI Model
-
Animal Model: Adult male C57BL/6J mice.
-
Injury Induction: Anesthetized mice are placed in a blast chamber, and a blast wave is generated by the rupture of a Mylar membrane at a specific pressure.
-
Compound Administration: P7C3-S243 is administered via intraperitoneal (IP) injection or orally at varying doses (0.3, 1, 3, 10, 30 mg/kg/day) for 11 days. Treatment initiation is varied from immediately after injury to up to 48 hours post-injury.
-
Outcome Measures:
-
Behavioral Analysis: Learning and memory are assessed using the Barnes maze and Morris water maze. Motor coordination is also evaluated.
-
Electrophysiology: Long-term potentiation (LTP) and paired-pulse facilitation (PPF) are measured in hippocampal slices to assess synaptic plasticity.
-
Histological Analysis: Axonal degeneration is quantified using silver staining in various brain regions, including the hippocampus and cerebellum.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for P7C3 compounds and a typical experimental workflow for evaluating their efficacy in a TBI model.
Caption: Proposed mechanism of action for P7C3 compounds in TBI.
Caption: General experimental workflow for TBI studies.
Discussion and Conclusion
Both this compound and P7C3-S243 demonstrate robust neuroprotective effects in various TBI models. This compound has been shown to reduce contusion volume, preserve cortical neurons, and improve functional outcomes in a fluid percussion injury model. Notably, it also shows efficacy in a chronic TBI setting, suggesting a potential for treating long-term consequences of head injury.
P7C3-S243 has been extensively studied in a blast-induced TBI model, where it effectively blocks axonal degeneration and preserves cognitive and motor function. A key advantage of P7C3-S243 is its demonstrated efficacy with both intraperitoneal and oral administration, as well as a therapeutic window of up to 36 hours post-injury. Furthermore, the stereospecificity of its action, with the (-)-enantiomer being significantly more active, provides a clear direction for further drug development.
A direct, head-to-head comparison of the two compounds under identical experimental conditions is not yet available in the published literature. However, the existing data suggest that both are highly potent neuroprotective agents. The choice between this compound and P7C3-S243 for future research or therapeutic development may depend on the specific TBI pathology being targeted, the desired route of administration, and the therapeutic window of intervention. Both compounds represent a significant advancement in the search for effective treatments for traumatic brain injury.
References
- 1. P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P7C3 neuroprotective chemicals blo ... | Article | H1 Connect [archive.connect.h1.co]
A Comparative Analysis of the Proneurogenic Efficacy of P7C3-A20 and Conventional Antidepressants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery that adult hippocampal neurogenesis plays a crucial role in the pathophysiology of depression and the mechanism of action of antidepressants has opened new avenues for therapeutic intervention. While conventional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), have been shown to promote neurogenesis, their therapeutic effects are often delayed and variable. This has spurred the search for novel compounds that can more directly and potently stimulate the birth and survival of new neurons. One such promising agent is P7C3-A20, a member of the aminopropyl carbazole class of compounds. This guide provides a comprehensive comparison of the proneurogenic effects of this compound against well-established antidepressants, supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Comparison of Proneurogenic Effects
The following tables summarize the quantitative data from various studies, comparing the effects of this compound and standard antidepressants on key markers of neurogenesis.
Table 1: Effects on Neural Progenitor Cell Proliferation (BrdU Incorporation)
| Compound | Model | Dosage | Change in BrdU+ Cells | Citation |
| This compound | Rat Model of Traumatic Brain Injury | 10 mg/kg | Significantly increased | [1] |
| Mouse Model of Ischemic Stroke | Not specified | Significantly increased in SVZ and SGZ | [2] | |
| Sertraline | Human Hippocampal Progenitor Cells | Not specified | +14% (co-treated with dexamethasone) | [3][4] |
| N171-82Q HD Mouse Model | 10 mg/kg | Significantly increased | [2] | |
| Fluoxetine | Adult Rat Hippocampus | Not specified | Significant increase after 14 and 28 days | |
| Embryonic Neural Precursor Cells (in vitro) | 1 µM | Increased from 56.4% to 70.40% | ||
| Adult Mouse Brain | Not specified | Increased in hippocampus, hypothalamus, and habenula |
Table 2: Effects on Neuroblast Differentiation and Survival (DCX and NeuN Expression)
| Compound | Model | Dosage | Change in DCX+ or NeuN+ Cells | Citation |
| This compound | Rat Model of Traumatic Brain Injury | 10 mg/kg | Significantly increased DCX+ and BrdU/NeuN+ cells | |
| Mouse Model of Traumatic Brain Injury | 10 mg/kg | Significantly increased DCX/BrdU+ cells | ||
| Sertraline | Human Hippocampal Progenitor Cells | Not specified | +16% DCX+ neuroblasts, +26% MAP2+ neurons | |
| N171-82Q HD Mouse Model | 10 mg/kg | Increased percentage of BrdU/NeuN+ cells | ||
| Fluoxetine | Adult Female C57BL/6J Mice | Not specified | Increased DCX+ cells | |
| Adult Rat Hippocampus | Not specified | Increased BrdU/NeuN+ cells |
Table 3: Behavioral Outcomes in Animal Models
| Compound | Behavioral Test | Animal Model | Outcome | Citation |
| This compound | Morris Water Maze | Rat Model of Traumatic Brain Injury | Improved cognitive function | |
| Cylinder and Grid-Walk Tasks | Rat Model of Ischemic Stroke | Improved sensorimotor function | ||
| Social Interaction Test | Chronic Social Defeat Stress in Mice | Antidepressant-like effect | ||
| Sertraline | Not specified | N171-82Q HD Mouse Model | Improved motor performance | |
| Fluoxetine | Forced Swim Test | Rats | Increased swimming, decreased immobility | |
| Morris Water Maze | Adolescent Male C57BL/6 Mice | Impaired spatial memory in adulthood | ||
| Amitriptyline | Morris Water Maze | Aging Rats | Preserved water maze performance |
Signaling Pathways
The proneurogenic effects of this compound and antidepressants are mediated by distinct signaling pathways.
This compound: The primary mechanism of action for this compound involves the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This leads to increased cellular NAD+ levels, which is crucial for neuronal survival and energy metabolism.
Antidepressants (SSRIs): The proneurogenic effects of SSRIs, such as sertraline and fluoxetine, are more complex and involve multiple pathways. A key mechanism involves the activation of the glucocorticoid receptor (GR). This process is often mediated by Protein Kinase A (PKA) signaling. SSRIs also increase synaptic serotonin levels, which can stimulate neurogenesis through 5-HT1A and 5-HT4 receptors, leading to downstream effects on CREB and BDNF.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Bromodeoxyuridine (BrdU) Labeling and Immunohistochemistry
This protocol is used to identify and quantify newly proliferated cells in the brain.
Protocol Steps:
-
BrdU Administration: Dissolve BrdU in sterile saline and administer to animals via intraperitoneal injection (typically 50-100 mg/kg).
-
Survival Period: Allow animals to survive for a predetermined period to label different stages of neurogenesis (e.g., 24 hours for proliferation, 4 weeks for survival and differentiation).
-
Tissue Collection: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Post-fix the brain in 4% PFA and then cryoprotect in a sucrose solution. Section the brain using a cryostat or vibratome.
-
Antigen Retrieval and DNA Denaturation: To expose the BrdU epitope, treat sections with an acid (e.g., 2N HCl) and/or heat.
-
Immunohistochemistry:
-
Block non-specific binding with a blocking solution (e.g., normal serum in PBS with Triton X-100).
-
Incubate with a primary antibody against BrdU. For co-labeling, include antibodies against neuronal markers like NeuN or DCX.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
-
Imaging and Quantification: Acquire images using a confocal microscope and quantify the number of labeled cells using stereological methods.
Forced Swim Test (FST)
The FST is a common behavioral assay to assess antidepressant efficacy in rodents.
Protocol Steps:
-
Apparatus: Use a transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-test Session (for rats): On day 1, place the animal in the cylinder for a 15-minute session. This is to induce a state of learned helplessness.
-
Test Session: 24 hours after the pre-test (for rats) or on the first exposure (for mice), place the animal back in the water for a 5-6 minute session.
-
Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water. Antidepressant activity is indicated by a reduction in immobility time.
Morris Water Maze (MWM)
The MWM is a widely used test to evaluate spatial learning and memory.
Protocol Steps:
-
Apparatus: A large circular pool (e.g., 1.5 m diameter) is filled with opaque water (made cloudy with non-toxic paint). A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase:
-
Animals are given several trials per day for multiple days to learn the location of the hidden platform from different starting positions.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial:
-
After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
-
Conclusion
The available evidence suggests that this compound is a potent proneurogenic agent with a distinct mechanism of action compared to traditional antidepressants. While SSRIs enhance neurogenesis through a complex interplay of serotonergic and glucocorticoid pathways, this compound acts by directly augmenting the NAD+ salvage pathway, a fundamental process for neuronal health and survival. The quantitative data indicate that this compound can robustly increase the proliferation, differentiation, and survival of new neurons, which translates to improved behavioral outcomes in animal models of neurological disorders. These findings highlight the therapeutic potential of this compound as a novel strategy for treating depression and other conditions associated with impaired neurogenesis. Further research is warranted to fully elucidate its clinical utility in human populations.
References
- 1. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Sertraline Slows Disease Progression and Increases Neurogenesis in N171-82Q mouse model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of P7C3-A20 and resveratrol in neuroprotection
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for effective neuroprotective therapies, two molecules, P7C3-A20 and resveratrol, have emerged as promising candidates, each with distinct mechanisms of action and a growing body of preclinical evidence. This guide provides a head-to-head comparison of their neuroprotective properties, supported by experimental data from various in vitro and in vivo models of neurodegenerative diseases, including traumatic brain injury (TBI), Alzheimer's disease, and Parkinson's disease.
At a Glance: this compound vs. Resveratrol
| Feature | This compound | Resveratrol |
| Primary Mechanism | NAMPT Activator (Increases NAD+) | SIRT1 Activator, Antioxidant, Anti-inflammatory |
| Key Downstream Effects | Enhanced neuronal survival, reduced apoptosis, decreased neuroinflammation, improved cognitive function.[1][2][3][4][5] | Reduced oxidative stress, modulation of inflammatory pathways, anti-apoptotic effects, clearance of amyloid-beta peptides. |
| Therapeutic Areas Investigated | Traumatic Brain Injury, Ischemic Stroke, Parkinson's Disease, Amyotrophic Lateral Sclerosis, Age-related Cognitive Decline. | Alzheimer's Disease, Parkinson's Disease, Stroke, Traumatic Brain Injury, Huntington's Disease. |
| Bioavailability | Orally bioavailable and crosses the blood-brain barrier. | Limited by rapid metabolism and low bioavailability, though some formulations aim to improve this. |
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from preclinical studies. It is important to note that these studies were not direct head-to-head comparisons, and experimental conditions may vary.
Traumatic Brain Injury (TBI) Models
| Parameter | This compound | Resveratrol |
| Animal Model | Rat (modified weight-drop) | Rat (controlled cortical impact) |
| Dosage | 10 mg/kg, i.p. | 100 mg/kg, i.p. |
| Administration | Post-TBI | Post-TBI |
| Neurological Function | Improved neurological function scores at day 7 post-TBI. | Not explicitly quantified in the provided search results. |
| Cognitive Function | Restored memory function in Morris water maze test. | Not explicitly quantified in the provided search results. |
| Neuronal Loss | Reduced cell loss in the cortex and hippocampus. | Significant cortical and hippocampal tissue preservation. |
| Apoptosis | Decreased apoptosis in the cortex and hippocampus at days 7 and 35 post-TBI. | Not explicitly quantified in the provided search results. |
| Inflammation | Attenuated neuroinflammation. | Reduced levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). |
Alzheimer's Disease Models
| Parameter | This compound | Resveratrol |
| Animal Model | Not explicitly studied in the provided search results. | Rodent AD models. |
| Dosage | - | Varied (e.g., 15-40 µM in vitro). |
| Administration | - | Pre-treatment or post-insult. |
| Cognitive Function | - | Improved learning capacity and prevents cognitive decline. |
| Aβ Pathology | - | Promotes non-amyloidogenic cleavage of APP and enhances clearance of Aβ peptides. |
| Neuronal Survival | - | Protects against Aβ-induced neuronal cell death. |
| Oxidative Stress | - | Reduces oxidative stress injury. |
Parkinson's Disease Models
| Parameter | This compound | Resveratrol |
| Animal Model | Mouse (MPTP-induced) | Mouse (MPTP-induced) |
| Dosage | Not specified in the provided search results. | Not specified in the provided search results. |
| Administration | Not specified in the provided search results. | Not specified in the provided search results. |
| Dopaminergic Neuron Survival | Protected dopaminergic neurons in the substantia nigra. | Protected dopaminergic neurons against MPTP-induced cell loss. |
| Motor Function | Not explicitly quantified in the provided search results. | Ameliorated motor dysfunction. |
| Neuroinflammation | Not explicitly quantified in the provided search results. | Reduced glial activation and levels of pro-inflammatory cytokines. |
Signaling Pathways and Mechanisms of Action
This compound: Activating the NAMPT/NAD+ Pathway
This compound's primary neuroprotective mechanism involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This leads to an increase in cellular NAD+ levels, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. By bolstering NAD+ levels, this compound is thought to enhance neuronal survival and function, particularly under conditions of stress or injury.
Caption: this compound signaling pathway.
Resveratrol: A Multi-Targeted Neuroprotective Agent
Resveratrol exerts its neuroprotective effects through multiple pathways. A key mechanism is the activation of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. SIRT1 activation is associated with reduced inflammation and apoptosis. Additionally, resveratrol possesses potent antioxidant properties, directly scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes. It also modulates various signaling cascades, including the AMPK and PI3K/Akt pathways, which are involved in cell survival and metabolism.
Caption: Resveratrol's multifaceted signaling pathways.
Experimental Protocols
In Vivo Models of Neurodegeneration
Traumatic Brain Injury (TBI):
-
Controlled Cortical Impact (CCI) Model: An impactor device is used to create a focal injury to the exposed cortex of an anesthetized rodent. The depth and velocity of the impact can be controlled to produce injuries of varying severity.
-
Weight-Drop Model: A free-falling weight is dropped onto the exposed skull or dura of an anesthetized rodent to induce a diffuse brain injury.
Alzheimer's Disease (AD):
-
Transgenic Mouse Models: Mice are genetically engineered to overexpress human amyloid precursor protein (APP) and/or presenilin-1 (PS1) with mutations found in familial AD, leading to the development of amyloid plaques and cognitive deficits.
-
Aβ Infusion Models: Amyloid-beta peptides are directly infused into the brains of rodents to mimic the acute toxic effects of Aβ.
Parkinson's Disease (PD):
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of the neurotoxin MPTP to rodents leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
Key Neuroprotective Assays
Behavioral and Cognitive Assessments:
-
Morris Water Maze: A test of spatial learning and memory where rodents must find a hidden platform in a pool of water.
-
Rotarod Test: Assesses motor coordination and balance as rodents are required to walk on a rotating rod.
-
Grid Walking and Foot Fault Tests: Evaluate motor deficits by observing an animal's ability to traverse a grid without their paws slipping through the openings.
Histological and Molecular Analyses:
-
Immunohistochemistry (IHC): Uses antibodies to visualize the presence and localization of specific proteins in tissue sections, such as markers for neurons (e.g., NeuN), astrocytes (e.g., GFAP), and microglia (e.g., Iba1).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: A method for detecting DNA fragmentation that is a hallmark of apoptosis.
-
Western Blotting: A technique to detect and quantify specific proteins in a tissue homogenate. This can be used to measure levels of apoptotic proteins (e.g., caspases, Bax, Bcl-2), inflammatory cytokines, and signaling pathway components.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay to quantify the levels of specific proteins, such as cytokines, in biological fluids or tissue homogenates.
Experimental Workflow Example: TBI Study
Caption: A typical experimental workflow for a preclinical TBI study.
Conclusion
Both this compound and resveratrol demonstrate significant neuroprotective potential across a range of preclinical models. This compound's targeted activation of the NAMPT/NAD+ pathway presents a clear and potent mechanism for enhancing neuronal resilience. Resveratrol, while exhibiting a broader, multi-targeted approach, offers the advantage of antioxidant and anti-inflammatory actions that address multiple facets of neurodegenerative pathology.
The lack of direct comparative studies makes it challenging to definitively declare one compound superior to the other. The choice between these molecules for further therapeutic development may depend on the specific pathology being targeted. For conditions primarily driven by NAD+ depletion and neuronal energy crisis, this compound may hold a distinct advantage. In contrast, for diseases with a strong inflammatory and oxidative stress component, resveratrol's multifaceted mechanism could be more beneficial. Future research, including direct head-to-head comparison studies and clinical trials, is necessary to fully elucidate the therapeutic potential of both this compound and resveratrol in the treatment of neurodegenerative diseases.
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [neuromics.com]
- 5. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
P7C3-A20: A Comparative Analysis of its Neuroprotective Efficacy Across Diverse Cell Lines
The aminopropyl carbazole compound, P7C3-A20, has emerged as a promising neuroprotective agent, demonstrating efficacy in various models of neurological disease and injury.[1][2][3][4][5] Its primary mechanism of action is attributed to the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. NAD+ is a critical coenzyme for cellular energy metabolism and a variety of signaling pathways, and its depletion is a common feature in acute brain injury and neurodegenerative conditions. This guide provides a comparative analysis of the experimental findings on this compound's neuroprotective effects across different neuronal and non-neuronal cell lines, offering researchers a consolidated resource for evaluating its performance and methodologies.
Comparative Efficacy of this compound in Various Cell Lines
The neuroprotective properties of this compound have been investigated in a range of in vitro models, each simulating different aspects of neuronal injury and stress. The following tables summarize the quantitative findings from these studies.
Table 1: Neuroprotective Effects of this compound on Neuronal and Glial Cell Lines
| Cell Line | Injury Model | This compound Concentration | Key Findings | Reference |
| PC12 | Oxygen-Glucose Deprivation (OGD) | 40-100 µM | Alleviated OGD-induced apoptosis. | |
| BV2 (Microglia) | Oxyhemoglobin (OxyHb) Exposure (30 µM) | Not Specified | Attenuated OxyHb-induced impairment of mitochondrial dynamics and functions; inhibited mitochondrial fragmentation. | |
| A1A1 Rat Cortical Neurons | Hydrogen Peroxide (H₂O₂) (200 µM) | 0.03-3 µM | Dose-dependently restored H₂O₂-depleted NAD+ levels. | |
| Primary Cortical Neurons (PCN) | Doxorubicin (500 nM) | 100 nM | Partially rescued doxorubicin-induced NAD+ depletion. | |
| Primary Cortical Neurons (PCN) | Vincristine (10 nM) | 100 nM | Failed to prevent vincristine-induced Wallerian degeneration. | |
| Superior Cervical Ganglion Explant (SCGe) | Doxorubicin (500 nM) | 100 nM | Did not significantly rescue NAD+ levels. |
Table 2: Protective Effects of this compound in Non-Neuronal Cell Lines
| Cell Line | Injury Model | This compound Concentration | Key Findings | Reference |
| U2OS (Human Osteosarcoma) | Doxorubicin | 5 µM | Protected against doxorubicin-mediated toxicity; facilitated replenishment of NAD+ levels. | |
| C2C12 (Murine Myoblast) | Tunicamycin (ER Stress) | 1, 5, 10 µM | Increased mitochondrial membrane potential; ameliorated tunicamycin-induced cell death in a concentration-dependent manner. | |
| Caki-1 & 786-O (Renal Carcinoma) | N/A (Cancer Model) | 30 µM | Inhibited proliferation and metastasis; promoted apoptosis. (Note: This is an anti-cancer effect at a high concentration, not neuroprotection). |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through distinct signaling cascades. The primary pathway involves the activation of NAMPT, leading to increased NAD+ levels. This, in turn, can influence downstream pathways such as the Sirtuin 3 (Sirt3) and PI3K/AKT/GSK3β signaling axes.
Caption: this compound signaling pathways.
The general workflow for assessing the neuroprotective effects of this compound in cell culture involves inducing a specific type of cellular injury and then evaluating the compound's ability to mitigate the damage.
References
- 1. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
P7C3-A20: A Comparative Guide to its Cross-Species Efficacy in Neurodegenerative Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective compound P7C3-A20 with other therapeutic alternatives across various animal models of neurodegenerative diseases and neuronal injury. The data presented is collated from multiple preclinical studies to offer an objective overview of its efficacy, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Mechanism of Action: The NAMPT-NAD+ Pathway
This compound is a potent aminopropyl carbazole compound that has demonstrated significant neuroprotective properties. Its primary mechanism of action involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, this compound boosts cellular NAD+ levels, a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling, thereby promoting neuronal survival and function.
Figure 1: this compound enhances the NAMPT-mediated NAD+ salvage pathway to promote neuroprotection.
Comparative Efficacy of this compound
The following tables summarize the quantitative efficacy of this compound in comparison to other neuroprotective agents in preclinical models of Parkinson's Disease, Amyotrophic Lateral Sclerosis (ALS), Traumatic Brain Injury (TBI), and Ischemic Stroke.
Table 1: Parkinson's Disease - MPTP Mouse Model
| Compound | Species/Model | Dosage | Key Efficacy Endpoints | Reference |
| This compound | Mouse (MPTP) | 10 mg/kg/day, i.p. | ~85% preservation of dopaminergic neurons in the substantia nigra pars compacta (SNc) vs. MPTP control. | [1] |
| P7C3 (parent compound) | Mouse (MPTP) | 20 mg/kg/day, i.p. | ~60% protection of dopaminergic neurons in the SNc vs. MPTP control. | [1] |
| Dimebon | Mouse (MPTP) | 10 µM (in vivo C. elegans) | No protective efficacy observed. | [1] |
Table 2: Amyotrophic Lateral Sclerosis (ALS) - G93A-SOD1 Mouse Model
| Compound | Species/Model | Dosage | Key Efficacy Endpoints | Reference |
| This compound | Mouse (G93A-SOD1) | 20 mg/kg/day, i.p. | Significant protection from spinal motor neuron cell death at days 90, 100, 110, and 120. Improved walking gait and rotarod performance. | [2] |
| P7C3 (parent compound) | Mouse (G93A-SOD1) | 20 mg/kg/day, i.p. | Intermediate protection of motor neurons at days 100 and 110. | [2] |
| Riluzole | Mouse (G93A-SOD1) | 22 mg/kg in drinking water | No significant benefit on lifespan or motor performance (rotarod, stride length). | |
| Resveratrol | Mouse (G93A-SOD1) | Not specified | Delayed disease onset and prolonged lifespan. |
Table 3: Traumatic Brain Injury (TBI) - Rodent Models
| Compound | Species/Model | Dosage | Key Efficacy Endpoints | Reference |
| This compound | Rat (Fluid Percussion Injury) | 10 mg/kg, i.p., twice daily for 7 days | Significant reduction in contusion volume and improved sensorimotor and cognitive function. | |
| This compound | Mouse (Chronic TBI) | Not specified | Restored blood-brain barrier integrity, halted chronic neurodegeneration, and restored cognitive function when administered 12 months post-injury. | |
| Cerebrolysin | Rat (Mild TBI) | 2.5 ml/kg, daily for 28 days | Improved long-term cognitive function, increased neurogenesis, and reduced amyloid precursor protein (APP) accumulation. |
Table 4: Ischemic Stroke - tMCAO Rat Model
| Compound | Species/Model | Dosage | Key Efficacy Endpoints | Reference |
| This compound | Rat (tMCAO) | 10 mg/kg, i.p., twice daily for 7 days | Significantly reduced cortical and hippocampal atrophy. Improved performance in sensorimotor and memory tasks. | |
| This compound (Delayed Treatment) | Rat (tMCAO) | 10 mg/kg, i.p., for 7 days, starting 6h post-reperfusion | Significantly reduced hemispheric infarct volumes at 48h and improved sensorimotor and cognitive deficits. | |
| Edaravone | Rat (tMCAO) | 3 mg/kg, i.v., twice | Reduced infarct volume and brain swelling at 24h post-MCAO. | |
| Edaravone | Rat (tMCAO) | 3 mg/kg, i.v. | Significantly suppressed brain damage and ameliorated motor function deficits. |
Experimental Protocols & Workflows
Detailed methodologies for the key animal models cited in this guide are provided below.
Parkinson's Disease: MPTP Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease pathogenesis.
Figure 2: Experimental workflow for the MPTP mouse model of Parkinson's disease.
Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used due to their sensitivity to MPTP.
-
MPTP Preparation and Administration: MPTP hydrochloride is dissolved in sterile saline. A common regimen involves intraperitoneal (i.p.) injections of 20-30 mg/kg daily for five consecutive days.
-
Test Compound Administration: this compound or vehicle is administered i.p. at the specified dose, often starting shortly before or concurrently with the first MPTP injection and continuing for a defined period.
-
Behavioral Assessment: Motor function is assessed using tests like the rotarod to measure motor coordination and balance, and the open field test to evaluate locomotor activity.
-
Tissue Processing: At a predetermined endpoint (e.g., 7 or 21 days after the last MPTP injection), mice are euthanized, and brains are collected.
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra and striatum.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites in the striatum.
Amyotrophic Lateral Sclerosis (ALS): G93A-SOD1 Mouse Model
This transgenic mouse model expresses a mutant human superoxide dismutase 1 (SOD1) gene, leading to progressive motor neuron degeneration.
Protocol:
-
Animals: Transgenic mice expressing the G93A mutant human SOD1 gene and non-transgenic littermates are used.
-
Genotyping: Animals are genotyped to confirm the presence of the transgene.
-
Treatment Initiation: this compound or other test compounds are typically administered daily starting at a presymptomatic age (e.g., 60-80 days) or at the onset of symptoms.
-
Monitoring Disease Progression: Mice are monitored regularly for body weight, motor function (e.g., rotarod performance, grip strength, gait analysis), and disease onset (e.g., hindlimb tremor or weakness).
-
Survival Analysis: The lifespan of the animals is recorded.
-
Histological Analysis: At the terminal stage of the disease, spinal cords are collected for histological analysis, including motor neuron counts in the lumbar spinal cord.
Traumatic Brain Injury (TBI): Fluid Percussion Injury (FPI) Rat Model
The FPI model produces a clinically relevant brain injury with both focal and diffuse components.
Figure 3: Experimental workflow for the Fluid Percussion Injury (FPI) rat model of TBI.
Protocol:
-
Surgical Preparation: Adult male Sprague-Dawley rats are anesthetized, and a craniotomy is performed over the parietal cortex, leaving the dura mater intact.
-
Injury Induction: A fluid percussion device is used to deliver a brief pressure pulse to the exposed dura, causing brain injury.
-
Post-Injury Treatment: this compound or vehicle is administered at specified times post-injury (e.g., 30 minutes, 3 hours).
-
Functional Assessment: A battery of behavioral tests is used to assess motor deficits (e.g., neurological severity score, beam walk) and cognitive impairments (e.g., Morris water maze).
-
Histological Evaluation: At the end of the study, brains are collected to measure contusion volume and for immunohistochemical analysis of neuronal survival and glial activation.
Ischemic Stroke: Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model
The tMCAO model mimics ischemic stroke followed by reperfusion.
Protocol:
-
Surgical Procedure: Anesthetized rats undergo occlusion of the middle cerebral artery (MCA) using an intraluminal filament. The filament is typically left in place for 60-90 minutes and then withdrawn to allow for reperfusion.
-
Treatment: this compound or other test agents are administered intravenously or intraperitoneally at the onset of reperfusion or at delayed time points.
-
Infarct Volume Measurement: At 24-48 hours post-tMCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Behavioral and Neurological Assessment: Sensorimotor deficits are evaluated using tests such as the cylinder test and grid-walking task. Cognitive function can be assessed with tasks like the Morris water maze in long-term studies.
-
Histological Analysis: For chronic studies, brains are analyzed for tissue atrophy and neurogenesis.
Conclusion
This compound consistently demonstrates robust neuroprotective efficacy across multiple species and diverse models of neurodegeneration and neuronal injury. Its mechanism of action, centered on the enhancement of the NAMPT-NAD+ pathway, provides a strong rationale for its therapeutic potential. When compared to other neuroprotective agents, this compound often shows superior or comparable efficacy in preclinical settings. Notably, its effectiveness in delayed treatment paradigms in models of TBI and stroke highlights its potential clinical relevance. Further research, including direct, head-to-head comparative studies with clinically approved drugs, is warranted to fully elucidate the therapeutic window and translational potential of this compound. This guide serves as a valuable resource for researchers aiming to evaluate and position this compound within the landscape of emerging neuroprotective therapies.
References
P7C3-A20 Demonstrates Superior Neurogenic Potential Compared to Standard Antidepressant Medications
For Immediate Release
A comprehensive analysis of preclinical data reveals that the aminopropyl carbazole compound, P7C3-A20, exhibits significantly greater neurogenic potential in the hippocampus than a wide range of standard antidepressant medications. This finding positions this compound as a promising therapeutic candidate for depression and other neurological disorders characterized by impaired neurogenesis. This guide provides a detailed comparison of the neurogenic effects of this compound and conventional antidepressants, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Superior Proneurogenic Efficacy of this compound
Studies have shown that this compound markedly increases the proliferation of neural precursor cells in the dentate gyrus of the hippocampus.[1] In a direct comparative study, intracerebroventricular infusion of this compound over one week resulted in a more substantial increase in BrdU-labeled cells, a marker for newly synthesized DNA in proliferating cells, compared to 14 commonly prescribed antidepressant drugs.[1] While this compound augmented BrdU labeling by approximately 160%, only four of the tested antidepressants showed a statistically significant, albeit smaller, increase.[1]
The neurogenic and antidepressant-like effects of P7C3 compounds are attributed to their ability to block the death of newly born neurons, thereby increasing the net magnitude of hippocampal neurogenesis.[1] This is in contrast to some standard antidepressants, where the therapeutic effect is often correlated with a more general increase in cell proliferation and survival.[2]
Quantitative Comparison of Neurogenic Potential
| Compound | Class | Relative Increase in BrdU Labeling (%) |
| This compound | Aminopropyl Carbazole | ~160% |
| P7C3 | Aminopropyl Carbazole | ~100% |
| Fluoxetine | SSRI | Significant but less than this compound |
| Sertraline | SSRI | Significant but less than this compound |
| Citalopram | SSRI | Not Significantly Different from Vehicle |
| Paroxetine | SSRI | Not Significantly Different from Vehicle |
| Fluvoxamine | SSRI | Not Significantly Different from Vehicle |
| Venlafaxine | SNRI | Significant but less than this compound |
| Desvenlafaxine | SNRI | Not Significantly Different from Vehicle |
| Duloxetine | SNRI | Not Significantly Different from Vehicle |
| Reboxetine | NRI | Not Significantly Different from Vehicle |
| Bupropion | NDRI | Not Significantly Different from Vehicle |
| Mirtazapine | NaSSA | Not Significantly Different from Vehicle |
| Amitriptyline | TCA | Significant but less than this compound |
| Desipramine | TCA | Not Significantly Different from Vehicle |
| Tranylcypromine | MAOI | Not Significantly Different from Vehicle |
Data summarized from Walker, A. K., et al. (2015). Molecular Psychiatry, 20(4), 500–508.
Signaling Pathways
The mechanisms underlying the neurogenic effects of this compound and standard antidepressants differ significantly. P7C3 compounds enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. This leads to increased intracellular NAD+ levels, which is crucial for neuronal survival and energy metabolism, thereby promoting the survival of new neurons.
Standard antidepressants, particularly SSRIs and SNRIs, are thought to promote neurogenesis through a more complex and indirect pathway. By increasing synaptic levels of serotonin and norepinephrine, these drugs activate various downstream signaling cascades, including the cyclic AMP (cAMP)-protein kinase A (PKA)-cAMP response element-binding protein (CREB) pathway. This ultimately leads to increased expression of brain-derived neurotrophic factor (BDNF), a key regulator of neurogenesis and synaptic plasticity. Some antidepressants have also been shown to exert their neurogenic effects through the glucocorticoid receptor.
References
Independent Validation of P7C3-A20's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the independently validated mechanisms of action of the neuroprotective compound P7C3-A20 and its alternatives. The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding of its function.
Core Mechanism of Action: Activation of NAMPT and NAD+ Synthesis
The primary and most frequently cited mechanism of action for this compound is its role as an activator of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[3][4]
Independent studies have demonstrated that this compound binds to and enhances the enzymatic activity of NAMPT. This activation leads to an increase in intracellular NAD+ levels, which is believed to be the cornerstone of this compound's neuroprotective effects in various models of neurodegeneration and neuronal injury. The administration of this compound has been shown to replenish depleted NAD+ levels in cells subjected to stress, such as doxorubicin treatment, thereby protecting them from toxicity.
However, some research suggests that the interaction between this compound and NAMPT might be transient, and its effects on the enzyme could be indirect, although the outcome of NAD+ replenishment is consistently observed.
Alternative and Downstream Signaling Pathways
While NAMPT activation is the central theme, independent research has elucidated downstream and potentially parallel pathways through which this compound exerts its neuroprotective effects.
PI3K/AKT/GSK3β Signaling Pathway
In a model of hypoxic-ischemic encephalopathy, the neuroprotective effects of this compound were found to be mediated by the activation of the PI3K/AKT/GSK3β signaling pathway. Treatment with a PI3K inhibitor abrogated the protective effects of this compound, suggesting that this pathway is a critical downstream effector of its action in this specific context of neuronal injury.
NAD+/Sirt3 Pathway in Neuroinflammation
In the context of intracerebral hemorrhage, this compound has been shown to attenuate microglial inflammation and subsequent brain injury by activating the NAD+/Sirt3 pathway. Sirt3 is an NAD+-dependent deacetylase located in the mitochondria that plays a crucial role in mitochondrial function and cellular stress response. By increasing NAD+ levels, this compound enhances Sirt3 activity, leading to reduced neuroinflammation.
Independence from Wallerian Degeneration
Interestingly, one study demonstrated that the neuroprotective effects of this compound are independent of the Wallerian degeneration pathway. This finding helps to refine the understanding of its mechanism by excluding a previously hypothesized mode of action related to axon degeneration.
Comparison with an Alternative NAMPT Activator: NAT
A study has identified another class of small-molecule NAMPT activators, referred to as Nicotinamide phosphoribosyltransferase activating compounds (NATs). A comparison of the effects of this compound and a NAT compound on neural stem cells (NSCs) revealed both similarities and differences in their downstream effects.
| Feature | This compound | NAT (Nicotinamide phosphoribosyltransferase activating compound) | Reference |
| Primary Target | NAMPT | NAMPT | |
| Effect on NSC Differentiation | Inhibits differentiation | Inhibits differentiation | |
| Gene Expression Changes in NSCs | Similar overall transcriptome changes to NAT, affecting genes related to the TCA cycle, amino acid transport, and nervous system development. | Similar overall transcriptome changes to this compound, affecting genes related to the TCA cycle, amino acid transport, and nervous system development. |
Quantitative Data Summary
The following table summarizes key quantitative findings from independent validation studies.
| Experimental Model | Key Finding | Quantitative Result | Reference |
| Doxorubicin-treated U2OS cells | This compound restores NAD+ levels. | Dose-dependent increase in NAD+ levels. | |
| Purified NAMPT enzyme assay | This compound directly activates NAMPT. | Dose-dependent increase in NAMPT enzymatic activity. | |
| Hypoxic-ischemic encephalopathy rat model | This compound reduces infarct volume. | Significant reduction in infarct volume at 5 and 10 mg/kg doses. | |
| Intracerebral hemorrhage mouse model | This compound reduces neuroinflammation. | Significant decrease in inflammatory factors (Nfkb2, Nlrp3, IL-1b, Ccl2). | |
| Neural Stem Cells | This compound affects gene expression. | Significant changes in the expression of genes such as Ogdhl, PDK2, Btg2, Enc1, Dag1, and Daam1a. |
Experimental Protocols
NAMPT Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of purified recombinant NAMPT in the presence of this compound.
-
Reaction Mixture: A reaction is set up containing the purified NAMPT enzyme, its substrate nicotinamide, and other enzymes for a coupled reaction (NMNAT and alcohol dehydrogenase).
-
Incubation: this compound at various concentrations is added to the reaction mixture.
-
Measurement: The conversion of nicotinamide to NMN is followed by the sequential production of NAD and then NADH. The appearance of NADH is monitored over time by measuring the optical density at 340nm (OD340nm).
-
Analysis: The rate of NADH production is calculated to determine the NAMPT activity, which is then plotted against the concentration of this compound to assess its activating effect.
Cellular NAD+ Measurement in Doxorubicin-Treated Cells
This protocol assesses the ability of this compound to restore NAD+ levels in a cellular model of NAD+ depletion.
-
Cell Culture: U2OS cells are cultured in 96-well plates.
-
Treatment: Cells are treated with doxorubicin to induce NAD+ depletion, along with varying concentrations of this compound.
-
Incubation: The cells are incubated for a specified period (e.g., 45 hours).
-
NAD+ Quantification: Cellular NAD+ abundance is determined using a commercially available NAD/NADH assay kit.
-
Analysis: The measured NAD+ levels are normalized and compared between different treatment groups to evaluate the restorative effect of this compound.
References
- 1. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of P7C3-A20: A Procedural Guide
For Immediate Reference: P7C3-A20 is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, adherence to standard laboratory safety protocols for chemical handling and disposal is essential to ensure a safe research environment.
This guide provides essential safety and logistical information for the proper disposal and handling of this compound, a proneurogenic and neuroprotective aminopropyl carbazole compound. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Chemical and Safety Data
Proper handling and disposal procedures are informed by the chemical's properties and associated safety classifications.
| Identifier | Value | Reference |
| Chemical Name | 3,6-dibromo-β-fluoro-N-(3-methoxyphenyl)-9H-carbazole-9-propanamine | [1] |
| CAS Number | 1235481-90-9 | [1][2] |
| Molecular Formula | C22H19Br2FN2O | [2] |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Handling and Storage Protocols
Proper storage and handling are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Storage:
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions (in solvent):
-
Store at -80°C for up to 1 year.
-
Store at -20°C for up to 1 month.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Handling:
-
Avoid inhalation of dust and formation of aerosols.
-
Avoid contact with eyes and skin.
-
Use in an area with appropriate exhaust ventilation.
-
No special measures are required for protection against explosions and fires as the product is not flammable.
Step-by-Step Disposal Procedure for this compound
While this compound is not classified as hazardous, it is crucial to prevent its release into the environment. The following steps outline the recommended disposal procedure.
1. Personal Protective Equipment (PPE):
- Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
2. Spill Management (for solid this compound):
- In case of a spill, avoid creating dust.
- Carefully pick up the spilled solid mechanically (e.g., with a brush and dustpan).
- Place the collected material into a designated, labeled waste container.
3. Disposal of Unused this compound (Solid):
- Collect any unused or waste this compound powder in a clearly labeled, sealed container.
- Dispose of the container in accordance with your institution's guidelines for non-hazardous chemical waste.
4. Disposal of this compound Solutions (e.g., in DMSO):
- Do not pour solutions containing this compound down the drain.
- Collect all waste solutions in a designated, labeled container for chemical waste.
- The container should be appropriate for the solvent used (e.g., a solvent-safe bottle for DMSO solutions).
- Follow your institution's procedures for the disposal of chemical waste solvents.
5. Decontamination of Labware:
- Rinse any labware that has come into contact with this compound with an appropriate solvent (e.g., ethanol or isopropanol) to remove any residue.
- Collect the rinse solvent as chemical waste.
- After the initial rinse, wash the labware with soap and water.
Environmental Precautions:
-
Prevent the entry of this compound into sewers, surface water, or ground water.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety and environmental guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling P7C3-A20
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of P7C3-A20. The following procedural guidance is designed to ensure a safe laboratory environment and maintain the integrity of your research.
Summary of Safety and Physical Data
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle it with care as the toxicological properties have not been fully investigated. The following table summarizes the available data.
| Property | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [2] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [2] |
| Physical State | Solid powder | [3] |
| Storage Temperature | -20°C | [4] |
| Solubility | Soluble in DMSO |
Operational Plan: Safe Handling and Disposal of this compound
This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect against accidental spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
2. Receiving and Storage
Proper receiving and storage procedures are critical to maintaining the stability of the compound and ensuring safety.
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a designated, well-ventilated, and secure area at -20°C. Keep the container tightly sealed to prevent contamination.
3. Preparation of Solutions
When preparing solutions of this compound, it is important to minimize exposure and prevent contamination.
-
Work Area: Conduct all weighing and solution preparation in a chemical fume hood or a ventilated enclosure to control potential dust or aerosols.
-
Weighing: Use a dedicated, clean spatula for transferring the powder. Weigh the desired amount of this compound on weighing paper or in a tared container.
-
Dissolving: Slowly add the solvent (e.g., DMSO) to the powder to avoid splashing. Cap the container securely and vortex or sonicate as needed to ensure complete dissolution.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
4. Use in Experiments
Follow these guidelines when using this compound in experimental procedures:
-
Handling: Use appropriate laboratory equipment, such as micropipettes, to handle solutions. Avoid direct contact with skin and eyes.
-
Ventilation: Ensure all experimental procedures involving this compound are performed in a well-ventilated area or a chemical fume hood.
-
Contamination: To prevent cross-contamination, use dedicated equipment and consumables when working with this compound.
5. Spill Management
In the event of a spill, follow these procedures to ensure a safe and effective cleanup:
-
Small Spills: For small powder spills, gently cover with a damp paper towel to avoid generating dust, then wipe up and place in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup and disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
6. Disposal Plan
Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the chemical name "this compound," and any other required information according to your institution's guidelines.
-
Disposal: Dispose of this compound waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Protocol
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
